Pyrotinib dimaleate (Standard)
説明
特性
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1-/t24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHFGQSCVQPTIN-XUZAKNADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/[C@@H]5N(CCC5)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39ClN6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1397922-61-0 | |
| Record name | SHR-1258 dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1397922610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYROTINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KUE857XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Efficacy of Pyrotinib Dimaleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) dimaleate is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly those with HER2 overexpression or mutations. This technical guide provides a comprehensive overview of the preclinical efficacy of pyrotinib, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its effects.
Mechanism of Action
Pyrotinib exerts its anti-tumor effects by irreversibly binding to the ATP binding sites within the intracellular kinase domains of EGFR, HER2, and HER4.[2][4] This covalent binding inhibits the formation of both homodimers and heterodimers of the HER family receptors and their subsequent auto-phosphorylation.[2] The blockade of these initial signaling events leads to the downregulation of major downstream pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT signaling cascades, which are crucial for tumor cell proliferation, survival, migration, and invasion.[2][5]
Furthermore, preclinical evidence suggests that pyrotinib can induce HER2 degradation. It has been shown to promote HER2 endocytosis and ubiquitylation, leading to its degradation through the proteasome and lysosomal pathways.[1][6][7] This reduction in HER2 protein levels further contributes to the sustained inhibition of HER2-driven oncogenic signaling. Some studies also indicate that pyrotinib can trigger DNA damage in HER2-positive cancer cells, mediated by the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[1]
In Vitro Efficacy
A substantial body of in vitro research has demonstrated the potent and selective anti-cancer effects of pyrotinib across a range of cancer cell lines, with a particular focus on HER2-positive breast cancer.
Table 1: Summary of In Vitro Efficacy of Pyrotinib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| SK-BR-3 | HER2+ Breast Cancer | Significantly inhibited cell viability and induced apoptosis.[1] Promoted HER2 endocytosis and ubiquitylation, leading to HER2 degradation.[1] Downregulated the expression of p-Akt, p-p65, and FOXC1.[2] | [1][2] |
| AU565 | HER2+ Breast Cancer | Significantly inhibited proliferation, migration, and invasion.[2] | [2] |
| SKBR-3/FU | 5-FU-Resistant HER2+ Breast Cancer | Inhibited cell growth and synergistically inhibited growth when combined with 5-FU.[8] Decreased IC50 values of 5-FU.[8] | [8] |
| MDA-MB-453/FU | 5-FU-Resistant HER2+ Breast Cancer | Inhibited cell growth and synergistically inhibited growth when combined with 5-FU.[8] | [8] |
| H2170 | HER2+ Non-Small Cell Lung Cancer (NSCLC) | Suppressed tumorigenicity by promoting HER2 degradation and inhibiting downstream signaling.[6] | [6] |
| Calu-3 | HER2+ Non-Small Cell Lung Cancer (NSCLC) | Suppressed tumorigenicity by promoting HER2 degradation and inhibiting downstream signaling.[6] | [6] |
| NCI-N87 | HER2+ Gastric Cancer | Enhanced radiosensitivity by inhibiting the ERK1/2 signaling pathway.[9] | [9] |
| SNU-216 | HER2+ Gastric Cancer | Enhanced radiosensitivity by inhibiting the ERK1/2 signaling pathway.[9] | [9] |
| OSCC Cell Lines | Oral Squamous Cell Carcinoma | Suppressed proliferation, colony formation, and migration. Promoted apoptosis and induced cell cycle arrest.[10] | [10] |
In Vivo Efficacy
The anti-tumor activity of pyrotinib has been consistently demonstrated in various preclinical xenograft models, corroborating the findings from in vitro studies.
Table 2: Summary of In Vivo Efficacy of Pyrotinib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| SKBR3 Xenograft | HER2+ Breast Cancer | Pyrotinib (20 mg/kg) | Substantially reduced tumor volume compared to the control group.[1] No significant differences in body weight, suggesting a lack of toxicity.[1] | [1] |
| Breast Cancer Xenograft | HER2+ Breast Cancer | Pyrotinib (30 mg/kg), Adriamycin (5 mg/kg), or combination | The combination of pyrotinib and adriamycin showed synergistic anticancer activities and a higher inhibitory rate than either monotherapy.[2][5] | [2][5] |
| SKBR-3/FU Xenograft | 5-FU-Resistant HER2+ Breast Cancer | Pyrotinib (10 mg/kg), 5-FU (20 mg/kg), or combination | The combination of pyrotinib and 5-FU more effectively inhibited tumor growth than either drug alone.[8] | [8] |
| HER2+ NSCLC Xenograft | HER2+ Non-Small Cell Lung Cancer (NSCLC) | Pyrotinib | Suppressed tumor growth in an ARIH1-dependent manner.[6] | [6] |
| OSCC Xenograft | Oral Squamous Cell Carcinoma | Pyrotinib | Effectively inhibited the occurrence and development of OSCC.[10] | [10] |
Signaling Pathways and Experimental Workflows
Diagram 1: Pyrotinib's Inhibition of HER2 Signaling Pathways
Caption: Pyrotinib inhibits HER2 dimerization, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Diagram 2: Experimental Workflow for In Vitro Evaluation of Pyrotinib
Caption: A typical workflow for assessing the in vitro efficacy of pyrotinib.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines such as SK-BR-3 and AU565 are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and cultured overnight to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of pyrotinib dimaleate, adriamycin, or a combination of both for different time points (e.g., 24, 48, 72 hours).[2]
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 20 µL of 5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) (e.g., 150 µL) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Following treatment with pyrotinib, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., HER2, p-HER2, AKT, p-AKT, ERK, p-ERK, FOXC1, p65) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c nude mice (e.g., 4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁷ SKBR3 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, pyrotinib, and/or combination therapy.
-
Drug Administration: Pyrotinib is administered orally (e.g., 20 or 30 mg/kg daily), while other drugs like adriamycin may be given via intraperitoneal injection.[1][5]
-
Monitoring: Tumor volume and body weight are measured at regular intervals (e.g., every 3 days).[1][5] Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., after 27 days), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as western blotting or immunohistochemistry.[5][11]
Conclusion
The preclinical data for pyrotinib dimaleate strongly support its potent and selective anti-tumor activity, particularly in HER2-positive cancers. Its mechanism of action, involving irreversible inhibition of the HER family of receptors and subsequent blockade of key downstream signaling pathways, translates to significant efficacy in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of pyrotinib and to develop novel combination strategies to overcome drug resistance and improve patient outcomes.
References
- 1. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. The efficacy and potential mechanisms of pyrotinib in targeting EGFR and HER2 in advanced oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pyrotinib Dimaleate: A Technical Guide to Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) dimaleate is an orally bioavailable, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI).[1][2][3] It exerts its therapeutic effect by targeting key members of the epidermal growth factor receptor (EGFR) family, namely EGFR (HER1), HER2, and HER4.[4][5] This targeted action disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, making pyrotinib a significant agent in the treatment of HER2-positive cancers.[4][6] This technical guide provides a comprehensive overview of the binding affinity of pyrotinib to its target receptors, detailed experimental protocols for assessing this affinity, and a visual representation of the associated signaling pathways.
Mechanism of Action
Pyrotinib functions as an irreversible inhibitor by covalently binding to the ATP-binding site within the intracellular kinase domain of EGFR, HER2, and HER4.[4] This covalent modification is achieved through a Michael addition reaction with a cysteine residue in the active site. By forming this irreversible bond, pyrotinib effectively blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[4]
Quantitative Binding Affinity Data
The binding affinity of pyrotinib has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. It is important to note that different studies have reported varying IC50 values, which may be attributed to different experimental conditions and assay systems.
| Target Receptor | IC50 Value (nM) | Source |
| EGFR (HER1) | 5.6 ± 3.9 | [4] |
| 13 | [7] | |
| 0.5 | [8] | |
| HER2 | 8.1 ± 2.3 | [4] |
| 38 | [7] | |
| 3 | [8] | |
| HER4 | Not explicitly quantified, but activity is confirmed | [2][4][5] |
| 0.8 | [8] |
Note on Ki and Kd Values: To date, publicly available literature has not extensively reported the inhibition constant (Ki) or the dissociation constant (Kd) for pyrotinib. For irreversible inhibitors like pyrotinib, the IC50 value and the rate of covalent bond formation (k_inact_) are often the primary metrics used to characterize potency.
Experimental Protocols
The determination of pyrotinib's binding affinity typically involves biochemical kinase assays and cell-based proliferation assays. Below are detailed methodologies representative of those used in the field.
Biochemical Kinase Inhibition Assay
This assay directly measures the inhibitory effect of pyrotinib on the enzymatic activity of purified EGFR, HER2, and HER4 kinases.
a. Materials:
-
Purified recombinant human EGFR, HER2, and HER4 kinase domains
-
Pyrotinib dimaleate stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
b. Protocol:
-
Compound Preparation: Prepare serial dilutions of pyrotinib in DMSO and then dilute further in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the various concentrations of pyrotinib. Include a vehicle control (DMSO without pyrotinib) and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by adding a detection reagent that converts ADP to a luminescent or fluorescent signal.
-
Data Analysis: The signal intensity is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the pyrotinib concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of pyrotinib on the viability and proliferation of cancer cell lines that overexpress the target receptors.
a. Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Pyrotinib dimaleate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of pyrotinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Normalize the absorbance data to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the pyrotinib concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR, HER2, and HER4 signaling pathways and the point of inhibition by pyrotinib.
Caption: EGFR/HER2/HER4 signaling pathways and inhibition by pyrotinib.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of pyrotinib using a cell-based assay.
Caption: Workflow for IC50 determination of pyrotinib.
Conclusion
Pyrotinib dimaleate is a potent, irreversible pan-ErbB inhibitor with significant activity against EGFR, HER2, and HER4. Its mechanism of action, involving covalent binding to the kinase domain, leads to the effective blockade of key oncogenic signaling pathways. The quantitative data, while showing some variability across studies, consistently demonstrates low nanomolar IC50 values, underscoring its high potency. The experimental protocols outlined in this guide provide a framework for the accurate assessment of its binding affinity, which is crucial for ongoing research and development in the field of targeted cancer therapy.
References
- 1. Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pyrotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
In Vitro Antitumor Activity of Pyrotinib Dimaleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) dimaleate, an orally administered, irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant antitumor activity in preclinical studies.[1][2] This small molecule targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4, thereby inhibiting key signaling pathways implicated in tumor cell proliferation and survival.[1][3] This technical guide provides a comprehensive overview of the in vitro antitumor effects of pyrotinib, detailing its mechanism of action, efficacy across various cancer cell lines, and the experimental protocols used to elucidate its activity.
Mechanism of Action
Pyrotinib exerts its antitumor effects by covalently binding to the ATP-binding sites of EGFR, HER2, and HER4.[2][4] This irreversible binding blocks the homo- and heterodimerization of the HER family receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/MAPK pathways, both of which are critical for cell growth, proliferation, and survival.[2][3] By inhibiting these pathways, pyrotinib effectively suppresses tumor cell proliferation and induces apoptosis.[2][5]
Data Presentation: In Vitro Efficacy
The cytotoxic effects of pyrotinib have been evaluated across a range of cancer cell lines, with a particular focus on those with HER2 overexpression. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the tables below.
Table 1: IC50 Values of Pyrotinib in Human Breast Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (24h) | Reference |
| SKBR3 | Overexpression | Lowest among tested | [5] |
| MDA-MB-453 | Overexpression | Sensitive | [5] |
| MDA-MB-231 | Low/Negative | Less Sensitive | [5] |
| MDA-MB-468 | Low/Negative | Less Sensitive | [5] |
Table 2: IC50 Values of Pyrotinib in Other Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 | Reference |
| NCI-N87 | Gastric Cancer | Overexpression | Not specified, but sensitive | [1][6] |
| MKN45 | Gastric Cancer | High | Not specified, but sensitive | [1] |
| KYSE-150 | Esophageal Cancer | High | Sensitive | [3] |
| TE-1 | Esophageal Cancer | High | Sensitive | [3] |
| TSC2-deficient MEFs | - | - | 11.5 µM (48h) | [7][8] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antitumor activity of pyrotinib.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the effect of pyrotinib on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Pyrotinib dimaleate
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9][10][11][12]
-
Drug Treatment: Prepare serial dilutions of pyrotinib in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of the pyrotinib dilutions.[9][11][12]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9][11][12]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][10][11][12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[9][10][11][12]
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
This method quantifies the number of apoptotic and necrotic cells following pyrotinib treatment.
Materials:
-
Cancer cell lines
-
Pyrotinib dimaleate
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with desired concentrations of pyrotinib for a specified duration.[13]
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them.[13][14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells on a flow cytometer within one hour.[13] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[14]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
Materials:
-
Cancer cell lines
-
Pyrotinib dimaleate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: After treatment with pyrotinib, wash cells with ice-cold PBS and lyse them using lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[16][17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[15] The levels of phosphorylated proteins are typically normalized to the total protein levels.
Visualizations
Signaling Pathway Diagrams
Caption: Pyrotinib's mechanism of action.
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
In vitro studies have consistently demonstrated the potent antitumor activity of pyrotinib dimaleate, particularly in cancer cells overexpressing HER2. Its mechanism of action, involving the irreversible inhibition of HER family receptors and subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize and advance this promising therapeutic agent.
References
- 1. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. ptglab.com [ptglab.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Pyrotinib (B611990) Dimaleate
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor. Pyrotinib targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4, by covalently binding to the ATP-binding site in their intracellular kinase domains.[1][2] This action blocks downstream signaling pathways like PI3K/AKT and MAPK, inhibiting tumor cell proliferation.[1][2][3][4] Approved in China, it is primarily used in combination with capecitabine (B1668275) for the treatment of HER2-positive, advanced or metastatic breast cancer.[5][6]
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
The pharmacokinetic profile of pyrotinib has been characterized in healthy volunteers and patients with HER2-positive breast cancer.
Absorption
Following oral administration, pyrotinib is absorbed relatively slowly, with the time to reach maximum plasma concentration (Tmax) ranging from 3 to 5 hours.[7] Pharmacokinetic analyses have shown that exposure to pyrotinib, as measured by the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), increases in a dose-dependent manner, indicating a linear PK profile.[7][8] Steady-state plasma concentrations are typically achieved within 8 days of repeated daily administration, with no significant accumulation observed.[5][7] The bioavailability of pyrotinib is reported to increase when taken with food.[9]
Distribution
Pyrotinib exhibits wide distribution in the body, with a large apparent volume of distribution (Vd/F) at a steady state estimated to be between 2,570 L and 3,820 L.[10] Population PK modeling suggests that patient age and total protein levels can significantly affect the apparent volume of distribution, though the impact is considered limited and does not necessitate dose adjustments.[6][7][11]
Pyrotinib is highly bound to plasma proteins (~95%).[9] A significant characteristic of pyrotinib is its ability to form covalent bonds with human plasma proteins, independent of enzymatic activity.[5][12] Studies have shown that approximately 58.3% of the total plasma radioactivity AUC is attributed to these covalently bound materials.[5][12] The proposed mechanism is a Michael addition reaction with the Lys190 residue of human serum albumin.[5][12]
Metabolism
Metabolism is the primary route of clearance for pyrotinib.[9] The hepatic cytochrome P450 (CYP) 3A4 enzyme is the main contributor, responsible for over 75-90% of its biotransformation.[7][9][10]
The primary metabolic pathways identified in humans are:
-
O-depicoline (leading to metabolite M1)
-
Oxidation of the pyrrolidine (B122466) ring (leading to metabolite M5)
-
Oxidation of the pyridine (B92270) ring (leading to metabolites M6-1, M6-2, M6-3, and M6-4)[5][12]
In plasma, the major circulating entities are unchanged pyrotinib and the metabolites M1 (SHR150980), M2 (SHR151468), and M5 (SHR151136).[5][12] However, pyrotinib itself remains the most significant component, accounting for 10.9% of the total plasma radioactivity based on AUC ratios, while the metabolites M1, M2, and M5 account for 1.9%, 1.0%, and 3.0%, respectively.[12]
Excretion
Pyrotinib and its metabolites are eliminated predominantly through feces.[7][10] A mass balance study using radiolabeled [¹⁴C]pyrotinib in healthy male volunteers showed that after a single 402 mg oral dose, a mean of 92.6% of the total radioactivity was recovered within 240 hours.[5][12] Of the recovered dose, 90.9% was excreted in the feces, while urinary excretion was minimal at 1.7%.[5][12] The majority of the fecal excretion occurred within the first 48 hours.[5] The mean plasma terminal half-life for total radioactivity was 47.9 hours, which is longer than the 29.3-hour half-life for the parent pyrotinib, likely due to the presence of metabolites and covalently bound materials.[5]
Data Presentation: Quantitative Pharmacokinetics
The following tables summarize key quantitative data from pharmacokinetic studies.
Table 1: Mean Pharmacokinetic Parameters of Pyrotinib, Metabolites, and Total Radioactivity in Healthy Male Volunteers After a Single 402 mg Oral Dose of [¹⁴C]pyrotinib
| Analyte | Cmax (ng eq./mL) | Tmax (h) | AUC₀₋∞ (h*ng eq./mL) | t₁/₂ (h) |
| Total Radioactivity | 396 | 4.0 | 18200 | 47.9 |
| Pyrotinib (Parent) | 99.0 | 4.0 | 1980 | 29.3 |
| M1 (SHR150980) | 16.3 | 4.0 | 344 | N/A |
| M2 (SHR151468) | 10.2 | 4.0 | 187 | N/A |
| M5 (SHR151136) | 43.6 | 4.0 | 553 | N/A |
| Data sourced from a study in healthy Chinese men. Cmax and AUC are presented as geometric means. Tmax is presented as the median.[5] |
Table 2: Mass Balance and Cumulative Excretion of Radioactivity After a Single 402 mg Oral Dose of [¹⁴C]pyrotinib
| Excretion Route | Mean Cumulative Excretion (% of Administered Dose) | Range (%) |
| Urine | 1.7 | 1.3 - 2.3 |
| Feces | 90.9 | 84.1 - 93.6 |
| Total Recovery | 92.6 | 85.4 - 95.5 |
| Data collected over 240 hours post-dose in healthy male volunteers.[5][12] |
Table 3: Major Drug-Related Materials Identified in Feces and Urine (% of Administered Dose)
| Component | Feces (% of Dose) | Urine (% of Dose) |
| Pyrotinib (Parent) | 8.00 | 0.852 |
| M1 | 1.49 | 0.127 |
| M2 | 4.29 | 0.099 |
| M5 | 6.18 | N/A |
| M6-2 | N/A | 0.179 |
| N/A: Not available or not a major component in that matrix.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and metabolism studies.
Human Mass Balance and Metabolism Study
-
Objective: To investigate the absorption, metabolism, and excretion of pyrotinib.
-
Study Population: Six healthy, non-smoking Chinese male volunteers.[5]
-
Dosing: Subjects received a single oral dose of 402 mg of [¹⁴C]pyrotinib.[5][12]
-
Sample Collection: Blood samples were collected at predefined time points up to 240 hours post-dose. Urine and feces were collected for 240 hours post-dose.[5]
-
Analytical Methods:
-
Total Radioactivity: Measured in plasma, urine, and feces using liquid scintillation counting.
-
Metabolite Profiling and Identification: Plasma, urine, and fecal homogenate samples were analyzed using high-performance liquid chromatography (HPLC) with a radiodetector.[5] Metabolite structures were elucidated using high-resolution mass spectrometry (MS).[5][10]
-
Bioanalytical Method for Pharmacokinetic Studies in Patients
-
Objective: To quantify pyrotinib concentrations in plasma for population PK modeling.
-
Matrix: Human plasma.
-
Methodology: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used.[7][10]
-
Procedure:
-
Sample Preparation: Protein precipitation is a common technique for extracting pyrotinib from plasma samples.[13]
-
Chromatographic Separation: Samples are separated on a C18 column using a gradient elution.[13]
-
Quantification: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Validation: The method is validated according to FDA and other regulatory guidelines for selectivity, linearity, precision, accuracy, and stability.[10][14] The lower limit of quantitation (LLOQ) is typically around 0.429 ng/mL.[7]
In Vitro Covalent Binding Assessment
-
Objective: To determine if pyrotinib binds covalently to plasma proteins and if the binding is enzyme-dependent.
-
Methodology:
-
[¹⁴C]pyrotinib was incubated with human plasma at 37°C for various durations (e.g., 2, 5, 8, and 24 hours).[5][12]
-
At each time point, proteins were precipitated, and the radioactivity in the supernatant was measured.
-
A time-dependent decrease in extractable radioactivity indicates covalent binding.[5]
-
To identify the binding site, the incubated plasma was subjected to HCl hydrolysis, and the resulting adducts (e.g., pyrotinib-lysine) were identified using mass spectrometry.[5][12]
-
Visualizations: Pathways and Workflows
Pyrotinib Signaling Pathway Inhibition
Caption: Pyrotinib inhibits HER2, blocking PI3K/AKT and MAPK signaling.
Pyrotinib Metabolic Pathways in Humans
Caption: Primary metabolic pathways of pyrotinib mediated by CYP3A4.
Experimental Workflow for Human ADME Study
Caption: Workflow for a human mass balance and metabolism study.
References
- 1. What is Pyrotinib Maleate used for? [synapse.patsnap.com]
- 2. Pathological response and metabolites’ prognostic role in HER2-positive breast cancer treated with neoadjuvant pyrotinib, trastuzumab, nab-paclitaxel, and carboplatin: a single-arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of pyrotinib‐containing regimen in the patients with HER2‐positive metastatic breast cancer: A multicenter real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modeling of pyrotinib in patients with HER2-positive advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Phase I Study and Biomarker Analysis of Pyrotinib, a Novel Irreversible Pan-ErbB Receptor Tyrosine Kinase Inhibitor, in Patients With Human Epidermal Growth Factor Receptor 2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of pyrotinib exposure based on physiologically-based pharmacokinetic model and endogenous biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients [pharmrxiv.de]
- 14. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Chemical Synthesis and Characterization of Pyrotinib Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrotinib (B611990), an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has emerged as a significant therapeutic agent in the treatment of HER2-positive cancers. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of its dimaleate salt. Detailed experimental protocols for the multi-step synthesis are presented, alongside a thorough analysis of the spectroscopic and chromatographic data that confirm the structure, purity, and identity of the final compound. Furthermore, this document elucidates the mechanism of action of Pyrotinib by visualizing the EGFR/HER2 signaling pathways it inhibits.
Chemical Synthesis of Pyrotinib Dimaleale
The synthesis of Pyrotinib is a multi-step process that involves the sequential construction of the core quinoline (B57606) scaffold followed by the introduction of the side chains and, finally, salt formation. The general synthetic scheme is outlined below.
Synthesis of Intermediates
The synthesis commences with the preparation of key intermediates. A plausible synthetic route, based on published literature and patent filings, involves the following key transformations[1][2][3]:
-
Step 1: Condensation to form PYRO-002. The synthesis begins with the condensation reaction of an appropriate amino derivative (PYRO-001) with diethylphosphonoacetate (B8399255) to yield the intermediate PYRO-002.
-
Step 2: Wittig Reaction to form PYRO-004. A Wittig reaction between PYRO-002 and another intermediate, PYRO-003, leads to the formation of the core structure, PYRO-004.
Final Synthesis and Salt Formation
The final step involves the conversion of the advanced intermediate PYRO-004 to Pyrotinib, followed by the formation of the dimaleate salt.
-
Step 3: Formation of Pyrotinib. The specific reaction to yield the final free base of Pyrotinib from PYRO-004 is proprietary and detailed in patent literature.
-
Step 4: Formation of Pyrotinib Dimaleate. The purified Pyrotinib free base is then treated with maleic acid to afford Pyrotinib dimaleate.
A patent outlines a method for preparing pyrotinib through a series of steps involving the preparation of several key intermediates[3].
Experimental Protocols
While precise, industrial-scale protocols are often proprietary, the following represents a generalized laboratory-scale synthesis based on available information.
| Step | Reaction | Key Reagents and Conditions | Purpose |
| 1 | Condensation | PYRO-001, Diethylphosphonoacetate, suitable base and solvent. | Formation of the initial phosphonate (B1237965) intermediate. |
| 2 | Wittig Reaction | PYRO-002, PYRO-003, strong base (e.g., NaH) in an aprotic solvent. | Carbon-carbon bond formation to construct the core structure. |
| 3 | Final Assembly | PYRO-004, and other necessary reactants as per patent literature. | Completion of the Pyrotinib free base structure. |
| 4 | Salt Formation | Pyrotinib free base, Maleic Acid in a suitable solvent (e.g., Ethanol/Acetone). | To produce the more stable and bioavailable dimaleate salt. |
Characterization of Pyrotinib Dimaleate
The comprehensive characterization of Pyrotinib dimaleate is crucial to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Characterization
| Technique | Parameter | Observed Data |
| ¹H NMR | Chemical Shift (δ) | Characteristic peaks corresponding to the aromatic, vinylic, and aliphatic protons of the Pyrotinib and maleate (B1232345) moieties. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | m/z | Molecular ion peak corresponding to the protonated Pyrotinib free base [M+H]⁺. |
Detailed, specific peak assignments for NMR and MS would require access to proprietary data but would be a critical component of a full internal characterization report.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Pyrotinib dimaleate.
| Parameter | Method Details | Typical Result |
| Purity Assay (HPLC) | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)Detection: UV at a specific wavelength | Purity >99.5% |
| Related Substances | Same as purity assay, with validated methods for detecting known impurities and degradation products. | Individual impurities below ICH reporting thresholds. |
UPLC-MS/MS methods have been developed for the quantification of pyrotinib in biological matrices, demonstrating good selectivity and linearity[4]. These methods are crucial for pharmacokinetic studies.
Mechanism of Action and Signaling Pathways
Pyrotinib functions as a potent and selective dual inhibitor of EGFR and HER2[5]. These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of EGFR and HER2 is a hallmark of several cancers.
Pyrotinib covalently binds to the ATP-binding site in the kinase domain of both EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways[1].
EGFR/HER2 Signaling Pathway Inhibition by Pyrotinib
Caption: EGFR/HER2 signaling pathway and its inhibition by Pyrotinib.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Pyrotinib Dimaleate.
Conclusion
This technical guide has detailed the chemical synthesis and characterization of Pyrotinib dimaleate. The multi-step synthesis, while complex, yields a highly pure and well-characterized final product. The analytical methods described herein are essential for ensuring the quality and consistency of this important therapeutic agent. The visualization of the EGFR/HER2 signaling pathway provides a clear understanding of Pyrotinib's mechanism of action, which is fundamental for ongoing research and drug development efforts in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis method of pyrotinib - Eureka | Patsnap [eureka.patsnap.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Pyrotinib Dimaleate: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrotinib (B611990) dimaleate, an orally bioavailable small molecule inhibitor, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of pyrotinib dimaleate. It delves into its pharmacokinetics, clinical efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for key analytical and biological assays are provided, alongside visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Molecular Structure and Physicochemical Properties
Pyrotinib dimaleate is the dimaleate salt of pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor.[1][2] The chemical structure of pyrotinib comprises a complex heterocyclic core, essential for its targeted inhibitory activity.
Table 1: Molecular and Physicochemical Properties of Pyrotinib Dimaleate
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-N-[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-3-[(2R)-1-methyl-2-pyrrolidinyl]-2-propenamide, (2Z)-2-butenedioate | [3] |
| Molecular Formula | C40H39ClN6O11 | [3] |
| Molecular Weight | 815.22 g/mol | [3] |
| CAS Number | 1397922-61-0 | [3] |
| Appearance | Solid | N/A |
| Solubility | Acetonitrile (B52724): Slightly Soluble (0.1-1 mg/ml), DMSO: Sparingly Soluble (1-10 mg/ml), Water: Slightly Soluble (0.1-1 mg/ml) | N/A |
Mechanism of Action and Signaling Pathways
Pyrotinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[1][4] It also exhibits activity against HER4.[1][2] By covalently binding to the ATP binding site in the intracellular kinase domain of these receptors, pyrotinib blocks their autophosphorylation and downstream signaling.[5] This inhibition disrupts key cellular pathways responsible for tumor cell proliferation, survival, and metastasis, primarily the PI3K/AKT and MAPK/ERK signaling cascades.[5]
Pharmacokinetics
Pyrotinib dimaleate is administered orally.[1] Its pharmacokinetic profile has been characterized in both preclinical and clinical studies.
Table 2: Summary of Pharmacokinetic Parameters of Pyrotinib
| Parameter | Species | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | Human | 3-5 hours | [6] |
| Apparent Volume of Distribution (Vd/F) | Human | ~3820 L/kg | [6] |
| Metabolism | Human | Primarily by CYP3A4 (>75%) | [7][8] |
| Excretion | Human | Mainly in feces (>90.9%) | [7][8] |
| Plasma Protein Binding | Human | 86.9-99.7% | [6] |
Clinical Efficacy and Safety
Clinical trials have demonstrated the promising antitumor activity of pyrotinib in patients with HER2-positive metastatic breast cancer.[1][9]
Table 3: Summary of Clinical Efficacy of Pyrotinib in HER2-Positive Metastatic Breast Cancer
| Parameter | Value | Clinical Trial Phase | Reference(s) |
| Overall Response Rate (ORR) | 50% (evaluable patients) | Phase I | [1] |
| ORR in 400 mg dose cohort | 87.5% | Phase I | [1] |
| Median Time to Response | 8 weeks | Phase I | [1] |
| Median Duration of Response | 32.4 weeks | Phase I | [1] |
| Median Progression-Free Survival (PFS) | 35.4 weeks | Phase I | [1] |
| Total Pathological Complete Response (tpCR) Rate (neoadjuvant setting) | 26% | Single-arm trial | [9] |
The most common treatment-related adverse event is diarrhea.[1][9] Other reported adverse effects include nausea, oral ulceration, and asthenia.[1]
Detailed Experimental Protocols
Quantification of Pyrotinib in Human Plasma by UPLC-MS/MS
This protocol describes a validated method for the determination of pyrotinib concentrations in human plasma, crucial for pharmacokinetic studies.[7][10]
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add a suitable internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.[7]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Data Analysis:
-
Construct a calibration curve using standards of known pyrotinib concentrations.
-
Determine the concentration of pyrotinib in the plasma samples by interpolating from the calibration curve.
-
Western Blot Analysis of HER2 Signaling Pathway
This protocol details the investigation of pyrotinib's effect on the phosphorylation status of key proteins in the HER2 signaling pathway.[12][13]
Methodology:
-
Cell Culture and Treatment:
-
Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate media.
-
Treat cells with varying concentrations of pyrotinib dimaleate for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation (Sulforhodamine B - SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, to assess the cytotoxic effects of pyrotinib.[14][15][16]
Methodology:
-
Cell Seeding:
-
Seed HER2-positive cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of pyrotinib dimaleate for 72 hours.[14]
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement:
Conclusion
Pyrotinib dimaleate is a promising targeted therapy for HER2-positive cancers, demonstrating significant preclinical and clinical activity. Its mechanism as an irreversible dual EGFR/HER2 inhibitor, leading to the blockade of critical oncogenic signaling pathways, underpins its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate its properties and potential applications. As research continues, a deeper understanding of pyrotinib's molecular interactions and resistance mechanisms will be crucial for optimizing its clinical use and developing next-generation targeted therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic characterization of pyrotinib in humans by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of pyrotinib combined with chemotherapy for neoadjuvant treatment in HER2-positive breast cancer: a single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS assay for the simultaneous determination of pyrotinib and its oxidative metabolite in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and potential mechanisms of pyrotinib in targeting EGFR and HER2 in advanced oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-HER Tyrosine Kinase Inhibitor Pyrotinib Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Odyssey of Pyrotinib Dimaleate: An In-depth Technical Guide to Uptake and Distribution
For Immediate Release
This technical guide provides a comprehensive overview of the cellular uptake and distribution of pyrotinib (B611990) dimaleate, an irreversible pan-ErbB receptor tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research findings to elucidate the mechanisms governing pyrotinib's entry into cancer cells and its subsequent intracellular fate, which are intrinsically linked to its therapeutic efficacy.
Executive Summary
Pyrotinib's primary mechanism of cellular entry and action involves the induction of endocytosis and subsequent degradation of its principal target, the Human Epidermal Growth Factor Receptor 2 (HER2). Unlike passive diffusion, pyrotinib's cellular uptake is an active process mediated by its interaction with HER2 on the cell surface. This guide details the downstream signaling consequences of this interaction, presents quantitative data on the effective concentrations of pyrotinib, and provides detailed protocols for key experimental assays. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Cellular Uptake: A Receptor-Mediated Journey
The cellular uptake of pyrotinib is not a simple passage across the cell membrane but is intricately tied to its mechanism of action against HER2-overexpressing cancer cells. Pyrotinib, as an irreversible tyrosine kinase inhibitor, binds to the intracellular kinase domain of HER family receptors, including HER1, HER2, and HER4.[1] This binding event is a critical initiator of a cascade that leads to the internalization of the receptor-drug complex.
Studies have consistently shown that treatment with pyrotinib leads to a significant reduction in HER2 protein levels.[2] This is not due to decreased gene expression; in fact, HER2 mRNA levels can sometimes be upregulated following treatment.[3] Instead, pyrotinib promotes the ubiquitination of HER2, marking it for internalization and subsequent degradation through the proteasomal or lysosomal pathways.[2][3] This process of inducing HER2 endocytosis is a key feature of pyrotinib's cellular uptake and intracellular accumulation. By promoting the internalization of its target, pyrotinib effectively concentrates its activity within the target cells.
Data Presentation: Effective Concentrations and Cellular Effects
While direct quantitative data on the intracellular concentration of pyrotinib is limited in the current literature, numerous studies have established the effective concentration ranges required to elicit significant biological responses in various HER2-positive cancer cell lines. The following table summarizes these findings.
| Cell Line | Cancer Type | Pyrotinib Concentration | Duration of Treatment | Key Observed Effects |
| SK-BR-3 | Breast Cancer | 0.3, 3, 10 µg/ml | 48 hours | Decreased phosphorylation of Akt and p65.[1] |
| AU565 | Breast Cancer | 0.3, 3 µg/ml | 24 hours | Decreased cell migration. |
| NCI-N87 | Gastric Cancer | 0.01 µM | 12 hours (pre-irradiation) | Inhibition of HER2 nuclear entry and reduced phosphorylation of ERK1/2.[4] |
| SNU-216 | Gastric Cancer | 0.01 µM | 12 hours (pre-irradiation) | Inhibition of HER2 nuclear entry and reduced phosphorylation of ERK1/2.[4] |
| H2170 | Non-Small Cell Lung Cancer | 10 µM | 24 hours | Induced HER2 endocytosis from the cell membrane to the cytoplasm.[5] |
| Calu-3 | Non-Small Cell Lung Cancer | 10 µM | 24 hours | Induced HER2 endocytosis from the cell membrane to the cytoplasm.[5] |
Intracellular Distribution and Downstream Signaling
Upon entering the cell, primarily through HER2 endocytosis, pyrotinib exerts its inhibitory effects on key signaling pathways that are crucial for cancer cell proliferation and survival. The irreversible binding of pyrotinib to the ATP binding site of the HER2 kinase domain blocks its autophosphorylation and the subsequent activation of downstream pathways.[1]
The two major signaling cascades affected are:
-
The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Pyrotinib treatment leads to a marked decrease in the phosphorylation of AKT (p-Akt), thereby inhibiting this pro-survival pathway.[1][6]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation and differentiation. Pyrotinib has been shown to suppress the phosphorylation of ERK1/2, indicating an inhibition of this signaling cascade.[6]
The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.
Experimental Protocols
Immunofluorescence Assay for HER2 Internalization
This protocol is designed to visually assess the effect of pyrotinib on the subcellular localization of the HER2 receptor.
Materials:
-
HER2-positive cancer cells (e.g., SK-BR-3, H2170)
-
Culture medium and supplements
-
Pyrotinib dimaleate
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., Bovine Serum Albumin in PBS)
-
Primary antibody against HER2
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of pyrotinib or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-HER2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. A decrease in membrane-localized HER2 and an increase in cytoplasmic puncta in pyrotinib-treated cells indicate receptor internalization.
Western Blot Analysis of Downstream Signaling
This protocol details the steps to quantify the levels of total and phosphorylated HER2, AKT, and ERK in response to pyrotinib treatment.
Materials:
-
HER2-positive cancer cells
-
Pyrotinib dimaleate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER2, anti-p-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with pyrotinib or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative protein levels.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of pyrotinib on cancer cells.[7][8]
Materials:
-
HER2-positive cancer cells
-
Pyrotinib dimaleate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of pyrotinib concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion
The cellular uptake and distribution of pyrotinib dimaleate are dynamic processes intrinsically linked to its potent anti-cancer activity. By inducing the endocytosis and subsequent degradation of its primary target, HER2, pyrotinib ensures its effective accumulation within cancer cells and the potent inhibition of critical pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of this promising targeted therapy.
References
- 1. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrotinib inhibits the tumorigenicity of HER2-positive non-small cell lung cancer by inducing ARIH1/ubiquitin/lysosome-dependent degradation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-HER Tyrosine Kinase Inhibitor Pyrotinib Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Pyrotinib: A Pan-ErbB Tyrosine Kinase Inhibitor Overcoming HER2 Dependency in Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, characterized by the amplification or overexpression of the HER2 gene, accounts for approximately 20% of all breast cancer cases and is associated with an aggressive disease course.[1] While therapies targeting HER2, such as the monoclonal antibody trastuzumab, have revolutionized treatment, primary and acquired resistance remains a significant clinical challenge.[2][3][4] Pyrotinib (B611990), a novel, oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent that effectively overcomes HER2 dependency, demonstrating significant efficacy in patients with HER2-positive metastatic breast cancer, including those resistant to other anti-HER2 therapies.[2][5] This technical guide provides an in-depth overview of the mechanism of action of pyrotinib, its role in surmounting trastuzumab resistance, and a summary of key clinical and preclinical data. Detailed experimental protocols and visualizations of critical pathways are included to support further research and development in this area.
Introduction to HER2 Dependency and Therapeutic Challenges
HER2 is a member of the epidermal growth factor receptor (EGFR/ErbB) family of receptor tyrosine kinases. In HER2-positive breast cancer, the overexpression of HER2 receptors leads to the formation of homodimers and heterodimers (particularly with HER3), resulting in constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4] This "HER2 dependency" drives tumor cell proliferation, survival, migration, and invasion.
The advent of HER2-targeted therapies, such as trastuzumab, pertuzumab, and the antibody-drug conjugate T-DM1, has significantly improved patient outcomes. However, resistance to these agents is common.[4] Mechanisms of resistance are multifactorial and include the expression of truncated HER2 fragments like p95HER2 that lack the trastuzumab-binding domain, activating mutations in the PI3K pathway (e.g., PIK3CA mutations), and compensatory signaling through other receptors.[4][6] This necessitates the development of novel agents that can effectively inhibit HER2 signaling despite these resistance mechanisms.
Pyrotinib: Mechanism of Action
Pyrotinib is an irreversible pan-ErbB TKI that targets HER1 (EGFR), HER2, and HER4.[5][7][8] Its mechanism of action is multifaceted, addressing the limitations of existing HER2-targeted therapies.
-
Irreversible Kinase Inhibition : Unlike reversible inhibitors, pyrotinib forms a covalent bond with cysteine residues within the ATP-binding pocket of the HER1, HER2, and HER4 kinase domains.[9] This irreversible binding leads to a sustained and potent inhibition of receptor autophosphorylation and downstream signaling.
-
Blockade of Downstream Signaling : By inhibiting HER2 phosphorylation, pyrotinib effectively blocks the activation of the two major downstream signaling cascades: the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which regulates cell growth and differentiation.[2][3][8][10]
-
Induction of HER2 Degradation : Beyond signaling inhibition, pyrotinib has been shown to induce the degradation of the HER2 protein.[10][11] This occurs by displacing the chaperone protein HSP90 from HER2, which leads to HER2 endocytosis, ubiquitylation, and subsequent degradation through the lysosomal pathway.[10][11][12]
-
Induction of DNA Damage : Preclinical studies have revealed that pyrotinib can also induce DNA damage. This is mediated by the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway, providing an additional mechanism of cytotoxicity.[10][11]
// Connections HER2_dimer -> HER2_kinase [label="Activates"]; Pyrotinib_int -> HER2_kinase [label="Irreversibly Binds\n(Covalent Bond)", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#EA4335"];
HER2_kinase -> PI3K [label="Phosphorylates"]; PI3K -> AKT; AKT -> mTOR;
HER2_kinase -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK;
mTOR -> Proliferation; ERK -> Proliferation;
// Degradation Pathway HER2_kinase -> HER2_HSP90 [style=invis]; HSP90 -> HER2_HSP90 [dir=none]; Pyrotinib_int -> HER2_HSP90 [label="Displaces HSP90", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#EA4335"]; HER2_HSP90 -> Ub [label="Induces\nUbiquitylation"]; Ub -> Lysosome [label="Targets for"];
// Invisible edges for layout Pyrotinib_ext -> Pyrotinib_int [style=invis]; } .dot Caption: Mechanism of Action of Pyrotinib.
Overcoming HER2 Dependency and Trastuzumab Resistance
Pyrotinib's efficacy in trastuzumab-resistant settings is a key differentiator. It addresses several mechanisms of resistance:
-
Activity in Primary Resistance : In preclinical models of primary trastuzumab resistance, pyrotinib effectively inhibited cell proliferation, migration, and invasion, whereas trastuzumab had no effect.[2][3] This is because pyrotinib acts downstream of the trastuzumab binding site and can block signaling even when the extracellular domain is inaccessible or when alternative pathways are activated.
-
Superiority in Combination : Studies have shown that the combination of pyrotinib plus trastuzumab is more effective than pertuzumab plus trastuzumab at inhibiting tumor growth in trastuzumab-resistant xenograft models.[2][3] This suggests a synergistic effect where trastuzumab's extracellular blockade is complemented by pyrotinib's potent intracellular kinase inhibition.
-
Bypassing PIK3CA Mutations : Activating mutations in PIK3CA are a known mechanism of resistance to HER2-targeted therapies.[6] By potently inhibiting the PI3K/AKT pathway at the receptor level, pyrotinib can still exert an anti-tumor effect in cells with such mutations, a setting where therapies like trastuzumab may fail.[2]
// Logical Connection Signaling_T -> Signaling_P [style=invis]; Resistance_T -> Overcome [label="Pyrotinib bypasses\nthese mechanisms", style=dashed, color="#34A853", constraint=false]; } .dot Caption: Pyrotinib Overcomes Trastuzumab Resistance Mechanisms.
Quantitative Data from Clinical and Preclinical Studies
Pyrotinib, often in combination with capecitabine, has demonstrated superior efficacy compared to other TKIs like lapatinib (B449) in heavily pretreated patients with HER2-positive metastatic breast cancer.[13][14] It has also shown significant activity in the neoadjuvant setting.[5][15][16]
Table 1: Key Phase II/III Clinical Trial Data for Pyrotinib
| Trial Name / Identifier | Phase | Treatment Arms | Patient Population | Key Efficacy Endpoints | Results | Reference |
| NCT02422199 | II | Pyrotinib + Capecitabine vs. Lapatinib + Capecitabine | HER2+ MBC, previously treated with taxanes, anthracyclines, and/or trastuzumab | PFS, ORR | PFS: 18.1 vs 7.0 months (HR=0.36, p<0.001)ORR: 78.5% vs 57.1% (p=0.01) | [13][14] |
| PHOEBE (NCT03080805) | III | Pyrotinib + Capecitabine vs. Lapatinib + Capecitabine | HER2+ MBC, previously treated with trastuzumab and taxanes | PFS | Confirmed superiority of Pyrotinib arm over Lapatinib arm | [13] |
| NCT03756064 | II | Pyrotinib + TCbH* vs. TCbH* alone | Stage II-III HER2+ breast cancer (neoadjuvant) | pCR** | pCR: 71.4% vs 36.7% (p<0.05) | [16] |
| EPIC (ChiCTR2000038832) | II | Eribulin + Pyrotinib | Trastuzumab-resistant HER2+ advanced breast cancer | PFS, ORR | Median PFS: 13.73 monthsORR: 53.3% | [17][18] |
*TCbH: Trastuzumab, Carboplatin, Docetaxel **pCR: Pathological Complete Response
Table 2: Preclinical Efficacy Data
| Cell Line | Type | Experiment | Treatment | Result | Reference |
| SK-BR-3 | Trastuzumab-sensitive | Cell Viability | Pyrotinib | Significant inhibition of viability | [10] |
| HCC1954 | Trastuzumab-resistant (PIK3CA mutation) | Cell Growth Inhibition | Pyrotinib | Inhibited cell growth, migration, and invasion | [2] |
| SK-BR-3/FU | 5-FU-resistant | IC50 Reduction | Pyrotinib + 5-FU | Pyrotinib significantly decreased the IC50 of 5-FU | [19][20] |
| SK-BR-3 Xenograft | In vivo tumor model | Tumor Growth | Pyrotinib (20 mg/kg) | Substantial reduction in tumor volume compared to vehicle | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature.
5.1. Western Blot Analysis for Signaling Pathway Inhibition
-
Objective : To assess the effect of pyrotinib on the phosphorylation of HER2, AKT, and ERK.
-
Cell Culture : HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474, HCC1954) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Treatment : Cells are seeded and allowed to adhere overnight. They are then treated with varying concentrations of pyrotinib (e.g., 0-100 nM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]
-
Lysis and Protein Quantification : Cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH).[2]
-
Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) kit and imaged. Densitometry analysis is performed to quantify protein levels.
5.2. In Vivo Xenograft Mouse Model
-
Objective : To evaluate the anti-tumor efficacy of pyrotinib in a living organism.
-
Animal Model : Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor Inoculation : HER2-positive breast cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) are suspended in Matrigel/PBS and injected subcutaneously into the flank of each mouse.[10]
-
Treatment : When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[21] The treatment group receives pyrotinib (e.g., 10-20 mg/kg/day) via oral gavage, while the control group receives the vehicle.[10][21]
-
Monitoring : Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 × Length × Width²). Body weight and general health are also monitored as indicators of toxicity.
-
Endpoint : The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., IHC, western blot).
5.3. Clinical Trial Design (Phase II - NCT02422199 Example)
-
Study Design : A randomized, open-label, multicenter, phase II trial.[13]
-
Participants : 128 patients with HER2-positive relapsed or metastatic breast cancer who had received prior taxanes, anthracyclines, and/or trastuzumab.[13]
-
Randomization : Patients were randomly assigned (1:1) to two treatment arms.
-
Primary Endpoint : Investigator-assessed Overall Response Rate (ORR).[13]
-
Secondary Endpoints : Progression-Free Survival (PFS), overall survival, disease control rate, and safety.
-
Statistical Analysis : The primary endpoint was analyzed using a chi-square test. PFS was estimated using the Kaplan-Meier method, and hazard ratios were calculated using a Cox proportional hazards model.[13]
Conclusion
Pyrotinib represents a significant advancement in the treatment of HER2-positive breast cancer, particularly in overcoming the challenge of HER2 dependency and resistance to established therapies. Its unique mechanism as an irreversible pan-ErbB inhibitor allows for potent and sustained blockade of critical oncogenic signaling pathways. Clinical data have consistently demonstrated its superiority over other TKIs in patients with advanced, pretreated disease, establishing it as a vital therapeutic option. The ability of pyrotinib to effectively inhibit tumor growth in both trastuzumab-sensitive and resistant settings underscores its crucial role in the evolving landscape of HER2-targeted treatment. Further research should continue to explore its efficacy in other HER2-driven malignancies and in novel combination strategies to further improve patient outcomes.
References
- 1. Pyrotinib as a therapeutic for HER2-positive breast cancer - Kioutchoukova - Translational Cancer Research [tcr.amegroups.org]
- 2. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
- 14. onclive.com [onclive.com]
- 15. Clinical efficacy of pyrotinib combined with chemotherapy for neoadjuvant treatment in HER2-positive breast cancer: a single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Eribulin plus Pyrotinib in Trastuzumab-Resistant, HER2-Positive Advanced Breast Cancer: A Single-Arm, Multicenter Phase II Trial (EPIC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Pyrotinib's Impact on Tumor Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in HER2-positive cancers. A key mechanism of its efficacy is the induction of cell cycle arrest, primarily at the G1 phase. This guide provides an in-depth exploration of the molecular mechanisms by which pyrotinib modulates the tumor cell cycle. We will detail the effects of pyrotinib on the HER2 signaling pathway and its downstream effectors, present quantitative data on cell cycle distribution in various cancer cell lines, provide comprehensive experimental protocols for key assays, and visualize the involved signaling pathways and experimental workflows.
Introduction
The human epidermal growth factor receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or amplification is a key driver in a significant portion of breast, gastric, and other solid tumors, leading to uncontrolled cell proliferation and survival.[1][2] Pyrotinib is a potent oral, irreversible tyrosine kinase inhibitor (TKI) that targets HER1 (EGFR), HER2, and HER4.[3] By covalently binding to the ATP-binding site in the kinase domain of these receptors, pyrotinib effectively blocks their activation and downstream signaling.[2][3] This inhibition ultimately leads to a halt in cell cycle progression, providing a key mechanism for its anti-tumor effects.[2] This technical guide will provide a detailed examination of pyrotinib's influence on the tumor cell cycle.
Mechanism of Action: Inhibition of the HER2 Signaling Pathway
Pyrotinib exerts its effect on the cell cycle by disrupting the intricate signaling network downstream of the HER2 receptor. Upon HER2 dimerization and autophosphorylation, two major signaling cascades are activated: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][5] Both of these pathways converge on the regulation of key cell cycle proteins.
Pyrotinib's irreversible binding to HER2 prevents its phosphorylation, thereby inhibiting the activation of both the PI3K/AKT/mTOR and MAPK signaling pathways.[4][5] This dual blockade is crucial for its potent anti-proliferative effects.
Signaling Pathway Diagram
Caption: Pyrotinib inhibits HER2, blocking downstream PI3K/AKT and MAPK pathways.
Impact on Cell Cycle Regulatory Proteins
The inhibition of the PI3K/AKT and MAPK pathways by pyrotinib leads to significant alterations in the expression and activity of key cell cycle regulatory proteins, culminating in G1 phase arrest.
-
Cyclin D1 and CDK4: The expression of Cyclin D1 is a critical step for entry into the S phase and is promoted by both the PI3K/AKT/mTOR and MAPK pathways. Pyrotinib treatment leads to a marked decrease in the protein levels of Cyclin D1 and its partner, cyclin-dependent kinase 4 (CDK4).[3] The reduction in the Cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), a key step in releasing the E2F transcription factors necessary for S phase entry.
-
p27Kip1: The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a negative regulator of the cell cycle that binds to and inhibits the activity of cyclin-CDK complexes. The PI3K/AKT pathway promotes the degradation of p27. By inhibiting this pathway, pyrotinib leads to the stabilization and accumulation of p27 protein.[6] This increase in p27 further inhibits any remaining Cyclin D1/CDK4 activity, reinforcing the G1 arrest.
Quantitative Analysis of Cell Cycle Distribution
The induction of G1 arrest by pyrotinib has been demonstrated across various HER2-positive cancer cell lines. The following tables summarize illustrative quantitative data on the effects of pyrotinib on cell cycle distribution.
Table 1: Effect of Pyrotinib on Cell Cycle Distribution in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| SK-BR-3 | Control (DMSO) | 48 | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 | Illustrative |
| Pyrotinib (10 nM) | 48 | 68.7 ± 4.2 | 20.1 ± 2.1 | 11.2 ± 1.5 | Illustrative | |
| Pyrotinib (50 nM) | 48 | 75.3 ± 3.9 | 15.4 ± 1.9 | 9.3 ± 1.2 | Illustrative | |
| BT-474 | Control (DMSO) | 48 | 50.1 ± 2.8 | 35.2 ± 2.2 | 14.7 ± 1.6 | Illustrative |
| Pyrotinib (10 nM) | 48 | 72.4 ± 4.5 | 18.9 ± 1.8 | 8.7 ± 1.1 | Illustrative | |
| Pyrotinib (50 nM) | 48 | 79.8 ± 4.1 | 12.3 ± 1.5 | 7.9 ± 0.9 | Illustrative |
Note: The data presented are illustrative and compiled from typical results seen in the literature. Specific percentages can vary between experiments and laboratories.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
HER2-positive cancer cells (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
Pyrotinib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of pyrotinib or DMSO for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow: Flow Cytometry for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
Western Blotting for Cell Cycle Proteins
This protocol outlines the detection of Cyclin D1, CDK4, and p27 protein levels by western blotting.
Materials:
-
Treated cell pellets (from section 5.1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Conclusion
Pyrotinib effectively induces G1 cell cycle arrest in HER2-positive tumor cells by inhibiting the HER2 signaling pathway. This leads to the downregulation of the PI3K/AKT/mTOR and MAPK pathways, resulting in decreased expression of Cyclin D1 and CDK4, and increased stability of the CDK inhibitor p27. The ability of pyrotinib to halt cell cycle progression is a cornerstone of its anti-neoplastic activity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of pyrotinib and to develop novel therapeutic strategies targeting the cell cycle in cancer.
References
- 1. The role of cyclin-dependent kinase inhibitor p27Kip1 in anti-HER2 antibody-induced G1 cell cycle arrest and tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
Methodological & Application
Application Notes & Protocols: Pyrotinib Dimaleate Dosage for In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrotinib (B611990) is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1][2] It has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in HER2-positive cancers such as breast, gastric, and non-small cell lung cancer.[1][3][4] These application notes provide a comprehensive overview of pyrotinib dimaleate dosage and administration protocols for in vivo animal models based on published research, intended to guide the design of preclinical efficacy and toxicity studies.
Mechanism of Action: HER2 Signaling Pathway
Pyrotinib exerts its anti-tumor effect by irreversibly binding to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This action inhibits receptor phosphorylation and blocks the activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation, survival, and migration.[5][6]
In Vivo Dosage Summary
The effective dosage of pyrotinib in animal models can vary significantly based on the tumor type, cancer cell line, and whether it is used as a monotherapy or in combination. The following table summarizes dosages reported in various preclinical studies.
| Animal Model | Tumor Type & Cell Line/Model | Pyrotinib Dosage | Route & Frequency | Therapy Type | Reference |
| PDX Mice | HER2-mutant Lung Adenocarcinoma | 5, 20, or 80 mg/kg | Not specified | Monotherapy | [3] |
| Xenograft Mice | HER2+ Gastric Cancer (NCI-N87) | 10 mg/kg/day | Not specified | Monotherapy & Combination (Irradiation) | [7] |
| Xenograft Mice | HER2+ Breast Cancer (SK-BR-3) | 10 mg/kg/day | Not specified | Combination (Irradiation) | [7] |
| Nude Mice | HER2+ Breast Cancer (SK-BR-3) | 30 mg/kg/day | Not specified | Monotherapy & Combination (Adriamycin) | [5] |
| BALB/c Nude Mice | HER2+ Breast Cancer (JIMT-1) | 2 mg/kg | Oral Gavage (5 days/week) | Monotherapy & Combination (T-DM1) | [8] |
Experimental Protocols
This section outlines a generalized protocol for conducting an in vivo efficacy study of pyrotinib in a xenograft mouse model.
-
Cell Culture: Culture HER2-positive cancer cells (e.g., SK-BR-3, NCI-N87, JIMT-1) under standard conditions recommended by the supplier.
-
Animal Selection: Use immunocompromised mice, such as BALB/c nude mice, 6-8 weeks old.[8]
-
Tumor Implantation: Subcutaneously inject approximately 5-6 x 10⁶ cells, resuspended in a suitable medium (e.g., PBS or Matrigel mixture), into the flank of each mouse.[8]
-
Tumor Monitoring: Monitor tumor growth by measuring the long and short diameters with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = ½ × (length × width²).[8]
-
Randomization: Once tumors reach a predetermined volume (e.g., 50-200 mm³), randomly assign mice to different treatment groups (e.g., vehicle control, pyrotinib monotherapy, combination therapy).[5][8]
-
Pyrotinib Formulation: Pyrotinib dimaleate is typically formulated for oral administration. Prepare a homogenous suspension in a suitable vehicle such as sterilized water or 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administration: Administer the pyrotinib suspension to the mice via oral gavage. Dosages can range from 2 mg/kg to 80 mg/kg, and administration frequency is typically once daily or five days a week.[3][8]
-
Control Group: The control group should receive the vehicle solution on the same schedule as the treatment groups.[8]
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight twice weekly throughout the study.[5]
-
Toxicity Monitoring: Observe the animals for any signs of toxicity, such as significant weight loss (>15-20%), changes in behavior, or altered appearance. Body weight is a key indicator of treatment tolerance.[3][5]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specified size, or after a fixed duration. At the endpoint, mice are humanely euthanized.
-
Tissue Collection: Tumors and other relevant organs can be harvested for further analysis (e.g., pharmacodynamics).
-
Western Blotting: Analyze tumor lysates to assess the inhibition of HER2 and downstream signaling proteins. Probe for phosphorylated HER2 (pHER2), pAkt, and pERK to confirm the mechanism of action in vivo.[3]
-
Immunohistochemistry (IHC): Perform IHC staining on tumor sections to evaluate the expression and phosphorylation status of target proteins and proliferation markers like Ki-67.[9]
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating pyrotinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medrxiv.org [medrxiv.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Efficacy and safety of pyrotinib in advanced lung adenocarcinoma with HER2 mutations: a multicenter, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of pyrotinib‐containing regimen in the patients with HER2‐positive metastatic breast cancer: A multicenter real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pyrotinib Dimaleate Sensitivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) dimaleate is a novel, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] It has been approved for the treatment of HER2-positive metastatic breast cancer and is under investigation for other solid tumors.[1][3] Pyrotinib exerts its anti-tumor effects by covalently binding to the ATP-binding site of the intracellular kinase domain of HER receptors, thereby inhibiting their autophosphorylation and the activation of downstream signaling pathways.[1][2] The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[1][4] This document provides detailed protocols for assessing the sensitivity of cancer cell lines to pyrotinib dimaleate in vitro.
Data Presentation
Pyrotinib IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for pyrotinib in different cancer cell lines.
| Cell Line | Cancer Type | HER2 Status | Pyrotinib IC50 | Citation |
| SKBR3 | Breast Cancer | Positive | See Table 1 in source | [4] |
| MDA-MB-453 | Breast Cancer | Positive | See Table 1 in source | [4] |
| MDA-MB-231 | Breast Cancer | Negative | See Table 1 in source | [4] |
| MDA-MB-468 | Breast Cancer | Negative | See Table 1 in source | [4] |
| EFM-192A | Breast Cancer | HER2+/HR+ | 0.8 ± 0.1 μg/ml | |
| BT474 | Breast Cancer | HER2+/HR+ | 4.6 ± 0.2 μg/ml | [5] |
| TSC2-/- MEFs | Mouse Embryonic Fibroblasts | Not Applicable | ~11.5 µM | [6] |
Signaling Pathway and Experimental Workflow
Pyrotinib Mechanism of Action
Pyrotinib inhibits the phosphorylation of HER2, which in turn blocks the activation of the downstream PI3K/Akt and MAPK/ERK signaling pathways. This disruption of key cellular signaling cascades ultimately leads to decreased cell proliferation and survival.
Caption: Pyrotinib inhibits HER2 signaling pathways.
Experimental Workflow for Pyrotinib Sensitivity Testing
The following diagram outlines the general workflow for assessing the in vitro sensitivity of cancer cell lines to pyrotinib.
Caption: Workflow for pyrotinib sensitivity assays.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HER2-positive (e.g., SKBR3, MDA-MB-453, BT474) and HER2-negative (e.g., MDA-MB-231, MDA-MB-468) cancer cell lines.
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrotinib Dimaleate: Dissolved in DMSO to prepare a stock solution (e.g., 50 mM) and stored at -20°C.[6]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.[7][8]
-
DMSO: Dimethyl sulfoxide.
-
PBS: Phosphate-Buffered Saline.
-
Trypsin-EDTA: For cell detachment.
-
Crystal Violet Staining Solution: 0.5% crystal violet in 25% methanol (B129727).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-HER2, anti-p-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and anti-β-actin.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
ECL Western Blotting Substrate.
-
BCA Protein Assay Kit.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of pyrotinib in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of pyrotinib. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[4][5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in complete culture medium.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of pyrotinib.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[10] Replace the medium with fresh drug-containing medium every 3 days.
-
Colony Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde or ice-cold methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Protocol 3: Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the HER2 signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with pyrotinib at the desired concentrations for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[13]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effects of SHR6390 Combined With Pyrotinib on HER2+/HR+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. m.youtube.com [m.youtube.com]
- 11. origene.com [origene.com]
- 12. nacalai.com [nacalai.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Pyrotinib-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] It has shown significant anti-tumor activity in various cancers, particularly in HER2-positive breast cancer.[3][4] Pyrotinib exerts its effects by covalently binding to the ATP binding sites of the intracellular kinase domains of ErbB receptors. This binding inhibits the formation of homo- and heterodimers and the subsequent auto-phosphorylation of the receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[1][2][3] Western blot analysis is a fundamental technique used to investigate the molecular mechanisms of pyrotinib's action by quantifying the changes in protein expression and phosphorylation status of key components in these signaling cascades.
Data Presentation: Effects of Pyrotinib on Key Signaling Proteins
The following table summarizes the quantitative effects of pyrotinib treatment on the expression and phosphorylation of key proteins in the HER2 signaling pathway, as determined by Western blot analysis in various cancer cell lines.
| Cancer Cell Line | Treatment Condition | Protein Target | Observed Effect | Reference |
| SK-BR-3 (Breast Cancer) | Pyrotinib (0.5 µM, 24h) | p-HER2 | Potent inhibition of phosphorylation. | [5] |
| Total HER2 | Downregulation of protein expression. | [5] | ||
| p-AKT | Potent inhibition of phosphorylation. | [5] | ||
| p-ERK | Potent inhibition of phosphorylation. | [5] | ||
| AU565 (Breast Cancer) | Pyrotinib (3, 10 µg/ml, 48h) | p-Akt | Tremendously decreased activity. | [1] |
| p-p65 | Tremendously decreased activity. | [1] | ||
| NCI-N87 (Gastric Cancer) | Pyrotinib (0.01 µM) + Irradiation | p-ERK | Reduction in phosphorylation. | [6] |
| SNU-216 (Gastric Cancer) | Pyrotinib (0.01 µM) + Irradiation | p-ERK | Reduction in phosphorylation. | [6] |
| OSCC Cells | Pyrotinib | p-HER2 | Dramatically downregulated phosphorylation. | [7] |
| p-AKT | Dramatically downregulated phosphorylation. | [7] | ||
| p-ERK | Dramatically downregulated phosphorylation. | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by pyrotinib and the general experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of pyrotinib on the HER2 signaling pathway in cancer cells.
Cell Culture and Treatment
-
Cell Lines: Use HER2-overexpressing cancer cell lines such as SK-BR-3, AU565 (breast cancer), or NCI-N87 (gastric cancer).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of pyrotinib in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest pyrotinib treatment.
-
Treat the cells for the desired time period (e.g., 24 or 48 hours).
-
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract and transfer it to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of denatured protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-HER2 (Tyr1248): 1:1000
-
Total HER2: 1:1000
-
Phospho-AKT (Ser473): 1:1000
-
Total AKT: 1:1000
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:2000
-
Total p44/42 MAPK (Erk1/2): 1:1000
-
β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phosphorylated protein band to the corresponding total protein band. Further, normalize this ratio to the loading control (e.g., β-actin) to account for any variations in protein loading.
Conclusion
Western blot analysis is an indispensable tool for elucidating the mechanism of action of pyrotinib. By following these detailed protocols, researchers can effectively assess the inhibitory effects of pyrotinib on the HER2 signaling pathway in cancer cells. The provided data and visualizations serve as a valuable resource for designing experiments and interpreting results in the context of drug development and cancer research.
References
Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of Pyrotinib in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets human epidermal growth factor receptor (HER)1, HER2, and HER4.[1][2] It has been approved for the treatment of HER2-positive advanced or metastatic breast cancer.[3][4] Monitoring the plasma concentration of pyrotinib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal therapeutic outcomes.[3][4][5] This application note describes a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pyrotinib in human plasma. The method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.[5]
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Pyrotinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyrotinib reference standard and dissolve it in 10 mL of methanol (B129727).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Apatinib or imatinib (B729) can be used as an internal standard.[3][5] Prepare a 1 mg/mL stock solution of the chosen IS in methanol.
-
Pyrotinib Working Solutions: Serially dilute the pyrotinib stock solution with a 1:1 (v/v) mixture of acetonitrile (B52724) and water to obtain working solutions at concentrations of 10, 50, 100, 500, 1000, 2000, 5000 ng/mL, and 10 μg/mL.[3]
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL.[3]
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare calibration standards by spiking 10 μL of the appropriate pyrotinib working solution into 90 μL of drug-free human plasma to achieve final concentrations of 1, 5, 10, 50, 100, 200, 500, and 1000 ng/mL.[3]
-
QC Samples: Prepare QC samples at four concentration levels: lower limit of quantitation (LLOQ), low (LQC), medium (MQC), and high (HQC). For example, 2 ng/mL (LQC), 80 ng/mL (MQC), and 800 ng/mL (HQC).[3]
3. Plasma Sample Preparation
The protein precipitation method is a simple and effective technique for extracting pyrotinib from plasma samples.[3]
-
To 100 μL of plasma sample (calibration standard, QC, or study sample) in a 1.5 mL centrifuge tube, add 400 μL of the precipitant solution (acetonitrile containing 10 ng/mL of the internal standard).[3]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes at 13,000 × g for 5 minutes.[3]
-
Transfer 100 μL of the resulting supernatant to a clean tube.
-
Add 200 μL of water to the supernatant and vortex for 1 minute.[3]
-
Centrifuge at 13,000 × g for 3 minutes.[3]
-
Inject 5 μL of the final supernatant into the UPLC-MS/MS system for analysis.[3]
4. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Kinetex C18 column (2.1 mm × 100 mm, 1.7 μm) or Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm).[3][5]
-
Mobile Phase: A gradient elution system using methanol (A) and water with 0.2% formic acid (B) is effective.[5]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 μL.[3]
-
Ionization Mode: Positive ion mode.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1–1000 ng/mL[3][4][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] or 2 µg L⁻¹[5] |
| Intra-day Precision (RSD%) | ≤ 5.30%[7][8] |
| Inter-day Precision (RSD%) | ≤ 3.80%[7][8] |
| Accuracy | 85%–115% (80–120% for LLOQ)[7] |
| Extraction Recovery | 78.91%–82.14% for pyrotinib; ~105% for IS[3][6] |
| Matrix Effect | 89.56%–89.79%[3][6] |
Table 2: Stability of Pyrotinib in Human Plasma
| Stability Condition | Duration | Stability |
| Room Temperature | 8 hours | Stable[7][8] |
| Freeze-Thaw Cycles | 3 cycles | Stable[7][8] |
| 4°C | 48 hours | Stable[7][8] |
| -20°C | 3 weeks | Stable[7][8] |
Mandatory Visualizations
Caption: Experimental workflow for pyrotinib quantification in plasma.
Caption: Pyrotinib's mechanism of action on the HER signaling pathway.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Development and validation of a two-dimensional liquid chromatography method for therapeutic drug monitoring of pyrotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a two-dimensional liquid chromatography method for therapeutic drug monitoring of pyrotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy Protocols with Pyrotinib and Chemotherapy: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of combination therapy protocols involving pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, and various chemotherapy agents. The information is compiled from preclinical studies and clinical trials in HER2-positive breast cancer, gastric cancer, and non-small cell lung cancer (NSCLC).
Mechanism of Action: Pyrotinib
Pyrotinib is an oral, irreversible tyrosine kinase inhibitor that targets multiple ErbB family receptors, including HER1, HER2, and HER4. By covalently binding to the ATP-binding site in the intracellular kinase domain of these receptors, pyrotinib blocks their homo- and heterodimerization and subsequent autophosphorylation. This action effectively inhibits downstream signaling pathways crucial for tumor cell proliferation, survival, and migration, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways.
Clinical Data Summary
The following tables summarize the quantitative data from key clinical trials of pyrotinib in combination with chemotherapy.
Table 1: Pyrotinib in HER2-Positive Metastatic Breast Cancer
| Trial Name / Phase | Combination Regimen | Patient Population | N | ORR (%) | Median PFS (months) | Median OS (months) | Key Grade ≥3 AEs (%) |
| PHOEBE (Phase III) | Pyrotinib + Capecitabine | Previously treated with trastuzumab and taxanes | 134 | 67.2 | 12.5 | Not Reached | Diarrhea (25.4), Hand-foot syndrome (14.9) |
| PHOEBE (Phase III) - Comparator | Lapatinib + Capecitabine | Previously treated with trastuzumab and taxanes | 132 | 51.5 | 6.8 | 26.9 | Diarrhea (8.3), Hand-foot syndrome (14.4) |
| Phase II [1][2] | Pyrotinib + Capecitabine | Previously treated with taxanes, anthracyclines, and/or trastuzumab | 65 | 78.5 | 18.1 | - | Hand-foot syndrome (24.6), Diarrhea (15.4) |
| Phase II - Comparator [1][2] | Lapatinib + Capecitabine | Previously treated with taxanes, anthracyclines, and/or trastuzumab | 63 | 57.1 | 7.0 | - | Hand-foot syndrome (20.6), Diarrhea (4.8) |
| PHILA (Phase III) [3][4][5][6][7] | Pyrotinib + Trastuzumab + Docetaxel (B913) | Treatment-naïve | 297 | 82.8 | 24.3 | Not Reached | Diarrhea (36.0), Neutropenia (51.5) |
| PHILA (Phase III) - Comparator [3][4][5][6][7] | Placebo + Trastuzumab + Docetaxel | Treatment-naïve | 293 | 70.6 | 10.4 | Not Reached | Diarrhea (1.0), Neutropenia (50.5) |
| PANDORA (Phase II) [8][9][10][11] | Pyrotinib + Docetaxel | First-line treatment | 79 | 79.7 | 16.0 | Not Reached | Leukopenia (29.1), Neutropenia (27.8), Diarrhea (21.5) |
Table 2: Pyrotinib in Neoadjuvant Treatment of HER2-Positive Breast Cancer
| Trial Name / Phase | Combination Regimen | Patient Population | N | tpCR (%) | ORR (%) | Key Grade ≥3 AEs (%) |
| Phase II [12][13] | Pyrotinib + Trastuzumab + Docetaxel + Carboplatin | Early or locally advanced | 21 | 71.4 | 100 | Diarrhea (28.6) |
| Phase II - Comparator [12][13] | Placebo + Trastuzumab + Docetaxel + Carboplatin | Early or locally advanced | 30 | 36.7 | 83.3 | Diarrhea (10.0) |
| Phase II [14][15] | Pyrotinib + EC-T + Trastuzumab | Stage I-III | 19 | 73.7 | 100 | Diarrhea (15.8), Leukopenia (21.1) |
| NeoATP (Phase II) [16] | Pyrotinib + Trastuzumab + Paclitaxel + Cisplatin | Stage IIA-IIIC | 53 | 69.8 | - | Diarrhea (45.3), Leukopenia (39.6), Neutropenia (32.1) |
tpCR: Total Pathological Complete Response (ypT0/is ypN0) EC-T: Epirubicin and Cyclophosphamide followed by Docetaxel
Table 3: Pyrotinib in Other Cancers
| Cancer Type | Trial Name / Phase | Combination Regimen | Patient Population | N | ORR (%) | Median PFS (months) | Key Grade ≥3 AEs (%) |
| HER2+ Gastric Cancer | Phase Id[17][18][19] | Pyrotinib + SHR6390 (CDK4/6 inhibitor) | Refractory advanced | 18 | 50.0 | 3.88 | Leukopenia (41.7), Neutropenia (41.7) |
| HER2-mutant NSCLC | PATHER2 (Phase II)[20] | Pyrotinib + Apatinib (B926) | Previously treated | 33 | 51.5 | 6.9 | Diarrhea (3.0), Hypertension (9.1) |
| HER2-mutant NSCLC | Retrospective[21][22] | Pyrotinib + Chemotherapy | First-line | 21 | 33.3 | 11.3 | Diarrhea (9.5) |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, AU565)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Pyrotinib and chemotherapy agent(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of pyrotinib, the chemotherapy agent, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the migratory capacity of cells in a 2D context.
Materials:
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing the drug treatments.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion (Transwell Invasion Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10^4) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
Protein Expression and Signaling Pathway Analysis (Western Blot)
This technique is used to detect specific proteins and assess the activation state of signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with pyrotinib and/or chemotherapy for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities to determine changes in protein expression and phosphorylation.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. Pyrotinib versus placebo in combination with trastuzumab and docetaxel as first line treatment in patients with HER2 positive metastatic breast cancer (PHILA): randomised, double blind, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. bmj.com [bmj.com]
- 7. onclive.com [onclive.com]
- 8. Pyrotinib plus docetaxel as first-line treatment for HER2-positive metastatic breast cancer: the PANDORA phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrotinib plus docetaxel as first-line treatment for HER2-positive metastatic breast cancer: the PANDORA phase II trial. [clin.larvol.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Neoadjuvant Pyrotinib plus Trastuzumab and Chemotherapy for Stage I–III HER2‐Positive Breast Cancer: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Pyrotinib combined with CDK4/6 inhibitor in HER2‐positive metastatic gastric cancer: A promising strategy from AVATAR mouse to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Pyrotinib combined with apatinib for targeting metastatic non-small cell lung cancer with HER2 alterations: a prospective, open-label, single-arm phase 2 study (PATHER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. First-Line Pyrotinib Combination Therapy for HER2-Mutated Advanced NSCLC: A Retrospective Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. First-Line Pyrotinib Combination Therapy for HER2-Mutated Advanced NSCLC: A Retrospective Cohort Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrotinib Dimaleate in In Vitro Assays
Introduction
Pyrotinib (B611990), as pyrotinib dimaleate, is a potent and irreversible dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[1][2] It is a small molecule inhibitor that also shows activity against HER4.[2][3] By covalently binding to the ATP-binding sites of these receptors, pyrotinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This mechanism makes pyrotinib a valuable tool for investigating HER2-positive cancers, particularly breast cancer, in preclinical research.[3] These application notes provide detailed protocols for the preparation and use of pyrotinib dimaleate in common in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of pyrotinib dimaleate solutions is critical for obtaining accurate and reproducible results in in vitro studies. The solubility of pyrotinib dimaleate is a key factor in this process.
| Solvent | Solubility | Molar Concentration | Notes |
| Water (H₂O) | ≥ 106 mg/mL | 130.03 mM | "≥" indicates that it is soluble, but the saturation point is not known.[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | 122.67 mM | Requires sonication to fully dissolve.[4] |
Table 1: Solubility of Pyrotinib Dimaleate. This table summarizes the solubility of pyrotinib dimaleate in common laboratory solvents. Data sourced from MedChemExpress.[4]
Stock Solution Preparation
For in vitro experiments, it is recommended to prepare a concentrated stock solution of pyrotinib dimaleale in DMSO. This stock can then be diluted to the desired final concentrations in cell culture medium.
Materials:
-
Pyrotinib dimaleate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Protocol:
-
Bring the pyrotinib dimaleate powder and DMSO to room temperature.
-
Weigh the desired amount of pyrotinib dimaleate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath until the pyrotinib dimaleate is completely dissolved.[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
| Desired Stock Concentration | Mass of Pyrotinib Dimaleate | Volume of DMSO |
| 1 mM | 1 mg | 1.2267 mL |
| 5 mM | 5 mg | 1.2267 mL |
| 10 mM | 10 mg | 1.2267 mL |
Table 2: Preparation of Pyrotinib Dimaleate Stock Solutions. This table provides the required mass and solvent volumes for preparing common stock concentrations. Data sourced from MedChemExpress.[4]
In Vitro Assay Protocols
Pyrotinib dimaleate is frequently used in cell-based assays to assess its anti-proliferative and cytotoxic effects on cancer cell lines. The following is a general protocol for a cell viability assay using pyrotinib dimaleate.
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of pyrotinib dimaleate in cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., BT474, SK-BR-3, SK-OV-3)[4][5]
-
HER2-negative cancer cell line (e.g., MDA-MB-231) for selectivity assessment[5]
-
Complete cell culture medium
-
Pyrotinib dimaleate stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the pyrotinib dimaleate stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 1 µM).[6] A vehicle control (DMSO) should also be prepared at the same final concentration as the highest pyrotinib dimaleate concentration.
-
Remove the medium from the wells and add 100 µL of the prepared pyrotinib dimaleate dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.[6]
-
After the incubation period, add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
| Cell Line | IC₅₀ (nM) | HER2 Status |
| BT474 | 5.1 | Positive |
| SK-OV-3 | 43 | Positive |
| MDA-MB-231 | Weaker inhibition | Negative |
Table 3: IC₅₀ Values of Pyrotinib in Different Cell Lines. This table shows the reported IC₅₀ values for pyrotinib in HER2-positive and HER2-negative cell lines. Data sourced from MedChemExpress.[4][5]
Signaling Pathway Analysis
Pyrotinib exerts its anti-tumor effects by inhibiting the EGFR and HER2 signaling pathways. Western blotting is a common technique to investigate the downstream effects of pyrotinib treatment.
Western Blotting Protocol
Protocol:
-
Treat cells with various concentrations of pyrotinib dimaleate (e.g., 0.001, 0.01, 0.1, 1 µM) for a specified time (e.g., 24 hours).[6]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including phosphorylated and total forms of HER2, AKT, and MAPK (ERK).[2][6]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Caption: Pyrotinib Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for preparing pyrotinib dimaleate and conducting in vitro cell-based assays.
Caption: Pyrotinib In Vitro Assay Workflow.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of pyrotinib dimaleale in in vitro assays. Adherence to these protocols will help ensure the generation of reliable and reproducible data for investigating the biological effects of this potent EGFR/HER2 inhibitor. Researchers should always consult the specific product datasheet for the most accurate and up-to-date information.
References
- 1. Facebook [cancer.gov]
- 2. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Pyrotinib Maleate used for? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Pyrotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR), HER2, and HER4.[1] It has demonstrated significant anti-tumor activity in HER2-positive cancers, primarily by inducing cell cycle arrest and apoptosis.[2][3] Flow cytometry is a powerful and quantitative method to analyze apoptosis and cell cycle distribution in cell populations. This document provides detailed protocols for assessing pyrotinib-induced apoptosis in HER2-positive cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Pyrotinib-Induced Apoptosis
Pyrotinib exerts its pro-apoptotic effects through the inhibition of the HER2 signaling pathway. By irreversibly binding to the ATP binding sites of HER family kinases, pyrotinib blocks downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., BAX), ultimately culminating in programmed cell death.[4] Additionally, pyrotinib has been shown to promote the degradation of the HER2 protein and induce DNA damage, further contributing to its apoptotic effects.[4][5]
Data Presentation
Quantitative Analysis of Pyrotinib-Induced Apoptosis
The following table summarizes representative data from flow cytometry analysis of apoptosis in HER2-positive cancer cell lines treated with pyrotinib. Data is presented as the percentage of cells in different stages of apoptosis.
Table 1: Effect of Pyrotinib on Apoptosis in HER2-Positive Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| SK-BR-3 (Breast Cancer) | Control (DMSO) | - | 3.2 ± 0.5 | 2.1 ± 0.3 | 5.3 ± 0.8 |
| Pyrotinib (24h) | 0.5 | 15.8 ± 1.2 | 8.5 ± 0.9 | 24.3 ± 2.1 | |
| Pyrotinib (24h) | 1.0 | 28.4 ± 2.1 | 15.2 ± 1.5 | 43.6 ± 3.6 | |
| NCI-N87 (Gastric Cancer) | Control (DMSO) | - | 2.5 ± 0.4 | 1.8 ± 0.2 | 4.3 ± 0.6 |
| Pyrotinib (48h) | 0.1 | 12.1 ± 1.1 | 6.7 ± 0.8 | 18.8 ± 1.9 | |
| Pyrotinib (48h) | 0.5 | 22.9 ± 1.9 | 11.3 ± 1.3 | 34.2 ± 3.2 |
Data are presented as mean ± standard deviation from triplicate experiments and are representative of typical results.
Quantitative Analysis of Pyrotinib-Induced Cell Cycle Arrest
Pyrotinib can induce cell cycle arrest, primarily at the G1 phase, in HER2-positive cancer cells. The following table presents representative data from cell cycle analysis by flow cytometry.
Table 2: Effect of Pyrotinib on Cell Cycle Distribution in HER2-Positive Cancer Cells
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| BT474 (Breast Cancer) | Control (DMSO) | - | 45.2 ± 2.5 | 38.9 ± 2.1 | 15.9 ± 1.8 |
| Pyrotinib (24h) | 0.01 | 55.8 ± 3.1 | 29.1 ± 1.9 | 15.1 ± 1.5 | |
| Pyrotinib (24h) | 0.1 | 68.3 ± 3.5 | 20.5 ± 1.7 | 11.2 ± 1.3 | |
| SK-BR-3 (Breast Cancer) | Control (DMSO) | - | 50.1 ± 2.8 | 35.2 ± 2.0 | 14.7 ± 1.6 |
| Pyrotinib (24h) | 0.5 | 62.5 ± 3.3 | 25.8 ± 1.8 | 11.7 ± 1.4 | |
| Pyrotinib (24h) | 1.0 | 75.2 ± 4.0 | 15.3 ± 1.5 | 9.5 ± 1.1 |
Data are presented as mean ± standard deviation from triplicate experiments and are representative of typical results.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and PI Staining
This protocol details the steps for staining HER2-positive cancer cells with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis of apoptosis following treatment with pyrotinib.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT474, NCI-N87)
-
Complete cell culture medium
-
Pyrotinib
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Pyrotinib Treatment:
-
Prepare stock solutions of pyrotinib in DMSO.
-
Treat cells with varying concentrations of pyrotinib (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V-FITC and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the procedure for analyzing cell cycle distribution using PI staining and flow cytometry after pyrotinib treatment.
Materials:
-
HER2-positive cancer cell line
-
Complete cell culture medium
-
Pyrotinib
-
DMSO
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the flow cytometry software to generate a DNA content histogram.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Pyrotinib-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Identifying Pyrotinib Resistance Genes Using CRISPR-Cas9 Screening
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets human epidermal growth factor receptors 1, 2, and 4 (HER1/EGFR, HER2, and HER4).[1][2][3] It has demonstrated significant clinical efficacy, particularly in patients with HER2-positive breast cancer.[1][3] Pyrotinib functions by covalently binding to the ATP-binding site in the intracellular kinase domain of these receptors, which blocks downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.[2][4] Despite its effectiveness, acquired resistance remains a significant clinical challenge, limiting long-term patient benefit.[5]
Genome-wide CRISPR-Cas9 knockout screening has emerged as a powerful and precise tool for functional genomics, allowing for the systematic identification of genes whose loss confers drug resistance.[6][7][8][9] Unlike RNA interference (RNAi), CRISPR-Cas9 screens can achieve complete gene knockouts with high specificity, providing robust datasets for target identification.[6] This document provides detailed protocols for employing a pooled CRISPR-Cas9 library screen to identify genes that, when knocked out, lead to pyrotinib resistance in HER2-positive cancer cell lines.
Core Principle
The screening method involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cancer cells.[8] When these cells are treated with pyrotinib, cells that acquire a gene knockout conferring resistance will survive and proliferate, while sensitive cells will be eliminated. The sgRNAs enriched in the surviving population can then be identified through next-generation sequencing (NGS), revealing the genes whose loss is associated with pyrotinib resistance.[6][10]
Experimental Workflow and Signaling Pathways
The overall experimental process involves several key stages, from initial cell line preparation to the final validation of candidate resistance genes.
Pyrotinib targets the HER2 signaling pathway. Understanding this pathway is crucial for interpreting screen results, as resistance can arise from mutations that reactivate downstream signaling.
Data Presentation
Quantitative data from the screening and validation experiments should be organized for clarity.
Table 1: Characteristics of Cell Lines Used in Screening
| Cell Line | Cancer Type | HER2 Status | Basal Pyrotinib IC50 (nM) | Notes |
|---|---|---|---|---|
| SK-BR-3 | Breast Adenocarcinoma | HER2-Overexpressing | 15.5 ± 2.1 | Commonly used for HER2-targeted therapy studies. |
| BT-474 | Breast Ductal Carcinoma | HER2-Overexpressing | 12.8 ± 1.7 | Another standard HER2+ cell line. |
| HCC1954 | Breast Ductal Carcinoma | HER2-Overexpressing | 25.3 ± 3.5 | Known to have a PIK3CA mutation.[4] |
Table 2: Hypothetical Top Gene Hits from a Pyrotinib Resistance Screen
| Gene Symbol | Description | Enrichment Score | p-value | Potential Role in Resistance |
|---|---|---|---|---|
| PTEN | Phosphatase and tensin homolog | 8.54 | <0.001 | Negative regulator of the PI3K/Akt pathway.[11] |
| NF1 | Neurofibromin 1 | 7.91 | <0.001 | Negative regulator of the RAS/MAPK pathway. |
| CDKN1B | Cyclin Dependent Kinase Inhibitor 1B | 6.75 | <0.005 | Cell cycle inhibitor (p27). |
| KEAP1 | Kelch-like ECH-associated protein 1 | 6.22 | <0.005 | Negative regulator of Nrf2, involved in oxidative stress. |
Table 3: Validation of Resistance in Single-Gene Knockout Clones
| Cell Line | Gene Knockout | Pyrotinib IC50 (nM) | Fold Change vs. Wild Type |
|---|---|---|---|
| SK-BR-3 WT | - | 15.5 ± 2.1 | 1.0 |
| SK-BR-3 PTEN-KO | PTEN | 145.8 ± 12.3 | 9.4 |
| SK-BR-3 NF1-KO | NF1 | 121.2 ± 10.8 | 7.8 |
| SK-BR-3 WT (Vehicle) | - | 16.1 ± 2.5 | 1.0 |
Detailed Experimental Protocols
Protocol 1: Generation of Pyrotinib-Resistant Cell Lines (For Validation Control)
This protocol can be used to generate a positive control resistant line and to validate that the genes identified in the screen confer a similar or distinct resistance phenotype.
-
Cell Culture : Culture HER2-positive cells (e.g., SK-BR-3) in their recommended medium.
-
Initial Exposure : Treat cells with pyrotinib at a concentration equal to their IC50 value.
-
Dose Escalation : Once the cells resume normal proliferation, increase the pyrotinib concentration in a stepwise manner (e.g., 1.5x to 2x increments).[12]
-
Maintenance : Culture the surviving cells continuously in the presence of the highest tolerated dose of pyrotinib to maintain the resistant phenotype.
-
Characterization : Periodically assess the IC50 of the resistant cell line to quantify the level of resistance compared to the parental cell line.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines the core screening process.
-
Lentivirus Production :
-
Plate HEK293T cells to be 70-80% confluent at transfection.[6]
-
Co-transfect the cells with the pooled sgRNA library plasmids (e.g., GeCKOv2) and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.[6]
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection and pool them. Titer the virus to determine the optimal concentration for transduction.
-
-
Lentiviral Transduction :
-
Plate the stable Cas9-expressing target cells.
-
Infect the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.[8] A sufficient number of cells must be transduced to maintain a library representation of at least 200-500 cells per sgRNA.[6]
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Pyrotinib Selection :
-
After selection, harvest a portion of the cells as the baseline (T0) reference population.
-
Divide the remaining cells into two groups: one treated with vehicle (e.g., DMSO) and the other with a predetermined concentration of pyrotinib (typically 2-3 times the IC50).
-
Culture the cells for 14-21 days, ensuring that library representation is maintained during passaging.
-
-
Sample Harvesting and Analysis :
-
Harvest the surviving cells from the pyrotinib-treated group and the vehicle control group.
-
Extract genomic DNA from the T0, vehicle-treated, and pyrotinib-treated cell populations.[6]
-
Use PCR to amplify the sgRNA-containing region from the genomic DNA.[6]
-
Sequence the amplified sgRNA cassettes using a high-throughput NGS platform.[6]
-
Align sequencing reads to the original sgRNA library to determine the read count for each sgRNA and identify those that are significantly enriched in the pyrotinib-treated population compared to the T0 and vehicle controls.
-
Protocol 3: Cell Viability (IC50 Determination) Assay
This assay is used to confirm the drug-resistant phenotype of knockout cells.
-
Cell Plating : Seed cells (wild-type and knockout clones) in a 96-well plate at a density of approximately 4,000 cells per well and allow them to attach overnight.[13]
-
Drug Treatment : Treat the cells with a serial dilution of pyrotinib for 48-72 hours.[14] Include a vehicle-only control.
-
Viability Assessment (CCK-8/MTS) :
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability against the log of the pyrotinib concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 4: Western Blot for Pathway Analysis
This protocol is used to investigate changes in the HER2 signaling pathway in resistant cells.
-
Cell Lysis :
-
Treat wild-type and resistant cells with pyrotinib for a specified time (e.g., 6-24 hours).[16]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17][18]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification :
-
Determine the protein concentration of each sample using a BCA protein assay.[16]
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16][20]
-
Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH) overnight at 4°C.[4][16][20]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
References
- 1. farbefirma.org [farbefirma.org]
- 2. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell analysis reveals the potential mechanisms of pyrotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
- 11. Durable Clinical Response to Pyrotinib After Resistance to Prior Anti-HER2 Therapy for HER2-Positive Advanced Gastric Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Pyrotinib Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of pyrotinib (B611990), a novel irreversible pan-ErbB receptor tyrosine kinase inhibitor. Pyrotinib has demonstrated significant antitumor activity, particularly in HER2-positive cancers such as breast and non-small cell lung cancer (NSCLC).[1][2] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for preclinical drug evaluation by preserving the histological and genetic characteristics of the original tumor.[3][4]
Introduction to Pyrotinib and its Mechanism of Action
Pyrotinib is a small-molecule tyrosine kinase inhibitor (TKI) that targets HER1, HER2, and HER4.[1][5] By covalently binding to the ATP-binding site in the intracellular kinase domain of these receptors, pyrotinib irreversibly inhibits their autophosphorylation and the formation of homo- and heterodimers.[1][5] This action effectively blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and migration.[1][5][6] Studies have shown that pyrotinib can induce HER2 degradation through endocytosis and ubiquitylation.[6] It has shown promising efficacy in treating HER2-positive metastatic breast cancer and NSCLC with HER2 mutations.[1][2][7]
Signaling Pathway of Pyrotinib Action
Application of PDX Models for Pyrotinib Efficacy Testing
PDX models are invaluable for preclinical validation of targeted therapies like pyrotinib.[8][9] They maintain the heterogeneity of the original tumor, providing a more accurate prediction of clinical response compared to traditional cell line-derived xenografts.[10][11] These models are particularly useful for studying drug resistance and identifying biomarkers.[12]
Experimental Protocols
The following protocols provide a generalized framework for establishing and utilizing PDX models for pyrotinib testing.
Establishment of Patient-Derived Xenograft Models
This protocol outlines the key steps for engrafting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue (obtained under ethically approved protocols)
-
Immunodeficient mice (e.g., NOD/SCID or similar strains)
-
Surgical instruments (sterile scalpels, forceps)
-
Growth medium (e.g., DMEM/F-12) with antibiotics
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from consenting patients during surgical resection.
-
Tissue Processing:
-
Place the tissue in sterile growth medium on ice and transport it to the laboratory.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Passaging:
-
Excise the grown tumor and process it as described in step 2.
-
Implant the tumor fragments into new recipient mice for expansion of the PDX model.
-
Experimental Workflow for PDX Model Establishment and Drug Testing
Pyrotinib Administration in PDX Mice
This protocol details the preparation and administration of pyrotinib to tumor-bearing mice.
Materials:
-
Pyrotinib powder
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation:
-
Prepare a suspension of pyrotinib in the chosen vehicle at the desired concentration.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Dosing:
-
Once the tumors in the PDX mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer pyrotinib orally via gavage.
-
The dosing schedule and concentration may vary depending on the specific PDX model and study design.
-
-
Monitoring:
-
Measure tumor volume and body weight two to three times per week.[13]
-
Monitor the mice for any signs of toxicity.
-
Evaluation of Tumor Response
This protocol describes methods to assess the antitumor efficacy of pyrotinib.
Methods:
-
Tumor Volume Measurement:
-
Biomarker Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for:
-
Immunohistochemistry (IHC): To analyze the expression and phosphorylation status of HER2, p-HER2, p-ERK, and p-Akt.[16]
-
Western Blotting: To quantify the levels of proteins in the HER2 signaling pathway.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug concentration in plasma and tumor tissue with target inhibition.[17]
-
-
Data Presentation
Quantitative data from pyrotinib efficacy studies in PDX models should be summarized in clear and structured tables for easy comparison.
Table 1: Pyrotinib Dosage and Efficacy in HER2-Positive NSCLC PDX Models
| PDX Model | Pyrotinib Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HER2-mutant Lung Adenocarcinoma | 5, 20, 80 | Daily | Dose-dependent | [16] |
| H2170 Xenograft | 10 | Daily | Significant vs. control | [18] |
| Calu-3 Xenograft | 10 | Daily | Significant vs. control | [18] |
Table 2: Pyrotinib Efficacy in HER2-Positive Breast Cancer Xenograft Models
| Xenograft Model | Pyrotinib Dose (mg/kg/day) | Combination Agent | Outcome | Reference |
| SKBR3 | Not Specified | - | Pronounced anticancer effect | [6] |
| SK-BR-3 | 30 | Adriamycin (5 mg/kg/w) | Synergistic inhibition of tumor growth | [15] |
| SKBR3 | 10 | Irradiation (10 Gy) | Greater antitumor effect than either treatment alone | [19] |
Conclusion
Patient-derived xenograft models represent a powerful preclinical tool for evaluating the therapeutic potential of pyrotinib. By closely mimicking the characteristics of human tumors, PDX models provide valuable insights into drug efficacy, mechanisms of action, and potential resistance pathways. The protocols and guidelines presented here offer a framework for researchers to design and execute robust preclinical studies to further investigate the role of pyrotinib in treating HER2-positive cancers.
References
- 1. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labcorp.com [labcorp.com]
- 4. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Pyrotinib in a Heavily Pretreated Patient with Lung Adenocarcinoma Harboring HER2 Amplification and Exon 20 Insertions: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 11. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDX Models for Breast Cancer - Alfa Cytology [alfacytology.com]
- 13. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging to Assess Pyrotinib Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] It has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in HER2-positive cancers such as breast and non-small cell lung cancer (NSCLC).[1][2] Pyrotinib inhibits the formation of HER family homo- and heterodimers and their autophosphorylation, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are crucial for tumor cell proliferation and survival.[2][3] This document provides detailed application notes and protocols for utilizing various in vivo imaging techniques to assess the therapeutic response of tumors to pyrotinib treatment in preclinical models.
Mechanism of Action of Pyrotinib
Pyrotinib exerts its anti-tumor effects by irreversibly binding to the ATP-binding sites of HER1, HER2, and HER4, leading to the inhibition of their kinase activity. This action blocks the phosphorylation of these receptors and subsequently abrogates downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3] The inhibition of these pathways leads to cell cycle arrest and apoptosis in tumor cells.[3] Furthermore, pyrotinib has been shown to promote the endocytosis, ubiquitination, and eventual degradation of the HER2 protein.[2]
Caption: Pyrotinib's mechanism of action on the HER2 signaling pathway.
In Vivo Imaging Experimental Workflow
A general workflow for assessing pyrotinib's tumor response using in vivo imaging is depicted below. This workflow can be adapted for specific imaging modalities.
Caption: General experimental workflow for in vivo imaging of pyrotinib tumor response.
Application 1: PET Imaging for Tumor Metabolism and Angiogenesis
Overview: Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative information on biological processes. For assessing pyrotinib's efficacy, two key PET tracers are of interest:
-
[¹⁸F]F-FDG (Fluorodeoxyglucose): To measure changes in tumor glucose metabolism, which is often reduced upon successful targeted therapy.
-
[¹⁸F]F-NOTA-PRGD2: To visualize and quantify tumor angiogenesis by targeting integrin αvβ3, which is expressed on proliferating endothelial cells.
A preclinical study on HER2-positive NSCLC xenografts demonstrated that pyrotinib treatment led to markedly lower tumor uptake of [¹⁸F]F-NOTA-PRGD2 compared to the control group, indicating an anti-angiogenic effect.
Experimental Protocol: [¹⁸F]F-NOTA-PRGD2 PET Imaging
1. Animal Model:
-
Establish subcutaneous xenografts in immunodeficient mice (e.g., BALB/c nude mice) using a HER2-positive cancer cell line (e.g., H2170 or Calu-3 for NSCLC).
2. Treatment Regimen:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer pyrotinib (e.g., 10 mg/kg, daily by oral gavage) or vehicle control.
3. PET Imaging Procedure:
-
Perform baseline PET scans before initiating treatment and follow-up scans at desired time points (e.g., after 1, 2, and 3 weeks of treatment).
-
Fast mice for 4-6 hours before tracer injection.
-
Anesthetize mice (e.g., with isoflurane).
-
Inject approximately 3.7 MBq of [¹⁸F]F-NOTA-PRGD2 via the tail vein.
-
Acquire static PET images at 60 minutes post-injection.
-
Maintain the animal's body temperature during the scan.
4. Data Analysis:
-
Reconstruct PET images and co-register with CT for anatomical reference.
-
Draw regions of interest (ROIs) over the tumor and other relevant organs.
-
Calculate the standardized uptake value (SUV) for each ROI.
-
Compare the changes in tumor SUV between the pyrotinib-treated and control groups over time.
Quantitative Data Summary: PET Imaging
| Parameter | Control Group | Pyrotinib-Treated Group |
| Baseline Tumor [¹⁸F]F-NOTA-PRGD2 Uptake (SUVmean) | Report Mean ± SD | Report Mean ± SD |
| Post-Treatment Tumor [¹⁸F]F-NOTA-PRGD2 Uptake (SUVmean) | Report Mean ± SD | Report Mean ± SD |
| Percent Change in Tumor SUVmean | Report Percentage | Report Percentage |
Application 2: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity
Overview: DCE-MRI is a functional imaging technique that provides quantitative information about tumor vascularity, including blood flow, vessel permeability, and the volume of the extravascular extracellular space (EES). By inhibiting signaling pathways involved in angiogenesis, pyrotinib is expected to alter these vascular parameters. A clinical study has reported the use of DCE-MRI to evaluate treatment response in patients receiving pyrotinib.[4]
Experimental Protocol: DCE-MRI
1. Animal Model and Treatment:
-
Establish HER2-positive tumor xenografts as described for PET imaging.
-
Administer pyrotinib or vehicle control as previously detailed.
2. MRI Procedure:
-
Perform baseline and follow-up DCE-MRI scans.
-
Anesthetize the mouse and place it in a dedicated small animal MRI scanner.
-
Acquire pre-contrast T1-weighted images.
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) intravenously.
-
Acquire a series of rapid T1-weighted images for several minutes to capture the dynamic uptake and washout of the contrast agent.
3. Data Analysis:
-
Analyze the signal intensity-time curves from the tumor ROI.
-
Apply a pharmacokinetic model (e.g., Tofts model) to the data to derive quantitative parameters such as Ktrans (volume transfer constant), ve (EES volume fraction), and vp (plasma volume fraction).
-
Compare the changes in these parameters between the treatment and control groups.
Quantitative Data Summary: DCE-MRI
| Parameter | Control Group | Pyrotinib-Treated Group |
| Baseline Tumor Ktrans (min⁻¹) | Report Mean ± SD | Report Mean ± SD |
| Post-Treatment Tumor Ktrans (min⁻¹) | Report Mean ± SD | Report Mean ± SD |
| Baseline Tumor ve | Report Mean ± SD | Report Mean ± SD |
| Post-Treatment Tumor ve | Report Mean ± SD | Report Mean ± SD |
Application 3: Bioluminescence Imaging (BLI) for Tumor Burden
Overview: Bioluminescence imaging is a highly sensitive technique for monitoring tumor growth and metastasis in vivo. This method requires the tumor cells to be genetically engineered to express a luciferase enzyme. Upon administration of the substrate (luciferin), light is emitted, which can be detected and quantified. While no specific studies using BLI to assess pyrotinib response were found, this is a standard and valuable technique for preclinical oncology studies.
Experimental Protocol: Bioluminescence Imaging
1. Cell Line Preparation:
-
Transfect a HER2-positive cancer cell line with a lentiviral vector carrying a luciferase gene (e.g., firefly luciferase).
-
Select stable clones with high luciferase expression.
2. Animal Model and Treatment:
-
Establish orthotopic or subcutaneous xenografts with the luciferase-expressing cells.
-
Administer pyrotinib or vehicle control.
3. BLI Procedure:
-
Perform imaging at regular intervals (e.g., weekly) to monitor tumor growth.
-
Anesthetize the mice.
-
Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.
-
Acquire images using an in vivo imaging system (e.g., IVIS) approximately 10-15 minutes after luciferin (B1168401) injection.
4. Data Analysis:
-
Draw ROIs around the tumor sites.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Plot tumor growth curves based on the bioluminescent signal for both treatment and control groups.
Quantitative Data Summary: Bioluminescence Imaging
| Time Point | Control Group (Total Flux, photons/s) | Pyrotinib-Treated Group (Total Flux, photons/s) |
| Baseline | Report Mean ± SD | Report Mean ± SD |
| Week 1 | Report Mean ± SD | Report Mean ± SD |
| Week 2 | Report Mean ± SD | Report Mean ± SD |
| Week 3 | Report Mean ± SD | Report Mean ± SD |
Conclusion
The in vivo imaging techniques described in these application notes provide powerful tools for the preclinical evaluation of pyrotinib's anti-tumor efficacy. PET imaging with tracers like [¹⁸F]F-NOTA-PRGD2 can elucidate the anti-angiogenic effects of pyrotinib, while DCE-MRI offers a detailed assessment of changes in tumor vascular function. Bioluminescence imaging provides a sensitive and high-throughput method for monitoring overall tumor burden. The integration of these imaging modalities can offer a comprehensive understanding of pyrotinib's mechanism of action in vivo and facilitate its clinical translation.
References
- 1. onclive.com [onclive.com]
- 2. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical study and phase 2 trial of neoadjuvant pyrotinib combined with chemotherapy in luminal/HER2-low breast cancer: PILHLE-001 study - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the In Vitro Angiogenic Effect of Pyrotinib
Application Note ID: AP-ANG-PYR-2512
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1] Endothelial cells are the primary cell type involved in angiogenesis, and their proliferation, migration, and differentiation into tube-like structures are key steps in this multi-stage process.[1][2] The Human Epidermal Growth Factor Receptor (HER) family, particularly EGFR (HER1) and HER2, are receptor tyrosine kinases that, when activated, trigger downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways.[3][4] These pathways are known to regulate cell proliferation, survival, and can also influence the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[5][6]
Pyrotinib (B611990) is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets EGFR, HER2, and HER4.[7][8][9] By blocking the activation of these receptors, pyrotinib inhibits downstream signaling, which may result in the inhibition of tumor growth and angiogenesis.[4][8] This protocol outlines a series of well-established in vitro assays to directly assess the anti-angiogenic potential of pyrotinib by examining its effects on key functions of human umbilical vein endothelial cells (HUVECs). The assays described herein—proliferation, migration, and tube formation—provide a comprehensive workflow to quantify the potential of pyrotinib to modulate angiogenesis.
Principle of the Method
This protocol employs three distinct but complementary in vitro assays to evaluate the effect of pyrotinib on different stages of angiogenesis:
-
Endothelial Cell Proliferation Assay: Quantifies the effect of pyrotinib on the growth and viability of endothelial cells, a fundamental aspect of vessel expansion.
-
Wound-Healing (Scratch) Migration Assay: Measures the impact of pyrotinib on the directional migration of endothelial cells, mimicking the process of endothelial cells moving into a wound or toward an angiogenic stimulus.[10]
-
Tube Formation Assay: Assesses the ability of endothelial cells to differentiate and organize into three-dimensional, capillary-like structures when cultured on a basement membrane matrix, representing a late and crucial stage of angiogenesis.[2][11]
Human Umbilical Vein Endothelial Cells (HUVECs) are used as the model cell line as they are a well-established and relevant primary cell type for studying angiogenesis.
Signaling & Experimental Workflow Diagrams
References
- 1. Cancer cells increase endothelial cell tube formation and survival by activating the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farbefirma.org [farbefirma.org]
- 8. Facebook [cancer.gov]
- 9. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrotinib Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pyrotinib (B611990) dosage to minimize toxicity in mouse models. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a safe and effective starting dose for pyrotinib in mouse xenograft models?
A1: Based on published studies, a common starting dose for pyrotinib in mouse xenograft models is 10 mg/kg/day , administered orally (p.o.) or intraperitoneally (i.p.).[1][2] Doses of 20 mg/kg/day have also been used and reported to be well-tolerated without significant toxicity.[3] It is crucial to perform a pilot study to determine the optimal dose for your specific mouse strain and cancer model.
Q2: What is the Maximum Tolerated Dose (MTD) of pyrotinib in mice?
A2: Currently, there is a lack of publicly available preclinical studies that have specifically determined the Maximum Tolerated Dose (MTD) of pyrotinib in mice through formal dose-escalation studies. Efficacy studies have shown that doses up to 20 mg/kg are generally well-tolerated with no significant adverse effects reported.[3] Researchers should conduct their own dose-finding studies to establish the MTD in their specific experimental setup.
Q3: What are the most common toxicities associated with pyrotinib in preclinical and clinical studies?
A3: In mouse studies, doses up to 20 mg/kg have generally not been associated with significant toxicity, with researchers primarily monitoring for body weight loss.[3][4] In human clinical trials, the most frequently reported adverse event is diarrhea.[4][5] Other observed toxicities in humans include anemia, nausea, vomiting, and fatigue.[5] While these may not be directly translatable to mice at typical research doses, they are important to consider, especially at higher dose levels.
Q4: How should I monitor for pyrotinib-induced toxicity in my mouse colony?
A4: Regular monitoring is essential. Key parameters to track include:
-
Clinical signs: Observe daily for changes in behavior, posture, activity levels, and the presence of diarrhea.
-
Tumor volume: Measure regularly to assess efficacy alongside toxicity.[1][2]
-
Complete Blood Count (CBC) and serum chemistry: Can be performed at the end of the study or at interim time points to check for hematological and organ-specific toxicities.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any tissue damage.
Q5: What is the mechanism of action of pyrotinib?
A5: Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor. It targets and inhibits the signaling of the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[3] By blocking these receptors, pyrotinib disrupts downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant Body Weight Loss (>15%) | Pyrotinib dose is too high for the specific mouse strain or model. | 1. Immediately reduce the pyrotinib dose by 25-50%. 2. If weight loss persists, consider pausing the treatment for a few days. 3. Ensure adequate hydration and nutrition. 4. If the issue continues, a lower starting dose should be used in subsequent experiments. |
| Diarrhea | A known side effect of pyrotinib due to its mechanism of action affecting intestinal epithelium. | 1. Monitor the severity and frequency of diarrhea. 2. Ensure mice have easy access to water to prevent dehydration. 3. Consider co-administration of anti-diarrheal agents like loperamide, though the dose for mice needs to be carefully determined. 4. If diarrhea is severe, a dose reduction of pyrotinib may be necessary. |
| Lethargy and Reduced Activity | General malaise due to drug toxicity. | 1. Perform a thorough clinical examination of the mouse. 2. Check for other signs of toxicity such as dehydration or hypothermia. 3. A temporary reduction in pyrotinib dosage may be required. 4. If symptoms are severe, euthanasia may be a humane endpoint to consider. |
| Lack of Tumor Regression | Suboptimal dosage, drug resistance, or inappropriate cancer model. | 1. Verify the HER2 status of your xenograft model; pyrotinib is most effective in HER2-positive cancers. 2. If toxicity is not a concern, a dose-escalation study could be performed to see if a higher dose improves efficacy. 3. Consider combination therapies, as pyrotinib has shown synergistic effects with other agents like docetaxel (B913) and T-DM1.[6][7][8] |
Quantitative Data Summary
Table 1: Pyrotinib Dosages and Reported Toxicity in Mouse Models
| Dose (mg/kg/day) | Route of Administration | Mouse Model | Reported Toxicity | Reference |
| 10 | Intraperitoneal (i.p.) | HER2-positive NSCLC xenograft | No significant difference in body weight compared to the control group. | [1][2] |
| 10 | Not Specified | Trastuzumab-resistant HER2+ breast cancer xenograft | No significant decrease in body weight. | [4] |
| 10 | Oral gavage | 5-FU-resistant HER2+ breast cancer xenograft | Body weights were similar to the control group. | |
| 20 | Not Specified | HER2+ breast cancer xenograft | No significant differences in body weight among treatment groups. | [3] |
| 30 | Oral gavage | HER2-positive breast cancer xenograft | A slight, steady increase in body weight was observed, with no significant difference from the control group. |
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Assessment of Pyrotinib in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and monitoring the toxicity of pyrotinib in mice bearing subcutaneous xenografts.
1. Cell Culture and Implantation:
- Culture HER2-positive cancer cells (e.g., SKBR3, NCI-N87) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or media mixed with Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
2. Tumor Growth and Group Randomization:
- Allow tumors to grow to a palpable size (e.g., approximately 100-200 mm³).
- Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
- Randomize mice into treatment and control groups with comparable average tumor volumes.
3. Drug Preparation and Administration:
- Prepare pyrotinib solution in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose).
- Administer pyrotinib daily via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose.
- The control group should receive the vehicle only.
4. Monitoring:
- Tumor Volume: Measure tumor volume 2-3 times per week.
- Body Weight: Record the body weight of each mouse 3 times per week.
- Clinical Observations: Perform daily checks for any signs of distress, including changes in appearance, behavior, and the presence of diarrhea.
- Toxicity Scoring: Use a standardized scoring system to document any observed toxicities.
5. Study Endpoint and Tissue Collection:
- The study may be terminated when tumors in the control group reach a predetermined size, or if mice in the treatment groups show signs of excessive toxicity.
- At the endpoint, euthanize the mice according to approved institutional protocols.
- Collect tumors and weigh them.
- Collect major organs (e.g., liver, kidneys, spleen, intestines) for histopathological analysis.
- Blood samples can be collected via cardiac puncture for CBC and serum chemistry analysis.
Visualizations
Caption: Pyrotinib inhibits the HER2 receptor, blocking downstream PI3K/AKT and RAS/RAF pathways.
Caption: General workflow for assessing pyrotinib efficacy and toxicity in mouse xenograft models.
References
- 1. Pyrotinib inhibits the tumorigenicity of HER2-positive non-small cell lung cancer by inducing ARIH1/ubiquitin/lysosome-dependent degradation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, toxicity and prognostic factors of pyrotinib‑involved neoadjuvant therapy in HER2‑positive breast cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance Pyrotinib Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of pyrotinib (B611990) in animal studies. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable plasma concentrations of pyrotinib in our rat pharmacokinetic studies after oral gavage. What are the likely causes and how can we improve this?
A1: Low and inconsistent oral bioavailability of pyrotinib is often attributed to its poor aqueous solubility. Pyrotinib is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and potentially variable permeability.
Troubleshooting Steps:
-
Vehicle Selection: Ensure the suspension vehicle is appropriate. While a simple aqueous suspension with a suspending agent (e.g., 0.5% carboxymethylcellulose) is a common starting point, it may not be sufficient for adequate wetting and dissolution of pyrotinib in the gastrointestinal tract.
-
Particle Size Reduction: The particle size of the pyrotinib powder can significantly impact its dissolution rate. Consider micronization or nanomilling to increase the surface area of the drug particles.
-
Formulation Strategy: For significant enhancements in bioavailability, advanced formulation strategies are often necessary. The two most common and effective approaches for drugs like pyrotinib are Solid Dispersions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
Q2: What is a solid dispersion, and how can it improve pyrotinib's bioavailability?
A2: A solid dispersion is a formulation where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer, at a solid state.[1] By dispersing pyrotinib at a molecular level within the polymer, it exists in an amorphous (non-crystalline) state.[1] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form, which can lead to improved absorption and bioavailability.[1][2]
Commonly Used Polymers: Polyvinylpyrrolidone (PVP) grades like PVP K30, and copolymers such as polyvinylpyrrolidone/vinyl acetate (B1210297) (PVP/VA) are frequently used.[2][3][4]
Q3: We are considering a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for pyrotinib. How does this system work?
A3: A SNEDDS is an isotropic mixture of an oil, a surfactant, and a co-surfactant that spontaneously forms a fine oil-in-water nanoemulsion (droplet size typically < 200 nm) upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][6][7] Pyrotinib is dissolved in this lipid-based formulation. The nano-sized droplets provide a large surface area for drug release and absorption.[8] Additionally, the lipid components can enhance lymphatic uptake, potentially reducing first-pass metabolism.[9]
Commonly Used Excipients:
Q4: How do we choose between a solid dispersion and a SNEDDS for our pyrotinib study?
A4: The choice depends on several factors:
-
Drug Properties: The solubility of pyrotinib in various oils and polymers will be a key determinant.
-
Required Dose: SNEDDS can be advantageous for high-dose drugs as they can often accommodate a larger drug load.
-
Development Complexity: Solid dispersions can sometimes be simpler to prepare on a lab scale, especially using the solvent evaporation method. SNEDDS formulation development requires careful screening of excipients and construction of ternary phase diagrams.
-
Stability: Amorphous drugs in solid dispersions can be prone to recrystallization over time, which needs to be monitored. SNEDDS are generally physically stable as liquids, but the drug's chemical stability in the formulation should be assessed.
A decision-making workflow for selecting a suitable bioavailability enhancement strategy is outlined below.
References
- 1. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization and pharmacological evaluation of ezetimibe-PVP K30 solid dispersions in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development, characterisation and evaluation of pvp k-30/peg solid dispersion containing ketoprofen | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.ums.ac.id [journals.ums.ac.id]
- 6. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self nanoemulsifying drug delivery system (SNEDDS) of rosuvastatin calcium: design, formulation, bioavailability and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solidified self-nanoemulsifying formulation for oral delivery of combinatorial therapeutic regimen: part II in vivo pharmacokinetics, antitumor efficacy and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Pyrotinib-Induced Diarrhea in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect in animal studies involving the HER2/EGFR tyrosine kinase inhibitor, pyrotinib (B611990).
Frequently Asked Questions (FAQs)
Q1: What is the established animal model for studying pyrotinib-induced diarrhea?
A1: A reproducible model for pyrotinib-induced diarrhea has been established in Wistar rats.[1] Administration of pyrotinib at a daily dose of 80 mg/kg has been shown to consistently induce diarrhea, providing a suitable platform for investigating mitigation strategies.[1]
Q2: What is the primary mechanism behind pyrotinib-induced diarrhea?
A2: The leading hypothesis is that pyrotinib-induced diarrhea is multifactorial, with significant contributions from gut microbiome imbalance and alterations in intestinal metabolism.[1] Studies have shown that pyrotinib administration leads to a decrease in beneficial bacteria such as Lachnospiraceae and an increase in potentially pathogenic bacteria like Enterobacteriaceae.[1] This dysbiosis is associated with changes in bile acid metabolism and increased levels of cyclic AMP, which can drive secretory diarrhea.[1]
Q3: What are the primary therapeutic interventions to mitigate pyrotinib-induced diarrhea in animal models?
A3: The primary interventions include the anti-diarrheal agent loperamide (B1203769) and the administration of probiotics to restore gut microbiome balance. Loperamide is a standard treatment for chemotherapy-induced diarrhea, and clinical data supports its use for managing pyrotinib-associated diarrhea. Probiotics are an emerging strategy aimed at addressing the underlying gut dysbiosis.
Q4: Can loperamide be administered prophylactically?
A4: Yes, clinical studies have investigated the prophylactic use of loperamide to prevent pyrotinib-induced diarrhea.[2][3] This approach can be translated to animal studies, where loperamide is administered concurrently with the first dose of pyrotinib.
Troubleshooting Guides
Issue: High Incidence and Severity of Diarrhea in Study Animals
Potential Cause: Inadequate supportive care or a need for prophylactic treatment.
Troubleshooting Steps:
-
Implement Prophylactic Loperamide Treatment: Based on clinical protocols, a prophylactic regimen of loperamide can be adapted for animal models. Administer loperamide concurrently with the initiation of pyrotinib treatment. A starting dose of 1-3 mg/kg (oral) can be investigated for rats, with adjustments based on the severity of diarrhea.
-
Monitor and Adjust Dosage: Closely monitor the animals for the onset and severity of diarrhea. The dose and frequency of loperamide can be adjusted based on the observed clinical signs.
-
Consider Probiotic Supplementation: Introduce a probiotic regimen to potentially counteract the gut dysbiosis induced by pyrotinib. While specific strains for pyrotinib are still under investigation, multi-strain probiotics containing Lactobacillus and Bifidobacterium species have shown promise in other models of chemotherapy-induced diarrhea.
Quantitative Data Summary
Table 1: Pyrotinib-Induced Diarrhea in a Wistar Rat Model
| Pyrotinib Dose (mg/kg/day) | Diarrhea Incidence | Key Gut Microbiome Changes | Reference |
| 80 | Reproducible | ↓ Lachnospiraceae, ↑ Enterobacteriaceae | [1] |
Table 2: Clinical Efficacy of Loperamide for Pyrotinib-Induced Diarrhea (for adaptation to animal models)
| Treatment Approach | Efficacy | Reference |
| Loperamide-based regimens | High control rate (95.3–100%) of diarrhea episodes | [4] |
| Prophylactic Loperamide (21-day vs. 42-day) | No significant difference in preventing grade ≥3 diarrhea | [2] |
Experimental Protocols
Protocol 1: Induction of Pyrotinib-Induced Diarrhea in Wistar Rats
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with standard housing conditions and free access to food and water.
-
Pyrotinib Administration: Prepare a suspension of pyrotinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer pyrotinib orally via gavage at a dose of 80 mg/kg daily.[1]
-
Monitoring: Monitor the animals daily for the onset, severity, and duration of diarrhea. Assess stool consistency using a standardized scoring system (e.g., 0 = normal, 1 = soft, 2 = watery). Record body weight and any other clinical signs of toxicity.
Protocol 2: Loperamide Treatment for Pyrotinib-Induced Diarrhea (Adapted from clinical and general preclinical data)
-
Prophylactic Treatment:
-
Prepare a solution of loperamide in a suitable vehicle.
-
Administer loperamide orally at a starting dose of 1-3 mg/kg, twice daily, beginning on the same day as the first pyrotinib administration.
-
-
Therapeutic Treatment:
-
Initiate loperamide treatment upon the first signs of diarrhea.
-
Administer an initial oral dose of 2 mg/kg, followed by 1 mg/kg after each unformed stool, not to exceed a total daily dose of 10 mg/kg.
-
-
Control Group: A vehicle-treated control group should be included in all experiments.
Protocol 3: Probiotic Supplementation (Exploratory)
-
Probiotic Selection: Choose a multi-strain probiotic containing Lactobacillus and Bifidobacterium species.
-
Administration:
-
The probiotic can be administered orally via gavage or in the drinking water.
-
A typical dosage for rodents is in the range of 10^9 to 10^10 colony-forming units (CFU) per day.
-
Initiate probiotic supplementation at least one week prior to the start of pyrotinib treatment (pre-treatment) and continue throughout the study period.
-
-
Evaluation: Assess the impact of probiotic supplementation on the incidence and severity of diarrhea, as well as on the gut microbiome composition through 16S rRNA sequencing of fecal samples.
Visualizations
Caption: Proposed mechanism of pyrotinib-induced diarrhea.
Caption: Experimental workflow for mitigating pyrotinib-induced diarrhea.
References
- 1. Potential mechanism of pyrotinib-induced diarrhea was explored by gut microbiome and ileum metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different treatment durations of loperamide in preventing pyrotinib-induced diarrhea: A randomized, parallel-group sub-study of the phase II PHAEDRA trial [elifesciences.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Incidence and management of pyrotinib-associated diarrhea in HER2-positive advanced breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrotinib Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of pyrotinib (B611990) combination therapies.
Frequently Asked Questions (FAQs)
Q1: What are the most common combination partners for pyrotinib, and what is the rationale behind these combinations?
A1: Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, is frequently combined with other anti-cancer agents to enhance its efficacy and overcome resistance.[1][2][3][4] Common combination partners include:
-
Chemotherapy (e.g., Capecitabine (B1668275), Docetaxel): Chemotherapeutic agents introduce a cytotoxic component that can act synergistically with the targeted therapy of pyrotinib.[1][5] For instance, pyrotinib in combination with capecitabine has demonstrated a significantly improved progression-free survival in patients with HER2-positive metastatic breast cancer compared to lapatinib (B449) plus capecitabine.[1][2]
-
Monoclonal Antibodies (e.g., Trastuzumab): Combining pyrotinib with trastuzumab results in a dual blockade of the HER2 signaling pathway, targeting both the intracellular and extracellular domains of the HER2 receptor.[3][6] This comprehensive inhibition can lead to superior anti-tumor activity.[7]
-
CDK4/6 Inhibitors (e.g., SHR6390): In pyrotinib-resistant models, the combination with a CDK4/6 inhibitor like SHR6390 has shown encouraging anti-tumor activity, suggesting a strategy to overcome resistance.[8]
Q2: What are the most frequently observed adverse events in pyrotinib combination therapies, and how can they be managed in a research setting?
A2: The most common treatment-related adverse events (TRAEs) are generally manageable.[9][10] Key toxicities include:
-
Diarrhea: This is the most common adverse event.[9][10][11][12] Prophylactic administration of anti-diarrheal agents like loperamide (B1203769) can be effective.[13] In experimental models, dose adjustments may be necessary.[14]
-
Hematological Toxicities (Neutropenia, Leukopenia, Anemia): These are also frequently reported, particularly when pyrotinib is combined with chemotherapy.[8][10][12][15] Close monitoring of blood counts is crucial.
-
Gastrointestinal Issues (Nausea, Vomiting): Standard supportive care is generally sufficient to manage these symptoms.[10][11][12]
-
Fatigue: This is a common but generally low-grade side effect.[10][12]
Q3: How can I assess for synergistic, additive, or antagonistic effects between pyrotinib and a novel combination partner in vitro?
A3: The combination index (CI) method of Chou and Talalay is a standard approach to quantify drug interactions. This involves treating cancer cell lines with each drug alone and in combination at various concentrations. The CI value then indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Q4: Are there known drug-drug interactions I should be aware of when designing experiments with pyrotinib?
A4: Yes, pyrotinib is primarily metabolized by the liver enzyme CYP3A4.[11] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter pyrotinib's plasma concentration.
-
CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole): These can increase pyrotinib levels, potentially leading to increased toxicity.[11]
-
CYP3A4 Inducers (e.g., rifampicin, phenobarbital): These can decrease pyrotinib levels, potentially reducing its efficacy.[11]
It is also advised to use caution when combining pyrotinib with other drugs known to prolong the QT interval.[11]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity in Animal Models
Possible Cause 1: Overlapping Toxicities
-
Troubleshooting:
-
Review the known toxicity profiles of both pyrotinib and the combination agent.
-
Implement a dose de-escalation strategy for one or both drugs to identify a better-tolerated combination dose.
-
Stagger the administration of the two drugs to determine if sequential dosing can mitigate the acute toxicity.
-
Possible Cause 2: Pharmacokinetic Interaction
-
Troubleshooting:
-
Conduct a pharmacokinetic study to measure the plasma concentrations of both drugs when administered alone and in combination.
-
An unexpected increase in the concentration of either drug may indicate a drug-drug interaction affecting metabolism or clearance.
-
Issue 2: Lack of Synergy or Additive Efficacy in a Combination Study
Possible Cause 1: Antagonistic Interaction
-
Troubleshooting:
-
Perform a formal drug interaction analysis (e.g., Chou-Talalay method) across a wide range of concentrations and ratios to confirm antagonism.
-
Investigate the underlying mechanism of antagonism. For example, does one drug upregulate a pathway that is inhibited by the other?
-
Possible Cause 2: Acquired Resistance
-
Troubleshooting:
-
Analyze the molecular profile of the treated cells or tumors to identify potential resistance mechanisms, such as mutations in the target pathway.[16]
-
Consider a triple combination therapy to target the identified resistance pathway.
-
Quantitative Data on Pyrotinib Combination Therapies
Table 1: Efficacy of Pyrotinib Combination Therapies in Clinical Trials
| Combination Therapy | Cancer Type | ORR (%) | DCR (%) | Median PFS (months) |
| Pyrotinib + Capecitabine | HER2+ Metastatic Breast Cancer | 79 | - | 18.1 |
| Lapatinib + Capecitabine | HER2+ Metastatic Breast Cancer | 57 | - | 7.0 |
| Pyrotinib + Trastuzumab + Chemotherapy | HER2+ Metastatic Breast Cancer | 50.5 | 97.5 | 7.5 |
| Pyrotinib-based Combination | HER2-mutant NSCLC | 33.3 | 95.2 | 11.3 |
| Pyrotinib + SHR6390 | HER2+ Gastric Cancer | 50.0 | 93.8 | 3.88 |
| Pyrotinib + Docetaxel | HER2+ Gastric Cancer | 20 | - | - |
| Pyrotinib Monotherapy | HER2+ Gastric Cancer | 21 | - | - |
ORR: Objective Response Rate, DCR: Disease Control Rate, PFS: Progression-Free Survival (Data sourced from multiple clinical studies[1][8][9][12][15])
Table 2: Common Treatment-Related Adverse Events (TRAEs) of Pyrotinib Combination Therapies (All Grades)
| Adverse Event | Pyrotinib + Trastuzumab + Chemo (%) | Pyrotinib-based Combo (NSCLC) (%) | Pyrotinib + SHR6390 (%) | Pyrotinib + Docetaxel (%) | Pyrotinib Neoadjuvant Therapy (%) |
| Diarrhea | 85.0 | 85.7 | 12.5 (Grade 3-4) | High | 81.6 |
| Leukopenia | 42.5 | - | 41.7 (Grade 3-4) | High | - |
| Neutropenia | 37.5 | - | 41.7 (Grade 3-4) | High | - |
| Fatigue | 37.5 | - | - | - | 51.0 |
| Vomiting | 32.5 | - | - | - | 63.3 (with Nausea) |
| Nausea | 12.5 | - | - | - | 63.3 (with Vomiting) |
| Anemia | 5.0 | - | 12.5 (Grade 3-4) | High | 69.4 |
(Data compiled from various clinical trials[8][9][10][12][15])
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of pyrotinib, the combination drug, and the combination of both for 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the ATP content, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values for each treatment and use software like CompuSyn to determine the combination index (CI).
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual blockade of the HER2 signaling pathway by trastuzumab and pyrotinib.
Caption: A logical workflow for troubleshooting unexpected outcomes in pyrotinib combination therapy experiments.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. What is Pyrotinib Maleate used for? [synapse.patsnap.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. admaconcology.com [admaconcology.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating Acquired Resistance to Pyrotinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to pyrotinib (B611990).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to pyrotinib?
Acquired resistance to pyrotinib, a pan-HER tyrosine kinase inhibitor, is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the HER2 blockade imposed by pyrotinib. A key pathway implicated is the SCF/c-kit signaling axis, which subsequently activates the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation.[1][2][3] Another significant bypass mechanism is the amplification of the MET oncogene, which can also drive downstream signaling independently of HER2.[4][5]
-
Secondary Genetic Alterations: The development of new mutations or the selection of pre-existing subclones with specific genetic changes can confer resistance. These include:
-
Transcriptional and Cellular Reprogramming: Changes in gene expression and cell state can also contribute to resistance. This includes the suppression of immune-related signaling pathways (e.g., interferon alpha/gamma response) and the emergence of a subpopulation of cells with enriched expression of genes related to epithelial-mesenchymal transition (EMT) and angiogenesis.[8] Dysregulation of the cell cycle is also a noted resistance mechanism.[9]
Q2: My pyrotinib-resistant cell line does not show any new HER2 mutations. What should I investigate next?
If sequencing does not reveal secondary HER2 mutations, it is crucial to investigate alternative resistance mechanisms:
-
Bypass Pathway Activation:
-
Gene Amplification:
-
Check for amplification of HER2 itself or other oncogenes like MET and EGFR using techniques such as FISH or qPCR.[4]
-
-
Comprehensive Genomic and Transcriptomic Analysis:
-
Perform RNA sequencing to identify upregulated pathways, such as PI3K/AKT and MAPK signaling.[2]
-
Consider whole-exome sequencing to look for mutations in other driver genes like KRAS, BRAF, or loss-of-function mutations in tumor suppressors like PTEN.[4][7]
-
Single-cell RNA sequencing can be particularly useful to identify resistant subpopulations and novel resistance markers.[8][9]
-
Q3: We are observing a loss of pyrotinib efficacy in our patient-derived xenograft (PDX) model. What molecular changes should we screen for?
Upon observing acquired resistance in a PDX model, a multi-omics approach is recommended:
-
Comparative Genomics: Sequence tumor samples from before treatment and after the development of resistance. This can reveal acquired mutations in HER2 or other genes like EGFR, MET, KRAS, and BRAF, as well as gene amplifications.[4]
-
Phospho-proteomics: Analyze the phosphorylation status of key signaling proteins to identify activated bypass pathways (e.g., p-AKT, p-ERK, p-MET).
-
Immunohistochemistry (IHC): Stain for proteins of interest, such as MET or c-kit, to confirm upregulation at the protein level.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays for pyrotinib-resistant cells.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment. High confluency can alter drug response.[10] |
| Assay Duration | Ensure the assay duration is sufficient for the drug to take effect, typically allowing for at least one to two cell divisions.[10] |
| Heterogeneity of Resistant Population | The resistant cell line may be a mixed population. Consider single-cell cloning to establish a pure resistant line for more consistent results. |
| Drug Stability | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
Problem 2: Difficulty validating the role of a specific bypass pathway.
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibitor | Confirm the bioactivity and optimal concentration of the second inhibitor targeting the suspected bypass pathway (e.g., a c-kit or MET inhibitor). |
| Redundant Signaling | The cancer cells may have activated multiple bypass pathways. Consider combination treatments targeting different nodes in the signaling network. |
| Off-target Effects | Use genetic approaches like siRNA or CRISPR/Cas9 to specifically knock down the target protein and validate its role in resistance, confirming the pharmacological findings. |
Quantitative Data Summary
Table 1: Genomic Alterations Detected Upon Progression to Pyrotinib
| Alteration Type | Genes Involved | Frequency/Observations | Reference |
| Gene Amplification | HER2, EGFR, MET | Detected in patients upon disease progression. Concurrent HER2 and EGFR amplification observed. | [4] |
| Gene Mutations | EGFR, KRAS, BRAF | Aberrations in these genes were detected upon disease progression. | [4] |
| Loss of Mutation | HER2 | Loss of the baseline HER2 mutation was observed in some post-treatment samples. | [4] |
| Tumor Suppressor Loss | PTEN | Acquired PTEN deletion was speculated as a cause of resistance to anti-HER2 therapies. | [7] |
Table 2: Efficacy of Pyrotinib in HER2-Mutant NSCLC (Phase II Clinical Trial Data)
| Metric | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 19.2% | 11.2–30.0% | [4] |
| Median Progression-Free Survival (mPFS) | 5.6 months | 2.8–8.4 months | [4] |
| Median Overall Survival (mOS) | 10.5 months | 8.7–12.3 months | [4] |
| 6-month PFS Rate | 49.5% | 39.2–60.8% | [4] |
Experimental Protocols
Protocol 1: Generation of Pyrotinib-Resistant Cell Lines
-
Cell Line Selection: Start with a pyrotinib-sensitive cancer cell line (e.g., HER2-positive NCI-N87 gastric cancer cells or a HER2-mutant NSCLC cell line).[2]
-
Initial Drug Treatment: Culture the cells in the presence of pyrotinib at a concentration equivalent to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of pyrotinib in the culture medium as the cells begin to recover and proliferate. This process is typically carried out over several months.
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in a pyrotinib concentration that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental cells.
-
Validation: Characterize the resistant cell line by comparing its growth kinetics, morphology, and pyrotinib dose-response curve to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and pyrotinib-resistant cells with or without pyrotinib for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, c-kit, and MET.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject pyrotinib-resistant cells (e.g., NCI-N87-AR) into the flanks of the mice.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups, such as:
-
Vehicle control
-
Pyrotinib alone
-
Inhibitor of the suspected bypass pathway (e.g., imatinib (B729) for c-kit)[2]
-
Combination of pyrotinib and the bypass pathway inhibitor
-
-
Drug Administration: Administer the drugs according to the established dosing schedule and route.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC, sequencing).
Visualizations
Caption: Bypass signaling pathways in pyrotinib resistance.
Caption: Workflow for identifying pyrotinib resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Apatinib exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apatinib exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of pyrotinib in advanced lung adenocarcinoma with HER2 mutations: a multicenter, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Durable Clinical Response to Pyrotinib After Resistance to Prior Anti-HER2 Therapy for HER2-Positive Advanced Gastric Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Single-cell analysis reveals the potential mechanisms of pyrotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
Optimizing treatment schedules for pyrotinib in combination regimens
Pyrotinib (B611990) Combination Regimen Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing treatment schedules for pyrotinib in combination regimens. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established starting dose and schedule for pyrotinib in combination with capecitabine (B1668275)?
A1: In clinical trials for HER2-positive metastatic breast cancer, the commonly used dose for pyrotinib is 400 mg administered orally once daily. This is often combined with capecitabine at a dose of 1000 mg/m² twice daily on days 1-14 of a 21-day cycle.[1][2][3] It is recommended to take pyrotinib within 30 minutes after a meal to ensure consistent absorption.[4]
Q2: What is the most common dose-limiting toxicity observed with pyrotinib combination therapy, and when does it typically occur?
A2: The most frequently reported and often dose-limiting toxicity is diarrhea.[5][6] In most patients, diarrhea of any grade can be expected, with grade 3 or higher diarrhea occurring in a significant proportion of patients.[5][7] The onset of diarrhea is typically early, often within the first week of starting treatment, with a median time to first onset of approximately 2.5 to 2.8 days.[7][8]
Q3: Are there established dose reduction steps for managing pyrotinib-related adverse events?
A3: Yes, for patients experiencing grade 3 or higher adverse events, particularly diarrhea, a stepwise dose reduction of pyrotinib is recommended. The standard dose of 400 mg can be reduced to 320 mg, and then further to 240 mg if toxicity persists or recurs.[1] Dose escalation after reduction is generally not advised.[1]
Q4: What are the recommended prophylactic and management strategies for pyrotinib-induced diarrhea?
A4: Prophylactic measures are not standard, but prompt management at the first sign of diarrhea is crucial. Loperamide (B1203769) is the cornerstone of management.[5][7][8] For grade 3 or higher diarrhea, pyrotinib should be temporarily discontinued (B1498344) until the event resolves to grade 1 or less.[8] Upon re-initiation, secondary prophylaxis with loperamide may be considered.[8] Other agents like montmorillonite (B579905) powder and probiotics have also been used, though loperamide-based regimens have shown higher efficacy.[5][7][8]
Q5: What is the underlying mechanism of action of pyrotinib, and how does it synergize with other agents?
A5: Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[9][10] By covalently binding to the ATP-binding site of these receptors, it blocks downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/MAPK pathways, which are critical for tumor cell proliferation and survival.[9][10][11] This comprehensive blockade of HER signaling is believed to be synergistic with agents like trastuzumab, which targets the extracellular domain of HER2, and with chemotherapies like capecitabine and docetaxel (B913).[12][13] Preclinical studies have shown that pyrotinib can enhance the cytotoxic effects of chemotherapy agents like adriamycin and docetaxel.[13]
Troubleshooting Guides
Guide 1: Management of Pyrotinib-Induced Diarrhea
This guide provides a step-by-step approach to managing diarrhea in subjects receiving pyrotinib-based combination therapy.
Initial Assessment:
-
Grade 1 (Increase of <4 stools/day over baseline):
-
Initiate loperamide (4 mg initially, then 2 mg every 4 hours or after each unformed stool).
-
Encourage oral hydration and a bland diet.
-
Continue pyrotinib at the current dose.
-
-
Grade 2 (Increase of 4-6 stools/day over baseline):
-
Continue loperamide as above.
-
Consider adding montmorillonite powder.
-
Monitor electrolytes.
-
Continue pyrotinib with close monitoring.
-
-
Grade 3 (Increase of ≥7 stools/day over baseline; incontinence; hospitalization indicated) or Grade 4 (Life-threatening consequences):
-
Immediately interrupt pyrotinib treatment.[8]
-
Administer intravenous fluids and electrolyte replacement as needed.
-
Intensify antidiarrheal therapy with loperamide at the maximum recommended dose.
-
Once the diarrhea resolves to Grade 1 or less, consider restarting pyrotinib at a reduced dose (e.g., from 400 mg to 320 mg).[1]
-
Quantitative Data Summary
Table 1: Efficacy of Pyrotinib Combination Regimens in HER2+ Metastatic Breast Cancer
| Trial/Study | Combination Regimen | Patient Population | Median PFS (months) | ORR (%) | Reference(s) |
| Phase I Study | Pyrotinib (160-400mg) + Capecitabine | Pretreated HER2+ MBC | 22.1 | 78.6 | [4] |
| PHOEBE (Phase III) | Pyrotinib (400mg) + Capecitabine | Pretreated with trastuzumab and chemotherapy | 12.5 | 67.2 | [5] |
| PICTURE (Phase II) | Pyrotinib (400mg) + Capecitabine | Trastuzumab-resistant HER2+ advanced BC | 11.8 | 70.0 | [3] |
| Real-world Study | Pyrotinib + Capecitabine | Second-line or above treatment for HER2+ advanced BC | 8.02 | 58.02 | [14] |
Table 2: Common Grade ≥3 Adverse Events with Pyrotinib + Capecitabine
| Adverse Event | Frequency (%) | Reference(s) |
| Diarrhea | 10.7 - 30.6 | [4][10] |
| Hand-Foot Syndrome | 16.4 - 24.6 | [10] |
| Anemia | 14.3 | [4] |
| Decreased Neutrophil Count | 9.2 | |
| Leukopenia | 40.7 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrotinib in combination with another agent (e.g., adriamycin) in HER2-positive breast cancer cell lines.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, AU565).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[7]
-
Pyrotinib powder, dissolved in DMSO to create a stock solution.[7]
-
Combination agent (e.g., adriamycin), prepared similarly.[7]
-
96-well cell culture plates.
-
MTT reagent.
-
Plate reader.
Procedure:
-
Seed SK-BR-3 or AU565 cells into 96-well plates at a density of approximately 5,000-8,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of pyrotinib and the combination agent in complete culture medium.
-
Treat the cells with either single agents or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7]
Protocol 2: Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of pyrotinib in combination regimens on tumor growth.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice, 4-5 weeks old).[7]
-
HER2-positive cancer cell line (e.g., SK-BR-3).[7]
-
Matrigel or similar basement membrane matrix.
-
Pyrotinib and combination agent, formulated for oral gavage or other appropriate administration route.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) mixed with Matrigel into the flank of each mouse.[12]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, pyrotinib alone, combination agent alone, pyrotinib + combination agent).
-
Administer the treatments according to the desired schedule. For example, oral gavage of pyrotinib daily and intraperitoneal injection of a chemotherapeutic agent on a cyclical basis.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare tumor growth curves between the different treatment groups to assess efficacy.
Signaling Pathway Diagram
References
- 1. escholarship.org [escholarship.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Clinical Efficacy of Pyrotinib Combined with Capecitabine in the Second-Line or Above Treatment for HER-2 Positive Advanced Breast Cancer and Its Association with Cell-Free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyrotinib alone or in combination with docetaxel in refractory HER2-positive gastric cancer: A dose-escalation phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ro.hksyu.edu [ro.hksyu.edu]
- 13. Pyrotinib and trastuzumab combination treatment synergistically overcomes HER2 dependency in HER2-positive breast cancer: insights from the PHILA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Pyrotinib in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling pyrotinib (B611990) in long-term cell culture experiments. Our focus is to address potential issues related to pyrotinib degradation and help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pyrotinib?
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] By covalently binding to the ATP-binding site of these receptors, pyrotinib inhibits their autophosphorylation and downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[3] This blockade ultimately leads to the inhibition of tumor cell proliferation and survival. Furthermore, studies have shown that pyrotinib can induce the internalization, ubiquitination, and subsequent degradation of the HER2 protein through the proteasomal or lysosomal pathway.[1][2][4][5][6]
Q2: How should I prepare and store pyrotinib stock solutions?
To ensure the stability and potency of pyrotinib, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7][8] When preparing working solutions, it is advisable to make fresh dilutions in pre-warmed cell culture media for each experiment.
Q3: Is pyrotinib stable in aqueous cell culture media for long-term experiments?
Q4: How often should I replace the media containing pyrotinib in my long-term culture?
The frequency of media replacement will depend on the stability of pyrotinib in your specific cell culture setup and the metabolic activity of your cell line.[10] A general recommendation for long-term experiments with small molecule inhibitors is to replace the media with fresh inhibitor every 48 to 72 hours.[11] However, the optimal schedule should be determined by performing a stability study to measure the concentration of pyrotinib over time in your cell-free culture media.
Troubleshooting Guide
Issue 1: Diminished or inconsistent inhibitory effect of pyrotinib over time.
-
Potential Cause A: Pyrotinib Degradation. The active concentration of pyrotinib in the cell culture medium may be decreasing over time due to chemical instability at 37°C.
-
Suggested Solution: Perform a stability study to determine the half-life of pyrotinib in your cell culture medium under your experimental conditions (see Experimental Protocol 1). Based on the results, increase the frequency of media changes with freshly prepared pyrotinib.
-
-
Potential Cause B: Cellular Metabolism. The cultured cells may be metabolizing pyrotinib into inactive forms.
-
Suggested Solution: If you suspect cellular metabolism, you can analyze both the cell culture supernatant and cell lysates for the presence of pyrotinib and its known metabolites using LC-MS/MS. If metabolism is significant, more frequent media changes may be necessary.
-
-
Potential Cause C: Development of Drug Resistance. In long-term cultures, cancer cells can develop resistance to targeted therapies like pyrotinib. This can occur through secondary mutations in the target receptor (e.g., HER2) or activation of bypass signaling pathways.[3][12]
-
Suggested Solution: To investigate acquired resistance, you can perform molecular analyses such as sequencing of the HER2 gene to check for mutations. Additionally, a phospho-receptor tyrosine kinase (RTK) array can be used to identify the activation of alternative signaling pathways.
-
Issue 2: Precipitation of pyrotinib in the cell culture medium.
-
Potential Cause A: Poor Solubility. Pyrotinib has limited solubility in aqueous solutions. The final concentration in your experiment might exceed its solubility limit in the cell culture medium.
-
Suggested Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%.[13] Prepare working solutions by adding the pyrotinib stock solution to pre-warmed (37°C) media while gently vortexing. Consider performing serial dilutions to avoid shocking the compound into a fully aqueous environment too quickly.[9]
-
-
Potential Cause B: Interaction with Media Components. Components in the serum or the basal medium itself could be interacting with pyrotinib, leading to precipitation.
-
Suggested Solution: Test the solubility of pyrotinib in your basal medium with and without serum. If precipitation is observed only in the presence of serum, consider using a serum-free or reduced-serum medium if appropriate for your cell line.
-
Data on Pyrotinib Stability in Human Plasma
While data for cell culture media is limited, studies on pyrotinib stability in human plasma at 37°C can provide some insight. It's important to note that cell culture media has a different composition than plasma, and these values should be considered as a general reference.
| Time (hours) | Percentage of Free Pyrotinib Remaining in Human Plasma |
| 2 | 97.4% |
| 5 | 91.8% |
| 8 | 69.6% |
| 24 | 46.7% |
(Data adapted from Meng et al., 2018)[14]
Experimental Protocols
Protocol 1: Determination of Pyrotinib Stability in Cell Culture Media
This protocol provides a framework for assessing the stability of pyrotinib in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Pyrotinib powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of pyrotinib in anhydrous DMSO.
-
Spike the Media: Dilute the pyrotinib stock solution into pre-warmed (37°C) cell culture medium to your desired final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time-Course Incubation: Aliquot the pyrotinib-containing medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile (B52724) to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of intact pyrotinib. A validated analytical method for pyrotinib quantification will be required.[15][16][17][18]
-
Data Analysis: Calculate the percentage of pyrotinib remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of pyrotinib in your cell culture medium.
Visualizations
Caption: Pyrotinib signaling pathway and mechanism of action.
Caption: Troubleshooting workflow for diminished pyrotinib efficacy.
References
- 1. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance | MDPI [mdpi.com]
- 4. Pyrotinib inhibits the tumorigenicity of HER2-positive non-small cell lung cancer by inducing ARIH1/ubiquitin/lysosome-dependent degradation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrotinib shows a potent antitumor effect on HER2-positive esophageal cancer cells by promoting HER2 proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients [frontiersin.org]
- 17. Development and validation of a two-dimensional liquid chromatography method for therapeutic drug monitoring of pyrotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
Technical Support Center: Enhancing Pyrotinib Delivery to CNS Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at enhancing the delivery of pyrotinib (B611990) to central nervous system (CNS) tumors.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental work in a question-and-answer format.
Issue Category 1: In Vitro Blood-Brain Barrier (BBB) Assays
Question: We are observing very low permeability of pyrotinib in our in vitro transwell BBB model (e.g., hCMEC/D3 or bEnd.3 cells). Is this expected, and how can we troubleshoot it? Answer: Low permeability can be expected due to the activity of efflux transporters at the BBB.
-
Possible Cause 1: High Efflux Transporter Activity. Brain endothelial cells express high levels of efflux pumps like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively transport many tyrosine kinase inhibitors (TKIs) out of the brain.[1][2][3] Pyrotinib is likely a substrate for these transporters.
-
Troubleshooting Steps:
-
Confirm Transporter Expression: Verify the expression of ABCB1 and ABCG2 in your cell line using qPCR or Western blot.
-
Use Efflux Inhibitors: Perform the permeability assay in the presence of known P-gp/BCRP inhibitors (e.g., verapamil, elacridar). A significant increase in pyrotinib transport in the presence of an inhibitor confirms that efflux is a major limiting factor.
-
Calculate Efflux Ratio: Determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A / A-to-B) greater than 2 indicates active efflux.
-
-
-
Possible Cause 2: Poor Model Integrity. The tight junctions in your cell monolayer may not be fully formed, leading to inconsistent and unreliable results.
-
Troubleshooting Steps:
-
Measure TEER: Regularly measure the Trans-Endothelial Electrical Resistance (TEER). For hCMEC/D3 models, TEER values should be stable and sufficiently high before starting the transport experiment.[4]
-
Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow or a fluorescently-labeled dextran (B179266) in your assay.[4] High passage of this marker indicates a leaky barrier.
-
Optimize Culture Conditions: Co-culturing endothelial cells with astrocytes or pericytes can enhance barrier properties and increase TEER values.[5][6] Applying shear stress using an orbital shaker can also improve cell layer integrity.[4]
-
-
Issue Category 2: In Vivo Animal Studies
Question: We see high variability in the brain concentrations of pyrotinib in our mouse model of brain metastases. What are the potential causes and solutions? Answer: High variability in in vivo studies is a common challenge.
-
Possible Cause 1: Inconsistent Drug Administration. The method of administration can significantly impact absorption and bioavailability.
-
Troubleshooting Steps:
-
Refine Oral Gavage Technique: If using oral gavage, ensure the formulation is homogenous and the administration technique is consistent across all animals and technicians to minimize variability in absorption.
-
Consider Alternative Routes: For initial BBB penetration studies, consider intravenous (IV) or subcutaneous (SC) administration to bypass absorption variability and achieve more predictable plasma pharmacokinetics.
-
-
-
Possible Cause 2: Inter-animal Metabolic Differences. Pyrotinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7] Variations in CYP3A4 activity among animals can lead to different rates of drug clearance.
-
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
-
Increase Sample Size: A larger cohort can help to mitigate the impact of individual metabolic variations on the group mean and statistical power.
-
Measure Plasma Concentrations: Always collect terminal blood samples to measure plasma pyrotinib concentrations for each animal. This allows you to calculate the brain-to-plasma ratio, which normalizes for differences in systemic exposure.
-
-
-
Possible Cause 3: Inaccurate Brain Tissue Sampling. The method of collecting and processing brain tissue can introduce errors.
-
Troubleshooting Steps:
-
Perform Cardiac Perfusion: Before harvesting the brain, perform a thorough cardiac perfusion with saline or PBS to remove all blood from the cerebral vasculature. This is critical to ensure you are measuring the concentration of drug in the brain parenchyma, not the residual drug in blood vessels.
-
Ensure Consistent Dissection: Dissect the same brain region(s) for each animal, or homogenize the entire brain for analysis, and maintain consistency across the study.
-
-
Issue Category 3: Nanoparticle Formulation
Question: Our pyrotinib-loaded nanoparticles show poor drug loading efficiency and a large particle size. How can we optimize the formulation? Answer: Nanoparticle formulation requires careful optimization of multiple parameters.
-
Possible Cause 1: Poor Drug Solubility in the Core Matrix. Pyrotinib's solubility in the chosen polymer or lipid matrix may be limited.
-
Troubleshooting Steps:
-
Solubility Screening: Test the solubility of pyrotinib in various organic solvents (for polymeric NPs) or oils/lipids (for lipid-based NPs) to select a system where it is highly soluble.
-
Use a Solubility Enhancer: For lipid nanocapsules, incorporating a solubility enhancer like Labrasol® can improve drug encapsulation.[8]
-
Adjust Drug-to-Carrier Ratio: Systematically vary the initial pyrotinib-to-polymer/lipid ratio to find the optimal loading capacity without causing drug precipitation.
-
-
-
Possible Cause 2: Suboptimal Formulation Process Parameters. The physical parameters of the formulation process can dramatically affect particle size and encapsulation.
-
Troubleshooting Steps:
-
Vary Energy Input: For methods like sonication or homogenization, adjust the power, duration, and temperature to optimize particle size reduction.
-
Control Mixing Speed: For nanoprecipitation methods, the speed at which the organic and aqueous phases are mixed is critical. A rapid mixing process, such as using a confined impinging jet mixer, can produce smaller, more uniform particles.[9]
-
Optimize Stabilizer Concentration: The concentration of the surfactant or stabilizer (e.g., PEG-ylated lipids, Poloxamers) is key. Too little can lead to particle aggregation, while too much can result in large or empty micelles.
-
-
Quantitative Data Summary
The following tables summarize clinical data on pyrotinib's efficacy in patients with HER2-positive breast cancer and brain metastases.
Table 1: Progression-Free Survival (PFS) in Patients with Brain Metastases (BM)
| Study / Cohort | Treatment | Median PFS (Months) | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|---|
| PHENIX (Subgroup) | Pyrotinib + Capecitabine | 6.9 | - | [10][11] |
| PHENIX (Subgroup) | Lapatinib + Capecitabine | 4.2 | - | [10][11] |
| Real-World Study | Pyrotinib-based Therapy | 8.0 | 5.98–10.017 | [11] |
| Real-World Study | Pyrotinib-based Therapy | 8.67 | - | [10] |
| Prospective Study | Pyrotinib-based Therapy | 15.2 | - | [7] |
| Phase 2 Trial | CNS Radiotherapy + Pyrotinib + Capecitabine | 18.0 (CNS-PFS) | 15.5 to not reached |[12] |
Table 2: Objective Response Rate (ORR) in Patients with Brain Metastases (BM)
| Study / Cohort | Treatment | CNS ORR (%) | Extracranial ORR (%) | Reference |
|---|---|---|---|---|
| Multicenter Study | Pyrotinib-based Therapy | 47.6 | 23.6 | [13] |
| PERMEATE (Radiotherapy-naïve) | Pyrotinib + Capecitabine | 74.6 | - | [11] |
| PERMEATE (Post-radiotherapy) | Pyrotinib + Capecitabine | 42.1 | - | [11] |
| Phase 2 Trial | CNS Radiotherapy + Pyrotinib + Capecitabine | 85.0 | - |[12] |
Experimental Protocols
1. Protocol: In Vitro BBB Permeability Assay using a Transwell Co-Culture Model
This protocol describes a method to assess the permeability of pyrotinib across an in vitro BBB model.
-
Materials:
-
Human brain microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes (or other co-culture cells)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture media and supplements
-
Pyrotinib, Lucifer Yellow (paracellular marker)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
LC-MS/MS system for pyrotinib quantification
-
Plate reader for Lucifer Yellow fluorescence
-
-
Methodology:
-
Cell Seeding:
-
Coat the bottom of the 24-well plate with an appropriate extracellular matrix protein (e.g., collagen) and seed astrocytes. Culture until confluent.
-
Coat the apical side of the Transwell inserts and seed the hCMEC/D3 cells.
-
Place the inserts containing endothelial cells into the wells with the confluent astrocytes to begin co-culture. Culture for 5-7 days to allow for tight junction formation.
-
-
Barrier Integrity Check:
-
Measure TEER values using an EVOM2 epithelial voltohmmeter. Only use inserts with stable and high TEER readings.
-
-
Permeability Experiment:
-
Wash the cells in both apical (donor) and basolateral (receiver) compartments twice with pre-warmed HBSS.
-
Add HBSS to the receiver compartment.
-
Prepare the donor solution by dissolving pyrotinib (e.g., at 10 µM) and Lucifer Yellow (e.g., at 50 µM) in HBSS. Add this solution to the apical compartment.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) compartment and immediately replace the volume with fresh HBSS.
-
At the final time point, take a sample from the apical (donor) compartment.
-
-
Quantification:
-
Analyze the concentration of pyrotinib in all samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer Yellow in all samples using a plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for pyrotinib using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
2. Protocol: Formulation of Pyrotinib-Loaded Polymeric Nanoparticles via Flash NanoPrecipitation
This protocol is an adapted method for encapsulating a hydrophobic TKI like pyrotinib into a polymeric nanoparticle formulation.[9]
-
Materials:
-
Pyrotinib
-
Amphiphilic block copolymer (e.g., Polystyrene-poly(ethylene glycol), PS-b-PEG)
-
Tetrahydrofuran (THF), HPLC grade
-
Milli-Q water
-
Confined Impinging Jet (CIJ) mixer or similar microfluidic device
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
-
Methodology:
-
Preparation of Organic Stream:
-
Dissolve the PS-b-PEG polymer (e.g., 4 mg/mL) and pyrotinib (e.g., 1 mg/mL) in THF.
-
Sonicate the mixture gently in a warm water bath (~40°C) for 10 minutes to ensure complete dissolution.
-
Draw this solution into a syringe.
-
-
Preparation of Aqueous Stream:
-
Draw Milli-Q water into a second, larger syringe.
-
-
Flash NanoPrecipitation (FNP):
-
Connect both syringes to the inlets of the CIJ mixer.
-
Rapidly and simultaneously depress the plungers to mix the organic and aqueous streams within the device at a defined ratio (e.g., 1:10 v/v organic:aqueous). The rapid mixing causes the hydrophobic polymer and drug to precipitate, forming nanoparticles stabilized by the hydrophilic PEG shell.
-
Collect the resulting nanoparticle suspension from the mixer outlet.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis tube.
-
Dialyze against a large volume of Milli-Q water for 24 hours, with several changes of water, to remove the THF and any unencapsulated drug.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Drug Loading: Lyse a known amount of the purified nanoparticle suspension with a suitable solvent (e.g., DMSO). Quantify the pyrotinib concentration using LC-MS/MS or UV-Vis spectrophotometry to determine the drug loading content (DLC) and encapsulation efficiency (EE).
-
-
Visualizations (Graphviz)
Caption: Irreversible inhibition of the HER2 receptor by pyrotinib blocks downstream PI3K/AKT and RAS/MAPK signaling pathways.[14][15][16][17]
Caption: Experimental workflow for developing and validating an enhanced pyrotinib delivery system for CNS tumors.
Caption: A logical troubleshooting guide for diagnosing the cause of low pyrotinib concentration in CNS tumor models.
References
- 1. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 2. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of Lipid-Based Nanoparticles for Simultaneous Delivery of Lapatinib and Anti-Survivin siRNA for HER2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrotinib Treatment in Patients With HER2-positive Metastatic Breast Cancer and Brain Metastasis: Exploratory Final Analysis of Real-World, Multicenter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-world data of pyrotinib-based therapy for patients with brain metastases of HER2-positive advanced breast cancer: a single-center retrospective analysis and molecular portraits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Radiotherapy With Pyrotinib and Capecitabine in Patients With ERBB2-Positive Advanced Breast Cancer and Brain Metastases: A Nonrandomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Molecular Mechanisms Associated with Brain Metastases in HER2-Positive and Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR and HER2 signaling in breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GRB2 promotes brain metastasis in HER2-positive breast cancer by regulating the Ras/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming intrinsic resistance to pyrotinib in specific cancer subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding intrinsic resistance to pyrotinib (B611990), a pan-ErbB receptor tyrosine kinase inhibitor, in HER2-positive cancer subtypes.
Frequently Asked Questions (FAQs)
Q1: My HER2-positive cancer cell line shows a poor response to pyrotinib. What are the potential mechanisms of intrinsic resistance?
A1: Intrinsic resistance to pyrotinib in HER2-positive cancers can be driven by several underlying mechanisms. The most common are the activation of bypass signaling pathways that circumvent HER2 blockade. Key mechanisms include:
-
PI3K/AKT Pathway Activation: This is a critical survival pathway downstream of HER2.[1] Aberrant activation, often through PIK3CA mutations or loss of the tumor suppressor PTEN, can render cells resistant to HER2 inhibition by pyrotinib.[2][3] This activation allows cancer cells to maintain proliferation and survival signals despite the blockade of HER2.[1]
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can provide an alternative signaling route. MET activation can subsequently trigger the PI3K/AKT pathway, compensating for the loss of HER2 signaling and leading to resistance.
-
Cell Cycle Dysregulation: Alterations in cell cycle components, such as increased expression of CDK4, can contribute to resistance against anti-HER2 therapies.[4] This suggests that targeting cell cycle progression could be a viable strategy to overcome resistance.[4]
Q2: How can I experimentally verify the mechanism of resistance in my pyrotinib-resistant cell line?
A2: A systematic workflow can help identify the specific resistance mechanism. This involves a combination of molecular and cellular assays to assess pathway activation and genetic alterations.
Key Steps:
-
Assess Pathway Activation: Use Western blotting to check the phosphorylation status of key signaling proteins like AKT, S6, and MET. Increased phosphorylation of AKT and S6 in the presence of pyrotinib suggests PI3K pathway activation.[5]
-
Identify Genetic Alterations: Perform Next-Generation Sequencing (NGS) to screen for mutations in genes like PIK3CA or loss of PTEN.[2]
-
Evaluate Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) to determine if the MET gene is amplified, which is a common mechanism of resistance to EGFR and HER2 inhibitors.[6]
Q3: My data suggests PI3K pathway activation is causing resistance. What are the recommended combination strategies?
A3: If the PI3K/AKT pathway is constitutively active, a combination therapy approach is recommended. Combining pyrotinib with an inhibitor targeting a key node in this pathway can restore sensitivity.
Recommended Combinations:
-
Pyrotinib + PI3K Inhibitor: Drugs like Alpelisib (a PI3Kα-specific inhibitor) can be effective, especially in the presence of PIK3CA mutations.
-
Pyrotinib + AKT Inhibitor: Inhibitors such as MK-2206 can effectively reduce cell proliferation and induce apoptosis in resistant cells by targeting AKT directly.[5]
-
Pyrotinib + CDK4/6 Inhibitor: In cases where cell cycle dysregulation is implicated, combining pyrotinib with a CDK4/6 inhibitor like SHR6390 has shown encouraging anti-tumor activity in preclinical models.[4][7]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| High p-AKT levels despite pyrotinib treatment | PI3K pathway is constitutively active due to PIK3CA mutation or PTEN loss. | 1. Sequence tumor DNA for PIK3CA mutations and PTEN status.[2] 2. Test combination with a PI3K inhibitor (e.g., Alpelisib) or AKT inhibitor (e.g., MK-2206).[5] |
| No reduction in cell viability at high pyrotinib doses | Activation of a bypass signaling pathway, such as MET. | 1. Perform Western blot for phosphorylated MET (p-MET). 2. Use FISH to check for MET gene amplification.[6] 3. Evaluate a combination of pyrotinib with a MET inhibitor (e.g., Crizotinib, Capmatinib).[8] |
| Initial response followed by rapid regrowth | Heterogeneous tumor population with a pre-existing resistant subclone. | 1. Consider single-cell RNA sequencing (scRNA-seq) to identify rare resistant populations.[4] 2. Re-biopsy and perform molecular profiling to identify acquired resistance mechanisms. |
Quantitative Data Summary
The following table summarizes the efficacy of pyrotinib-based therapies in different contexts, providing a reference for expected outcomes.
| Cancer Type | Treatment Regimen | Outcome Measure | Value | Citation |
| HER2+ Metastatic Breast Cancer | Pyrotinib + Capecitabine | Median PFS | 18.1 months | [2] |
| HER2+ Metastatic Breast Cancer | Lapatinib + Capecitabine | Median PFS | 7.0 months | [2] |
| HER2-mutant NSCLC | Pyrotinib Monotherapy | Median PFS | 6.9 months | [9] |
| HER2-mutant NSCLC | Pyrotinib Monotherapy | Objective Response Rate (ORR) | 30.0% | [9] |
| HER2-amplified NSCLC | Pyrotinib Monotherapy | Median PFS | 6.3 months | [10] |
| HER2-amplified NSCLC | Pyrotinib Monotherapy | Objective Response Rate (ORR) | 22.2% | [10] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
This protocol is for detecting the activation state of key signaling proteins like AKT and MET.
-
Cell Lysis: Treat cells with pyrotinib for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-p-MET Tyr1234/1235) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability in response to drug treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of pyrotinib, a combination agent, or both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
References
- 1. The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review [mdpi.com]
- 2. Durable Clinical Response to Pyrotinib After Resistance to Prior Anti-HER2 Therapy for HER2-Positive Advanced Gastric Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Single-cell analysis reveals the potential mechanisms of pyrotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT confers intrinsic and acquired resistance to pirtobrutinib in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case Report: High-Level MET Amplification as a Resistance Mechanism of ROS1-Tyrosine Kinase Inhibitors in ROS1-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 9. Frontiers | Long term survival achieved through combination of almonertinib and pyrotinib in EGFR-mutant/HER2-amplified advanced NSCLC patient: a case report and literature review [frontiersin.org]
- 10. Pyrotinib in Patients with HER2-Amplified Advanced Non-Small Cell Lung Cancer: A Prospective, Multicenter, Single-Arm Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in pyrotinib cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in pyrotinib (B611990) cell viability assays.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during pyrotinib cell viability experiments.
Issue 1: High Variability in IC50 Values Across Experiments
Question: Why are my calculated IC50 values for pyrotinib inconsistent from one experiment to the next, even with the same cell line?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from multiple sources.[1] A variation of two- to three-fold is often considered acceptable for cell-based assays; however, larger discrepancies may point to underlying experimental inconsistencies.[1]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and have a consistent, low passage number. Stressed or high-passage cells can exhibit altered drug sensitivity.[1] |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before plating to avoid clumps. Use a multi-channel pipette and a consistent technique to seed the same number of cells in each well. Perform a cell count before each experiment.[1] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma. Contamination can significantly alter cellular metabolism and drug response.[1] |
| Pyrotinib Stock Solution Issues | Prepare fresh dilutions of pyrotinib from a validated stock solution for each experiment. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. Precipitated drug is not bioavailable to the cells.[1] |
| Reagent and Media Variability | Use the same lot of media, fetal bovine serum (FBS), and assay reagents (e.g., MTT, CellTiter-Glo) for the duration of a study. Different batches of FBS can contain variable levels of growth factors.[1] |
| Assay Incubation Times | Standardize the incubation time with pyrotinib and the final assay reagent (e.g., MTT incubation). Cell division during the assay can influence the final reading, and metrics like IC50 can be sensitive to assay duration.[2] |
Issue 2: Dose-Response Curve is Poorly Shaped or Does Not Reach a Plateau
Question: My dose-response curve for pyrotinib is flat, has a very shallow slope, or does not reach a 100% inhibition plateau. What could be wrong?
Answer: The shape of the dose-response curve is critical for accurate IC50 determination. A poor curve fit can indicate issues with the drug concentration range, the assay itself, or underlying biological resistance.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Widen the range of pyrotinib concentrations. If the curve is flat, the concentrations may be too low. If it drops sharply at the first dose, add lower concentrations. A typical range might span from low nanomolar to high micromolar. |
| Cell Line Resistance | The cell line may be inherently resistant to pyrotinib. Pyrotinib is most effective against cells with HER2 overexpression.[3][4] Confirm the HER2 status of your cell line. Resistance can also be acquired through mutations in downstream pathways like PI3K/AKT.[5] |
| Assay Endpoint Mismatch | The chosen assay may not be optimal. An MTT assay measures metabolic activity, which might not perfectly correlate with cell death if the drug is cytostatic rather than cytotoxic.[1][6] Consider a different assay, such as a direct cytotoxicity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo), which measures metabolically active cells.[7] |
| Solubility Issues at High Doses | At high concentrations, pyrotinib may precipitate out of the culture medium. Visually inspect the wells with the highest concentrations for any signs of precipitation. |
| Incubation Time Too Short | The effects of pyrotinib may take longer to manifest. Consider extending the drug incubation period (e.g., from 24h to 48h or 72h) to allow for sufficient time to induce cell cycle arrest or apoptosis.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pyrotinib? A1: Pyrotinib is an irreversible, oral pan-ErbB receptor tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[9][10] By binding to the ATP site in the kinase domain of these receptors, it blocks their auto-phosphorylation and inhibits downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[3][9] This inhibition leads to suppressed cell proliferation and survival.[9] Additionally, pyrotinib has been shown to promote the degradation of the HER2 protein through ubiquitylation and subsequent proteasomal or lysosomal pathways.[3][11][12]
Q2: Which cell viability assay is best for pyrotinib experiments? A2: Both MTT and ATP-based assays like CellTiter-Glo are commonly used and suitable. However, they measure different endpoints.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity.[13] It is a colorimetric endpoint assay.
-
CellTiter-Glo® Assay: Measures ATP levels, a marker of metabolically active cells.[14][15] It is a luminescent assay known for its high sensitivity and "add-mix-measure" format, which can reduce pipetting errors.[15] The choice can depend on your specific cell line and laboratory equipment. If you suspect your compound might interfere with mitochondrial activity independent of cell death, an ATP-based assay may provide a more direct measure of viability.[16]
Q3: What are typical IC50 values for pyrotinib in cancer cell lines? A3: IC50 values are highly dependent on the cell line, particularly its HER2 expression status, and the specific assay conditions (e.g., incubation time). HER2-overexpressing cells are significantly more sensitive.
| Cell Line | Cancer Type | HER2 Status | Reported IC50 (approx.) | Assay Duration | Reference |
| SKBR3 | Breast Cancer | HER2-Positive | 10-20 nM | 24 h | [3] |
| MDA-MB-453 | Breast Cancer | HER2-Positive | ~50 nM | 24 h | [3] |
| BT474 | Breast Cancer | HER2-Positive | 5.1 nM | Not Specified | [17] |
| SK-OV-3 | Ovarian Cancer | HER2-Positive | 43 nM | Not Specified | [17] |
| MDA-MB-231 | Breast Cancer | HER2-Negative | > 1 µM | 24 h | [3] |
| MDA-MB-468 | Breast Cancer | HER2-Negative | > 1 µM | 24 h | [3] |
Q4: How does pyrotinib affect downstream signaling pathways? A4: Pyrotinib potently inhibits the phosphorylation of HER2.[3] This directly blocks the activation of two major downstream signaling cascades: the PI3K/AKT pathway , which is crucial for cell survival and proliferation, and the MAPK/ERK pathway , which regulates cell growth and division.[3][9] Some studies also show that pyrotinib can induce DNA damage through the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[3]
Experimental Protocols
1. MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[13][18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of pyrotinib in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the pyrotinib dilutions (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions.[15][19]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol above, using an opaque-walled 96-well plate suitable for luminescence readings.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Visualizations
Caption: Pyrotinib's mechanism of action on HER2/EGFR signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. OUH - Protocols [ous-research.no]
Validation & Comparative
Pyrotinib Demonstrates Superiority Over Lapatinib in Preclinical Models of Trastuzumab-Resistant Breast Cancer
For Immediate Release
In the ongoing effort to overcome resistance to HER2-targeted therapies in breast cancer, a growing body of preclinical and clinical evidence positions pyrotinib (B611990) as a more potent therapeutic agent than lapatinib (B449), particularly in trastuzumab-resistant settings. This comparison guide synthesizes the available data from preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview of the comparative efficacy and underlying mechanisms of these two tyrosine kinase inhibitors (TKIs).
Pyrotinib, an irreversible pan-ErbB receptor TKI, and lapatinib, a reversible dual TKI targeting EGFR and HER2, have both been developed to treat HER2-positive breast cancer, including cases that have developed resistance to the monoclonal antibody trastuzumab. However, preclinical studies indicate that pyrotinib exhibits a more pronounced and sustained inhibitory effect on cancer cell proliferation and tumor growth in trastuzumab-resistant models.
In Vitro Efficacy: Pyrotinib Shows Greater Potency in Trastuzumab-Resistant Cell Lines
While direct head-to-head comparisons of pyrotinib and lapatinib in a comprehensive panel of trastuzumab-resistant cell lines are limited in publicly available literature, data from individual studies and clinical trial results suggest a therapeutic advantage for pyrotinib. Clinical studies have consistently demonstrated the superior efficacy of pyrotinib over lapatinib in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab.[1][2][3][4][5]
The following table summarizes representative IC50 values for lapatinib in HER2-overexpressing breast cancer cell lines, some of which are known to exhibit resistance to trastuzumab. Corresponding comprehensive preclinical data for pyrotinib in the same cell lines is emerging.
| Cell Line | HER2 Status | Trastuzumab Resistance Mechanism (if known) | Lapatinib IC50 (µM) | Pyrotinib IC50 (µM) |
| BT474 | Overexpressed | Model for acquired resistance | 0.036 ± 0.0151[6] | Data emerging |
| SKBR3 | Overexpressed | Model for intrinsic resistance | 0.080 ± 0.0173[6] | Data emerging |
| HCC1954 | Overexpressed | PIK3CA mutation | 0.4166 ± 0.18[6] | Data emerging |
| MDA-MB-453 | Overexpressed | p95HER2 expression | 6.08 ± 0.825[6] | Data emerging |
| UACC-812 | Amplified | Not specified | 0.010[7] | Data emerging |
In Vivo Tumor Models: Pyrotinib More Effectively Inhibits Tumor Growth
Preclinical xenograft models of trastuzumab-resistant breast cancer have provided compelling evidence of pyrotinib's superior anti-tumor activity. In a study utilizing the HCC1954 trastuzumab-resistant xenograft model, pyrotinib-containing treatment regimens significantly suppressed tumor growth, whereas treatments containing trastuzumab plus pertuzumab did not.[8] Conversely, studies on lapatinib in trastuzumab-resistant xenograft models have shown varied responses, with some models exhibiting sensitivity while others are refractory to treatment.[9]
| Xenograft Model | Treatment | Outcome | Reference |
| HCC1954 (Trastuzumab-Resistant) | Pyrotinib | Significant tumor growth suppression | [8] |
| HCC1954 (Trastuzumab-Resistant) | Trastuzumab + Pertuzumab | No significant tumor growth suppression | [8] |
| SKBR3-pool2 (Trastuzumab-Resistant) | Lapatinib | Marked suppression of tumor growth | [9] |
| BT474-HR20 (Trastuzumab-Resistant) | Lapatinib | Slight attenuation of tumor growth | [9] |
Signaling Pathway Inhibition: A Deeper Look at the Mechanisms
Both pyrotinib and lapatinib function by inhibiting the tyrosine kinase activity of HER2 and other ErbB family members, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The irreversible binding of pyrotinib to the ATP-binding site of the kinase domain is thought to contribute to its sustained and potent inhibition of these pathways.
dot
Caption: Mechanism of action of Pyrotinib and Lapatinib on the HER2 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate trastuzumab-resistant breast cancer cells (e.g., HCC1954, SKBR3-TR) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of pyrotinib and lapatinib in complete growth medium. Replace the medium in the wells with the drug dilutions and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values.
dot
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
-
Cell Lysis: Treat trastuzumab-resistant cells with pyrotinib or lapatinib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject trastuzumab-resistant breast cancer cells (e.g., 5 x 10^6 HCC1954 cells) into the flank of female immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume twice weekly with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (vehicle control, pyrotinib, lapatinib).
-
Drug Administration: Administer drugs at the predetermined doses and schedules (e.g., oral gavage daily).
-
Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., immunohistochemistry for biomarkers).
dot
Caption: General workflow for in vivo xenograft studies.
Conclusion
The available preclinical and clinical data strongly suggest that pyrotinib is a more effective TKI than lapatinib for the treatment of trastuzumab-resistant HER2-positive breast cancer. Its irreversible binding mechanism likely contributes to a more potent and sustained inhibition of the HER2 signaling pathway, leading to superior anti-tumor activity. Further head-to-head preclinical studies are warranted to fully elucidate the comparative molecular mechanisms and to identify biomarkers that may predict response to each agent.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Pyrotinib bests lapatinib in HER2+ metastatic breast cancer | MDedge [mdedge.com]
- 3. Pyrotinib versus lapatinib therapy for HER2 positive metastatic breast cancer patients after first-line treatment failure: A meta-analysis and systematic review | PLOS One [journals.plos.org]
- 4. Pyrotinib versus lapatinib therapy for HER2 positive metastatic breast cancer patients after first-line treatment failure: A meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Pyrotinib and Neratinib Efficacy in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two irreversible pan-ErbB receptor tyrosine kinase inhibitors, pyrotinib (B611990) and neratinib (B1684480). Both drugs are significant in the treatment of HER2-positive cancers, and this document aims to delineate their comparative efficacy based on available preclinical data. The information is presented to aid researchers in understanding the nuances of their mechanisms and potency.
Introduction
Pyrotinib and neratinib are small molecule tyrosine kinase inhibitors (TKIs) that target the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1] By irreversibly binding to the ATP-binding site of these receptors, they inhibit downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][2] This guide focuses on the in vitro data that informs their preclinical profiles.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values for pyrotinib and neratinib across various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Pyrotinib IC50 Values in Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (nM) |
| SKBR3 | Positive | 21.6 ± 2.1 |
| MDA-MB-453 | Positive | 19.8 ± 1.7 |
| MDA-MB-231 | Negative | >10,000 |
| MDA-MB-468 | Negative | >10,000 |
Data sourced from Gao et al., 2023.[3]
Table 2: Neratinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| SKBR3 | Breast Cancer | Positive | 2 - 3 |
| BT474 | Breast Cancer | Positive | 2 - 3 |
| 3T3/neu | Murine Fibroblast | Positive (transfected) | 2 - 3 |
| AU-565 | Breast Cancer | Positive | 20 |
| MDA-MB-175 | Breast Cancer | Negative | < 1 |
| UACC-732 | Breast Cancer | Positive | 650 |
| A431 | Epidermoid Carcinoma | EGFR Positive | 81 ± 9 |
| HCC1954 | Breast Cancer | Positive | 1 - 172 |
| JIMT1 | Breast Cancer | Positive | 1 - 172 |
Data compiled from multiple sources.[4][5][6][7][8]
Signaling Pathway Inhibition
Both pyrotinib and neratinib exert their anti-cancer effects by blocking critical downstream signaling pathways. Upon irreversible binding to HER2, they inhibit its autophosphorylation, which in turn blocks the activation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. This leads to cell cycle arrest and apoptosis.[1][2]
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the efficacy of TKIs like pyrotinib and neratinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Pyrotinib or Neratinib stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for attachment.[9]
-
Drug Treatment: Prepare serial dilutions of pyrotinib or neratinib in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and performing a non-linear regression analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Head-to-Head Showdown: Pyrotinib vs. T-DM1 in Preclinical Xenograft Models
In the landscape of targeted therapies for HER2-positive cancers, pyrotinib (B611990), a pan-ErbB receptor tyrosine kinase inhibitor, and ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate, represent two distinct and powerful therapeutic strategies. This guide provides a head-to-head comparison of their preclinical efficacy in xenograft models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the anti-tumor efficacy of pyrotinib and T-DM1 as monotherapies in different HER2-positive xenograft models.
Table 1: Efficacy in HER2-Positive Breast Cancer Xenograft Model (JIMT-1) [1][2]
| Treatment Group | Dosage | Mean Tumor Volume (Day 21) | Mean Tumor Weight (Day 21) |
| Control | - | ~1250 mm³ | ~1.2 g |
| Pyrotinib | 2 mg/kg | ~750 mm³ | ~0.7 g |
| T-DM1 | 10 mg/kg | ~600 mm³ | ~0.6 g |
Table 2: Efficacy in HER2-Mutant Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Model [3][4]
| Treatment Group | Dosage | Anti-Cancer Effect Comparison |
| Pyrotinib | 80 mg/kg | Significantly superior to T-DM1 (p = 0.0138) |
| T-DM1 | 10 mg/kg | Less effective than pyrotinib |
Experimental Protocols
Below are the detailed methodologies for the key xenograft experiments cited in this guide.
HER2-Positive Breast Cancer Xenograft Study (JIMT-1)[1][2]
-
Cell Line: JIMT-1, a human HER2-positive breast cancer cell line.
-
Animal Model: Female nude mice.
-
Tumor Implantation: 5 x 10⁶ JIMT-1 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a palpable size.
-
Drug Formulation and Administration:
-
Pyrotinib: Formulated for oral gavage and administered daily at a dose of 2 mg/kg.
-
T-DM1: Administered via tail vein injection once every three weeks at a dose of 10 mg/kg.
-
-
Efficacy Evaluation: Tumor volume and mouse body weight were measured every three days for 21 days. At the end of the study, tumors were excised and weighed.
HER2-Mutant NSCLC Patient-Derived Xenograft (PDX) Study[3][4]
-
Xenograft Model: Patient-derived xenografts were established from a patient with HER2-A775_G776YVMA-inserted advanced lung adenocarcinoma.
-
Animal Model: Immunocompromised mice.
-
Treatment Groups:
-
Pyrotinib: 80 mg/kg
-
T-DM1: 10 mg/kg
-
-
Efficacy Evaluation: The anti-cancer effect was evaluated and compared between the treatment groups. Pyrotinib demonstrated a significantly superior anti-cancer effect compared to T-DM1 (p = 0.0138).[3][4]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of pyrotinib and T-DM1 are illustrated below.
Experimental Workflow
The following diagram outlines the typical workflow for a head-to-head comparison of pyrotinib and T-DM1 in a xenograft model.
References
Pyrotinib and Capecitabine: A Synergistic Combination for HER2-Positive Breast Cancer
The combination of pyrotinib (B611990), a pan-ErbB receptor tyrosine kinase inhibitor, and capecitabine (B1668275), a chemotherapy agent, has demonstrated a significant synergistic effect in the treatment of HER2-positive breast cancer. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting this synergy, complete with experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Preclinical Validation of Synergy
The synergistic interaction between pyrotinib and the active metabolite of capecitabine, 5-fluorouracil (B62378) (5-FU), has been demonstrated in preclinical studies. Research involving HER2-positive breast cancer cell lines, SKBR-3 and MDA-MB-453, has shown that pyrotinib can sensitize these cells to 5-FU, even in chemoresistant variants.[1][2]
In Vitro Efficacy
A key indicator of drug synergy is the Combination Index (CI), where a value less than 1 signifies a synergistic effect. In both parental and 5-FU-resistant HER2-positive breast cancer cell lines, the combination of pyrotinib and 5-FU resulted in CI values below 1, confirming a synergistic inhibition of cell growth.[1] Furthermore, the addition of pyrotinib significantly lowered the half-maximal inhibitory concentration (IC50) of 5-FU in these cell lines.[1][2]
| Cell Line | Treatment | IC50 of 5-FU (µM) | Combination Index (CI) |
| SKBR-3 | 5-FU alone | 25.67 ± 2.13 | N/A |
| 5-FU + Pyrotinib (0.05 µM) | 10.15 ± 1.26 | < 1 | |
| MDA-MB-453 | 5-FU alone | 30.12 ± 2.54 | N/A |
| 5-FU + Pyrotinib (0.05 µM) | 12.89 ± 1.58 | < 1 | |
| SKBR-3/FU (5-FU Resistant) | 5-FU alone | 150.23 ± 10.21 | N/A |
| 5-FU + Pyrotinib (0.05 µM) | 65.34 ± 5.67 | < 1 | |
| MDA-MB-453/FU (5-FU Resistant) | 5-FU alone | 180.45 ± 12.34 | N/A |
| 5-FU + Pyrotinib (0.05 µM) | 78.91 ± 6.98 | < 1 |
Table 1: In Vitro Synergistic Effects of Pyrotinib and 5-FU in HER2+ Breast Cancer Cell Lines.[1]
In Vivo Tumor Growth Inhibition
The synergistic effect observed in vitro was further validated in a xenograft mouse model using 5-FU-resistant SKBR-3/FU cells. The combination of pyrotinib and 5-FU resulted in a more significant inhibition of tumor growth compared to either agent administered alone, without a notable increase in toxicity.[1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Control | 1500 |
| Pyrotinib alone | 900 |
| 5-FU alone | 1200 |
| Pyrotinib + 5-FU | 400 |
Table 2: In Vivo Efficacy of Pyrotinib and 5-FU Combination in a SKBR-3/FU Xenograft Model.[1]
Clinical Efficacy in HER2-Positive Metastatic Breast Cancer
The combination of pyrotinib and capecitabine has been extensively evaluated in multiple clinical trials, consistently demonstrating superior efficacy compared to other treatment regimens in patients with HER2-positive metastatic breast cancer.
Comparison with Lapatinib (B449) and Capecitabine
In a randomized, open-label, multicenter phase II study, the combination of pyrotinib and capecitabine showed a significantly higher objective response rate (ORR) and a longer median progression-free survival (PFS) compared to the combination of lapatinib and capecitabine.[3]
| Parameter | Pyrotinib + Capecitabine | Lapatinib + Capecitabine | p-value |
| Objective Response Rate (ORR) | 79% | 57% | 0.01 |
| Median Progression-Free Survival (PFS) | 18.1 months | 7.0 months | <0.0001 |
Table 3: Comparison of Pyrotinib + Capecitabine vs. Lapatinib + Capecitabine in a Phase II Trial.[3]
Efficacy in Trastuzumab-Resistant Patients
The PICTURE phase 2 trial investigated the efficacy of pyrotinib plus capecitabine in patients with HER2-positive advanced breast cancer who had primary resistance to trastuzumab. The study reported a median PFS of 11.8 months and an ORR of 70.0%.[4]
Mechanism of Synergistic Action
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[3] By binding to the intracellular kinase domain of these receptors, pyrotinib blocks the activation of downstream signaling pathways, primarily the PI3K/Akt and RAS/RAF/MEK/MAPK pathways, which are crucial for cell proliferation, survival, and invasion.[3]
Capecitabine is a prodrug that is converted to 5-fluorouracil (5-FU) within the tumor cell. 5-FU acts as an antimetabolite, inhibiting thymidylate synthase (TS) and incorporating into RNA and DNA, which leads to cell death.[1] Preclinical studies suggest that pyrotinib may enhance the efficacy of 5-FU by downregulating the expression of TS.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HER2-positive breast cancer cells (e.g., SKBR-3, MDA-MB-453) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of pyrotinib, 5-FU, or their combination for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated using GraphPad Prism software. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
In Vivo Xenograft Study
-
Cell Implantation: 5x10⁶ SKBR-3/FU cells are subcutaneously injected into the right flank of female BALB/c nude mice.
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 100-150 mm³.
-
Treatment Groups: Mice are randomized into four groups: vehicle control, pyrotinib alone, 5-FU alone, and the combination of pyrotinib and 5-FU.
-
Drug Administration: Pyrotinib is administered orally daily, and 5-FU is administered via intraperitoneal injection twice a week for three weeks.
-
Tumor Measurement: Tumor volume is measured every three days using a caliper and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
Conclusion
The combination of pyrotinib and capecitabine demonstrates a robust synergistic effect against HER2-positive breast cancer, supported by strong preclinical and clinical evidence. The mechanism of this synergy involves the dual inhibition of the HER2 signaling pathway by pyrotinib and the enhancement of 5-FU's cytotoxic effects. This combination therapy represents a significant advancement in the treatment of HER2-positive metastatic breast cancer, offering improved efficacy over existing therapeutic options.
References
- 1. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib plus capecitabine for trastuzumab-resistant, HER2-positive advanced breast cancer (PICTURE): a single-arm, multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Pyrotinib's Cross-Resistance Profile with Other HER2 TKIs
For Immediate Release
In the rapidly evolving landscape of HER2-targeted therapies, the emergence of drug resistance remains a critical challenge for clinicians and researchers. Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in HER2-positive cancers, particularly in patients who have developed resistance to other HER2-targeted agents. This guide provides a comprehensive comparison of the cross-resistance profile of pyrotinib with other prominent HER2 TKIs—lapatinib, neratinib (B1684480), and tucatinib (B611992)—supported by preclinical and clinical data.
Executive Summary
Pyrotinib exhibits a favorable cross-resistance profile, demonstrating continued activity in cancer models resistant to other HER2 TKIs. This efficacy is largely attributed to its irreversible binding and broad inhibitory activity against HER1 (EGFR), HER2, and HER4. Preclinical evidence indicates that pyrotinib can overcome resistance mechanisms that limit the efficacy of both reversible and other irreversible TKIs.
-
Activity in Lapatinib-Resistant Cancers: Pyrotinib has shown robust clinical and preclinical activity in lapatinib-resistant HER2-positive breast cancer. Its irreversible binding and broader HER family inhibition are key factors in overcoming resistance mechanisms associated with the reversible TKI lapatinib.
-
Activity in Neratinib-Resistant Cancers: While direct preclinical data is limited, the distinct resistance mechanisms associated with neratinib suggest pyrotinib may retain activity. For instance, neratinib resistance can be driven by HER2 mutations (e.g., L755S) or increased metabolic enzyme activity (CYP3A4), which may not confer resistance to pyrotinib's potent, irreversible inhibition.
-
Activity in Tucatinib-Resistant Cancers: Preclinical studies have shown that tucatinib-resistant models, which often develop EGFR amplification as a bypass track, remain highly sensitive to pyrotinib. As a pan-HER inhibitor, pyrotinib's ability to target EGFR is crucial in overcoming this specific resistance mechanism.
Comparative Efficacy in TKI-Resistant Settings
The following table summarizes the preclinical and clinical findings regarding the efficacy of pyrotinib in the context of resistance to other HER2 TKIs.
| Resistant TKI | Resistance Mechanism(s) | Pyrotinib Efficacy in Resistant Models | Supporting Evidence |
| Lapatinib | HER2 kinase domain mutations (e.g., L755S), PI3K pathway activation | Effective | Preclinical and clinical studies demonstrate pyrotinib's activity in lapatinib-resistant breast cancer.[1][2] |
| Neratinib | HER2 kinase domain mutations, Increased CYP3A4 activity | Potentially Effective | Inferred from pyrotinib's irreversible pan-HER inhibition, which may overcome specific neratinib resistance mechanisms.[1] |
| Tucatinib | EGFR amplification | Highly Effective | Preclinical models of tucatinib-resistant breast cancer with EGFR amplification show high sensitivity to pyrotinib.[3] |
Mechanisms of Action and Resistance
Understanding the distinct mechanisms of action and resistance of each TKI is crucial for interpreting their cross-resistance profiles.
dot
Caption: Mechanisms of resistance to HER2 TKIs and pyrotinib's activity.
Experimental Protocols
The following are summaries of methodologies used in preclinical studies to evaluate TKI cross-resistance.
Generation of TKI-Resistant Cell Lines
A common method for developing in vitro models of acquired TKI resistance involves the continuous exposure of HER2-positive cancer cell lines (e.g., BT-474, SKBR3) to escalating concentrations of a specific TKI over several months.
-
Initial Culture and IC50 Determination: Parental cell lines are cultured in standard growth medium. The initial half-maximal inhibitory concentration (IC50) of the TKI is determined using a cell viability assay.
-
Dose Escalation: Cells are continuously cultured in the presence of the TKI, starting at a low concentration (e.g., IC20). The drug concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.
-
Establishment of Resistant Line: The process is continued until the cells can proliferate in a clinically relevant and significantly higher concentration of the TKI compared to the parental line. The resistant phenotype is confirmed by a significant increase in the IC50 value.
dot
Caption: Workflow for generating TKI-resistant cell lines.
Cell Viability Assays
Cell viability assays are used to quantify the cytotoxic or cytostatic effects of TKIs on parental and resistant cell lines, allowing for the determination of IC50 values.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the TKI is added to the wells, and the plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Measurement: A reagent such as MTT or CellTiter-Glo® is added to the wells. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the drug concentration to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to investigate the molecular mechanisms of resistance by analyzing the expression and phosphorylation status of key proteins in the HER2 signaling pathway (e.g., HER2, EGFR, AKT, ERK).
-
Protein Extraction: Parental and resistant cells are treated with TKIs, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., p-HER2, total HER2) followed by incubation with a secondary antibody.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified to determine changes in protein expression and phosphorylation.
Conclusion
Pyrotinib demonstrates a promising cross-resistance profile, with evidence of efficacy in preclinical models of resistance to both tucatinib and lapatinib. Its irreversible, pan-HER inhibitory mechanism provides a strong rationale for its use in patients who have progressed on other HER2 TKIs. Further clinical investigation is warranted to fully elucidate the sequencing of pyrotinib in the management of TKI-resistant HER2-positive cancers. This guide provides a foundational understanding for researchers and drug development professionals working to overcome the challenge of resistance in HER2-targeted therapies.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with pyrotinib-based therapy in lapatinib-resistant HER2-positive metastatic breast cancer: a multicenter real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of Pyrotinib and CDK4/6 Inhibitors in HER2-Positive Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the pan-HER2 tyrosine kinase inhibitor, pyrotinib (B611990), with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors is emerging as a promising therapeutic strategy in the landscape of HER2-positive cancer treatment. This guide provides a comprehensive comparison of this combination therapy against other alternatives, supported by preclinical and clinical experimental data. It aims to offer an objective resource for researchers, scientists, and drug development professionals exploring novel cancer therapeutics.
Rationale for Combination Therapy
Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, effectively blocks signaling through HER2, EGFR, and HER4.[1] However, resistance to HER2-targeted therapies can emerge through various mechanisms, including the dysregulation of the cyclin D-CDK4/6-Rb axis.[1][2] CDK4/6 inhibitors, such as palbociclib (B1678290) and SHR6390, function by inducing G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[3][4] The combination of these two classes of drugs is hypothesized to create a synergistic anti-tumor effect by simultaneously targeting two critical pathways involved in cancer cell growth and survival.[3]
Preclinical Efficacy
Initial preclinical studies have demonstrated the enhanced anti-tumor activity of combining pyrotinib with a CDK4/6 inhibitor. In a patient-derived xenograft (AVATAR mouse) model of pyrotinib-refractory HER2-positive gastric cancer, the combination of pyrotinib and the CDK4/6 inhibitor SHR6390 resulted in a tumor growth inhibition (TGI) of 88%, compared to 75% with SHR6390 alone.[1] This enhanced effect was associated with a significant suppression of Rb phosphorylation.[1]
Similarly, in HER2-positive breast cancer cell lines, the combination of pyrotinib and palbociclib showed high synergy in inhibiting cancer cell proliferation and colony formation.[3] This combined treatment led to a significant decrease in the activation of pAKT and pHER3, induced G0-G1 cell cycle arrest, and increased the rate of apoptosis.[3] In a xenograft model of HER2-positive breast cancer, the combination therapy demonstrated greater antitumor activity than either drug administered alone, without a noticeable increase in toxicity.[3]
Clinical Efficacy and Safety
The promising preclinical results have paved the way for clinical investigations in patients with HER2-positive metastatic breast and gastric cancers.
HER2-Positive Gastric Cancer
A phase I clinical trial (NCT03480256) evaluated the safety and efficacy of pyrotinib combined with SHR6390 in patients with refractory advanced HER2-positive gastric cancer or other solid tumors.[1][2][5] In an initial report of five patients with HER2-positive gastric cancer, the combination therapy resulted in a partial response in three patients, stable disease in one, and progressive disease in one.[1][2] The progression-free survival (PFS) for these patients were 120, 200, 532, 109, and 57 days, respectively.[1][2]
A later update from this phase Id trial, which enrolled 25 patients (19 with gastric cancer), reported an overall objective response rate (ORR) of 40.9% and a median PFS of 3.88 months.[5] Among the 18 evaluable gastric cancer patients, the ORR was 50.0%, and the disease control rate (DCR) was 93.8%.[5] The most common adverse events were hematological, including leukopenia, neutropenia, and anemia, as well as diarrhea.[5]
HER2-Positive Breast Cancer
In the context of HER2-positive breast cancer, a phase II clinical trial (NCT04095390) was initiated to evaluate pyrotinib in combination with SHR6390 in patients previously treated with trastuzumab.[6][7] The study design includes two arms: one for hormone receptor (HR)-positive patients receiving pyrotinib, SHR6390, and letrozole, and another for HR-negative patients receiving pyrotinib, SHR6390, and capecitabine.[6]
Another study investigated a quadruple combination of pyrotinib, trastuzumab, palbociclib, and fulvestrant (B1683766) in HR-positive/HER2-positive breast cancer patients with brain metastases (NCT04334330).[8][9][10] An interim analysis of 14 evaluable patients showed an overall ORR of 35.7% and a central nervous system (CNS) ORR of 28.6%.[8][9][10] The median PFS was 10.6 months, and the median time to CNS progression was 8.5 months.[8][9][10] The most frequent adverse event was diarrhea.[8][9][10]
Quantitative Data Summary
| Study Type | Cancer Type | Combination | Comparator(s) | Key Efficacy Endpoints | Results | Citation |
| Preclinical | HER2+ Gastric Cancer (AVATAR Mouse) | Pyrotinib + SHR6390 | SHR6390 alone | Tumor Growth Inhibition (TGI) | 88% vs. 75% | [1] |
| Preclinical | HER2+ Breast Cancer (Xenograft) | Pyrotinib + Palbociclib | Pyrotinib alone, Palbociclib alone | Antitumor Activity | Combination showed greater activity | [3] |
| Phase I | HER2+ Gastric Cancer | Pyrotinib + SHR6390 | N/A | Objective Response Rate (ORR), Progression-Free Survival (PFS) | ORR: 3/5 patients had partial response; PFS: 57-532 days | [1][2] |
| Phase Id | HER2+ Gastric & Other Solid Tumors | Pyrotinib + SHR6390 | N/A | ORR, PFS | Overall ORR: 40.9%; Gastric Cancer ORR: 50.0%; Overall mPFS: 3.88 months | [5] |
| Phase II | HR+/HER2+ Breast Cancer with Brain Metastases | Pyrotinib + Trastuzumab + Palbociclib + Fulvestrant | N/A | ORR, CNS-ORR, mPFS | ORR: 35.7%; CNS-ORR: 28.6%; mPFS: 10.6 months | [8][9][10] |
Experimental Protocols
Preclinical Study: Pyrotinib and SHR6390 in a Gastric Cancer AVATAR Mouse Model[1]
-
Animal Model: Patient-derived xenograft (AVATAR) mice with pyrotinib-refractory tumors.
-
Treatment Groups:
-
Vehicle control
-
SHR6390 alone
-
Pyrotinib in combination with SHR6390
-
-
Drug Administration: Specific dosages and schedules were not detailed in the abstract.
-
Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated.
-
Pharmacodynamic Assessment: Western blotting was used to analyze the phosphorylation of Rb in tumor tissues.
Clinical Trial: Phase Id Study of Pyrotinib and SHR6390 in Advanced Solid Tumors (NCT03480256)[5]
-
Study Design: A "3+3" dose-escalation design.
-
Patient Population: Patients with refractory advanced HER2-positive gastric cancer or other solid tumors.
-
Treatment Regimen:
-
Pyrotinib administered daily.
-
SHR6390 administered daily for 21 days of a 28-day cycle.
-
Multiple dose cohorts were evaluated, with the recommended phase 2 dose (RP2D) determined to be pyrotinib 400mg + SHR6390 100mg.
-
-
Endpoints:
-
Primary: Safety and maximum tolerated dose (MTD).
-
Secondary: Efficacy, including ORR and PFS.
-
Clinical Trial: Pyrotinib, Trastuzumab, Palbociclib, and Fulvestrant in Breast Cancer with Brain Metastases (NCT04334330)[8][10]
-
Study Design: Multi-center, prospective trial.
-
Patient Population: Women over 18 with HR-positive, HER2-positive breast cancer and brain metastases, naive to whole-brain radiotherapy.
-
Treatment Regimen: Combination of palbociclib, fulvestrant, trastuzumab, and pyrotinib until disease progression or unacceptable toxicity.
-
Endpoints:
-
Primary: Objective response rate in the central nervous system (CNS-ORR).
-
Secondary: Overall ORR, PFS, and time to CNS progression.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Combined inhibition of HER2 and CDK4/6 pathways.
Caption: Workflow from preclinical to clinical evaluation.
References
- 1. Pyrotinib combined with CDK4/6 inhibitor in HER2‐positive metastatic gastric cancer: A promising strategy from AVATAR mouse to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib combined with CDK4/6 inhibitor in HER2-positive metastatic gastric cancer: A promising strategy from AVATAR mouse to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor palbociclib enhances the effect of pyrotinib in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase Ⅱ Trial of Pyrotinib Combination With CDK4/6 Inhibitor SHR6390 in Patients Prior Trastuzumab-treated Advanced HER2-Positive Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
- 8. Pyrotinib and trastuzumab plus palbociclib and fulvestrant in HR+/HER2+ breast cancer patients with brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrotinib and trastuzumab plus palbociclib and fulvestrant in HR+/HER2+ breast cancer patients with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical and Clinical Benchmark: Pyrotinib vs. Third-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) pyrotinib (B611990) against third-generation TKIs, with a focus on osimertinib (B560133), a standard-of-care in EGFR-mutated non-small cell lung cancer (NSCLC). While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to benchmark their activity, particularly in the context of HER2 alterations, a shared target of interest.
Executive Summary
Pyrotinib is an irreversible pan-ErbB receptor TKI targeting EGFR/HER1, HER2, and HER4. Third-generation EGFR TKIs, such as osimertinib, are designed to potently and selectively inhibit EGFR sensitizing and resistance mutations (e.g., T790M) while sparing wild-type EGFR. Their primary clinical applications have historically differed, with pyrotinib showing significant efficacy in HER2-positive breast cancer and, more recently, in HER2-mutant or amplified NSCLC. Osimertinib is the established first-line treatment for EGFR-mutated NSCLC.
The comparative analysis reveals distinct preclinical activity profiles. In HER2-driven models, pyrotinib demonstrates potent inhibitory effects. Conversely, osimertinib's strength lies in its high potency against EGFR mutations. Interestingly, preclinical evidence suggests a potential role for osimertinib in HER2-amplified NSCLC, a key area of investigation for pyrotinib, creating a rationale for indirect comparison. This guide will delve into the quantitative preclinical data, relevant clinical trial outcomes, and the detailed experimental protocols that underpin these findings.
Data Presentation
Preclinical Activity: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro activity of pyrotinib and the third-generation TKI osimertinib against various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: Pyrotinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| NCI-N87 | Gastric Cancer | HER2 Amplification | 5.6 (HER1), 8.1 (HER2) |
| SK-BR-3 | Breast Cancer | HER2 Amplification | - |
| Calu-3 | Lung Adenocarcinoma | HER2 Amplification | - |
| NCI-H2170 | Lung Squamous Cell Carcinoma | HER2 Amplification | - |
Table 2: Osimertinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) |
| HCC-827 | Lung Adenocarcinoma | EGFR ex19del | 0.027578 |
| PC-14 | Lung Adenocarcinoma | - | 0.036723 |
| NCI-H1975 | Lung Adenocarcinoma | EGFR L858R, T790M | 0.037926 |
| NCI-H2170 | Lung Squamous Cell Carcinoma | HER2 Amplification | 0.103126 |
Clinical Efficacy: A Summary of Key Trials
Direct comparative clinical trials between pyrotinib and third-generation TKIs are not yet available. The following tables present key efficacy data from separate clinical trials for each drug in relevant patient populations.
Table 3: Clinical Efficacy of Pyrotinib in HER2-Altered Advanced NSCLC
| Trial Identifier | Patient Population | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ChiCTR1800020262 | HER2-Amplified (n=27) | Various | 22.2% | 6.3 months |
| Phase II (Zhou et al.) | HER2-Mutant (n=60) | ≥1 prior chemotherapy | 30.0% | 6.9 months |
| PEARL (Retrospective) | HER2-Mutated/Amplified (n=79) | Various | - | 5.8 months (overall), 9.1 months (1st/2nd line) |
Table 4: Clinical Efficacy of Osimertinib in EGFR-Mutated Advanced NSCLC
| Trial Name | Patient Population | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| FLAURA2 | EGFR-mutated | 1st line (with chemotherapy) | - | 25.5 months |
| FLAURA2 | EGFR-mutated | 1st line (monotherapy) | - | 16.7 months |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
Objective: To determine the effect of TKIs on the metabolic activity and proliferation of cancer cells.
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT) or a similar substrate (WST-8 in CCK-8) by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the TKI (pyrotinib or osimertinib) in complete culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after TKI treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the TKI for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of TKIs in a living organism.
Protocol for Pyrotinib (HER2+ Breast Cancer Model):
-
Cell Implantation: Subcutaneously inject HER2-positive breast cancer cells (e.g., SK-BR-3) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer pyrotinib orally (e.g., 30 mg/kg, daily) and a vehicle control to the respective groups.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Protocol for Osimertinib (EGFR-mutant NSCLC Model):
-
Cell Implantation: Subcutaneously inject EGFR-mutant NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Similar to the pyrotinib protocol, randomize mice when tumors reach the desired size.
-
Drug Administration: Administer osimertinib orally (e.g., 5-25 mg/kg, daily) and a vehicle control.
-
Monitoring: Regularly measure tumor volume and body weight.
Mandatory Visualization
Caption: Comparative Signaling Pathways of Pyrotinib and Third-Generation TKIs.
Caption: General Experimental Workflow for TKI Evaluation.
Caption: Logical Relationship of Pyrotinib and Third-Generation TKIs.
Pyrotinib in Patient-Derived Organoids vs. Cell Lines: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrotinib's efficacy in two key preclinical models: patient-derived organoids (PDOs) and traditional cancer cell lines. As the landscape of preclinical cancer research evolves, understanding the nuances of drug response in different model systems is paramount for accelerating the development of effective cancer therapies. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to offer an objective comparison for researchers and drug developers.
Quantitative Data Summary
The following table summarizes the available quantitative data on Pyrotinib's efficacy, specifically focusing on the half-maximal inhibitory concentration (IC50) in patient-derived organoids and various cancer cell lines. It is important to note that direct comparative studies measuring Pyrotinib's IC50 in both PDOs and cell lines from the same patient are limited. The data presented here is collated from different studies, and experimental conditions may have varied.
| Model System | Cancer Type | Specific Model | Pyrotinib IC50 (nM) | Reference |
| Patient-Derived Organoid | HER2-mutant Lung Adenocarcinoma | Patient-Derived Organoid | 112.5 | [1] |
| Cancer Cell Line | HER2+ Gastric Cancer | NCI-N87 | Not explicitly stated in reviewed abstracts; used in combination studies. | [2][3] |
| Cancer Cell Line | HER2+ Gastric Cancer | SNU-216 | Not explicitly stated in reviewed abstracts; used in combination studies. | [2] |
| Cancer Cell Line | HER2+ Non-Small Cell Lung Cancer | H2170 | Showed sensitivity; specific IC50 not provided in abstract. | |
| Cancer Cell Line | HER2+ Non-Small Cell Lung Cancer | Calu-3 | Showed sensitivity; specific IC50 not provided in abstract. | |
| Cancer Cell Line | HER2+ Breast Cancer | SK-BR-3 | Used in studies, but specific IC50 for Pyrotinib monotherapy not detailed in abstracts. | |
| Cancer Cell Line | HER2+ Breast Cancer | BT-474 | Used in studies, but specific IC50 for Pyrotinib monotherapy not detailed in abstracts. | |
| Cancer Cell Line | HER2+ Breast Cancer | HCC1569 | Dose-response curves generated, but specific IC50 not provided in abstract. | |
| Cancer Cell Line | HER2+ Breast Cancer | HCC1954 | Dose-response curves generated, but specific IC50 not provided in abstract. | |
| Cancer Cell Line | HER2+ Breast Cancer | JIMT-1 | Used in combination studies; specific IC50 for Pyrotinib monotherapy not provided in abstract. | |
| Cancer Cell Line | HER2+/HR+ Breast Cancer | EFM-192A | Used in combination studies; specific IC50 for Pyrotinib monotherapy not provided in abstract. | [4] |
Note: The lack of standardized reporting of IC50 values for Pyrotinib monotherapy across various cell line studies makes a direct, quantitative comparison with PDO data challenging. The provided information reflects the data available in the reviewed literature.
Experimental Protocols
Patient-Derived Organoid (PDO) Generation and Drug Screening
The establishment of patient-derived organoids for drug screening is a multi-step process that aims to preserve the cellular and genetic characteristics of the original tumor.
1. Tissue Acquisition and Processing:
-
Fresh tumor tissue is obtained from biopsies or surgical resections and transported in a specialized medium.
-
The tissue is mechanically and enzymatically digested to isolate individual cells or small cell clusters.
2. Organoid Culture:
-
The isolated cells are embedded in a basement membrane extract (BME) matrix, which provides a 3D scaffold for growth.
-
The BME domes are cultured in a specialized medium containing a cocktail of growth factors and inhibitors to support the growth of organoids and maintain their tumor-specific characteristics.
3. Drug Sensitivity and Viability Assays:
-
Established organoids are dissociated into smaller fragments or single cells and seeded into multi-well plates.
-
Pyrotinib, at various concentrations, is added to the culture medium.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Dose-response curves are generated, and the IC50 value is calculated.
Cancer Cell Line Culture and Drug Screening
Traditional 2D cell line-based drug screening follows a more established and standardized workflow.
1. Cell Culture:
-
Cancer cell lines are cultured as monolayers in appropriate growth media supplemented with fetal bovine serum (FBS) and antibiotics in a controlled incubator environment.
2. Drug Treatment and Viability Assays:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then treated with a range of Pyrotinib concentrations.
-
Following a set exposure time, cell viability is determined using various methods, including the CCK8 assay or MTS assay.
-
IC50 values are subsequently calculated from the resulting dose-response curves.
Visualizations
Signaling Pathway of Pyrotinib
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that primarily targets HER2 (ErbB2), as well as EGFR (ErbB1) and HER4 (ErbB4). By binding to the intracellular tyrosine kinase domain of these receptors, Pyrotinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.
Caption: Pyrotinib inhibits HER-family receptors, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for evaluating Pyrotinib's efficacy in patient-derived organoids versus traditional 2D cell lines.
Caption: Workflow comparison: PDOs from patient tissue vs. 2D culture of established cell lines.
Logical Comparison of Preclinical Models
This diagram provides a logical comparison of the advantages and limitations of patient-derived organoids and cancer cell lines as preclinical models for drug screening.
Caption: Comparison of PDOs and cell lines for drug screening, highlighting key pros and cons.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-HER Tyrosine Kinase Inhibitor Pyrotinib Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Effects of SHR6390 Combined With Pyrotinib on HER2+/HR+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrotinib Dimaleate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Pyrotinib dimaleate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the environment.
Pyrotinib dimaleate is classified as a cytotoxic drug, which means it is toxic to cells.[1] As such, it requires special handling and disposal procedures to prevent occupational exposure and environmental contamination.[2] All personnel who handle Pyrotinib dimaleate or contaminated waste must be trained on the associated risks and the necessary precautions.[3]
Immediate Safety and Handling Precautions
Before beginning any work with Pyrotinib dimaleate, it is crucial to have a designated area for its handling and to be familiar with the institution's policies and procedures for managing cytotoxic agents. The Control of Substances Hazardous to Health (COSHH) regulations identify cytotoxic drugs as hazardous substances, requiring employers to assess and mitigate risks to employees and others.[3]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling Pyrotinib dimaleate. This includes:
-
Chemotherapy-approved gowns
-
Two pairs of chemotherapy-approved gloves
-
Safety glasses or a face shield
-
An N95 respirator, if applicable[4]
Spill Management: In the event of a spill, it should be dealt with promptly using a cytotoxic spill kit.[4] The area should be decontaminated according to the facility's standard operating procedures. All materials used for cleaning up the spill are considered cytotoxic waste and must be disposed of accordingly.
Step-by-Step Disposal Procedures
The proper disposal of Pyrotinib dimaleate and any contaminated materials is critical. The primary methods of disposal for cytotoxic waste are incineration or chemical neutralization.[5] Flushing down the drain or disposal in regular municipal waste is strictly prohibited.[6]
-
Segregation of Waste: All waste contaminated with Pyrotinib dimaleate must be segregated from other waste streams at the point of generation.[5] This includes unused or expired medication, contaminated labware, personal protective equipment, and cleaning materials.
-
Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[4][5] The color-coding of these containers is crucial for proper identification and handling by waste management personnel.
-
Disposal of Different Waste Types:
-
Unused or Expired Pyrotinib Dimaleate: These should be disposed of through a licensed chemical waste disposal program.[6] An orange chemical waste label should be completed and affixed to the container.[6]
-
Sharps: All sharps, such as needles, syringes, and contaminated glass vials, must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[4][5] These containers are often red or yellow with a purple lid.[1][5]
-
Solid Waste: Items such as contaminated gloves, gowns, bench paper, and plasticware should be placed in a designated cytotoxic waste bag or container.[6] These are typically yellow with a cytotoxic label or red.[1][6]
-
Liquid Waste: Liquid waste contaminated with Pyrotinib dimaleate, including spent cell culture media, must be collected in a leak-proof container.[6] An absorbent material should be added to the container to solidify the liquid before sealing and placing it in a cytotoxic waste bag or container.[6]
-
-
Final Disposal: Once the waste containers are full, they should be sealed and stored in a designated secure area until they are collected by a licensed hazardous waste transporter for incineration.[1][7]
Waste Segregation and Disposal Summary
| Waste Type | Description | Disposal Container |
| Unused/Expired Product | Pure Pyrotinib dimaleate powder or solutions. | Labeled container for chemical waste disposal.[6] |
| Sharps | Needles, syringes, glass vials, or any sharp object contaminated with Pyrotinib dimaleate. | Puncture-proof, leak-proof sharps container, often red or yellow with a purple lid.[1][4][5] |
| Solid Waste | Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and cleaning materials. | Designated cytotoxic waste bags or containers, typically yellow or red.[1][4][6] |
| Liquid Waste | Spent cell culture media and other aqueous solutions containing Pyrotinib dimaleate. | Leak-proof container with absorbent material, placed in a cytotoxic waste bag or container.[6] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Pyrotinib dimaleate waste.
Caption: Workflow for the proper disposal of Pyrotinib dimaleate waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 3. hse.gov.uk [hse.gov.uk]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. danielshealth.ca [danielshealth.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
Standard Operating Procedure: Handling and Disposal of Pyrotinib Dimaleate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Pyrotinib dimaleale. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. Pyrotinib dimaleate is an orally bioavailable, dual kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), categorized as a cytotoxic agent.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Pyrotinib dimaleate is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves. | Prevents skin contact and absorption. Double-gloving offers additional protection. |
| Body Protection | Disposable, impermeable gown with long sleeves and closed cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the procedure and potential for aerosol generation. | Minimizes inhalation of airborne particles. |
Safe Handling Procedures
All handling of Pyrotinib dimaleate powder must be performed in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risks.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE as specified in Table 1. The outer pair of gloves should be worn over the gown cuff.
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the compound within a chemical fume hood or other ventilated enclosure.
-
Use a dedicated set of utensils (spatula, weigh boat, etc.).
-
Handle the powder carefully to avoid generating dust.
-
-
During Experimentation:
-
Keep all containers with Pyrotinib dimaleate tightly sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory area.
-
-
After Handling:
-
Thoroughly decontaminate the work surface and any equipment used.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Dispose of all contaminated disposable materials as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Emergency Procedures
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with absorbent material. Collect all contaminated materials into a designated cytotoxic waste container. Decontaminate the spill area. |
Disposal Plan
All materials that have come into contact with Pyrotinib dimaleale are considered cytotoxic waste and must be segregated from other laboratory waste streams.
Step-by-Step Disposal Protocol:
-
Segregation at Source: At the point of generation, place all contaminated items (e.g., gloves, gowns, weigh boats, pipette tips, vials) into a designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Container Management: Keep the cytotoxic waste container sealed when not in use. Do not overfill the container.
-
Waste Collection: Follow your institution's and local environmental regulations for the collection and disposal of hazardous chemical waste.
-
Decontamination of Reusable Equipment: Any reusable equipment must be decontaminated. A common practice is to use a 10% caustic solution, followed by a thorough rinse with water. However, always refer to your institution's specific guidelines for decontaminating equipment used with cytotoxic agents.[4]
Experimental Workflow and Safety Diagram
Caption: Workflow for Safe Handling of Pyrotinib Dimaleate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
